Technical Documentation Center

Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

Core Science & Biosynthesis

Foundational

physical and chemical properties of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is a heterocyclic compound featuring a benzoate core substituted with a 1,2,4-triazole ring. The 1,2,4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is a heterocyclic compound featuring a benzoate core substituted with a 1,2,4-triazole ring. The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups.[1] These characteristics make it a valuable scaffold in the design of novel therapeutic agents across various disease areas, including antifungal, antiviral, and anticancer applications.[2][3] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate, a plausible synthetic route, expected analytical characteristics, and its potential in drug discovery and development.

Chemical and Physical Properties

Direct experimental data for Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is not extensively available in the public domain. The following table summarizes its basic identifiers and estimated physicochemical properties based on the analysis of its constituent functional groups and data from structurally related compounds.

PropertyValueSource/Basis
Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS Number 118863-65-3
Appearance White to off-white solid (Predicted)Based on similar aromatic triazole compounds.
Melting Point >200 °C (Estimated)Aromatic compounds with triazole moieties often exhibit high melting points due to intermolecular hydrogen bonding and packing.
Boiling Point Not availableLikely to decompose at high temperatures.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF (Predicted)The triazole ring enhances polarity, while the benzoate structure provides some lipophilicity.[4]
pKa ~9-10 for the triazole N-H (Estimated)The 1H-1,2,4-triazole has a pKa of 10.26.[5]

Chemical Structure:

Caption: Chemical structure of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate.

Proposed Synthesis Pathway

A plausible and efficient synthesis of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate can be envisioned in a two-step process starting from 3-cyanobenzoic acid. This approach involves the formation of the 1,2,4-triazole ring followed by esterification of the carboxylic acid.

G cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: Esterification 3-Cyanobenzoic Acid 3-Cyanobenzoic Acid Intermediate Amidine Intermediate Amidine 3-Cyanobenzoic Acid->Intermediate Amidine 1. Pinner reaction (HCl, Methanol) 2. Formic hydrazide 3-(1H-1,2,4-triazol-3-yl)benzoic acid 3-(1H-1,2,4-triazol-3-yl)benzoic acid Intermediate Amidine->3-(1H-1,2,4-triazol-3-yl)benzoic acid Cyclization (Heat) Target Molecule Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate 3-(1H-1,2,4-triazol-3-yl)benzoic acid->Target Molecule Fischer Esterification (Methanol, H2SO4)

Caption: Proposed two-step synthesis workflow.

Experimental Protocol

Step 1: Synthesis of 3-(1H-1,2,4-triazol-3-yl)benzoic acid

This step can be adapted from established procedures for the synthesis of 3-aryl-1,2,4-triazoles from nitriles.

  • Formation of the Methyl Imidate Hydrochloride: A solution of 3-cyanobenzoic acid in anhydrous methanol is cooled to 0°C. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the crude methyl 3-(amino(methoxy)methyl)benzoate hydrochloride.

  • Reaction with Formic Hydrazide: The crude imidate is dissolved in a suitable solvent such as ethanol, and formic hydrazide is added.

  • Cyclization: The mixture is heated to reflux. The progress of the cyclization is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product, 3-(1H-1,2,4-triazol-3-yl)benzoic acid, is collected by filtration and washed with a cold solvent.

Step 2: Synthesis of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

This is a standard Fischer esterification.

  • Esterification: 3-(1H-1,2,4-triazol-3-yl)benzoic acid is suspended in methanol. A catalytic amount of concentrated sulfuric acid is added cautiously.

  • Reaction: The mixture is heated to reflux until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Purification: The resulting precipitate, Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

The structural confirmation of the target molecule would rely on a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl ester protons around 3.9 ppm. The aromatic protons on the benzoate ring would appear as a complex multiplet in the region of 7.5-8.5 ppm. The C-H proton of the triazole ring would likely be a singlet in the downfield region, potentially around 8.0-9.0 ppm. The N-H proton of the triazole would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display a signal for the methyl carbon of the ester at approximately 52 ppm. The carbonyl carbon of the ester would be observed around 165 ppm. The aromatic carbons of the benzoate ring would appear in the 125-135 ppm range, with the carbon attached to the triazole ring being further downfield. The two carbons of the triazole ring are expected in the 140-160 ppm region.

  • IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for the N-H stretch of the triazole (a broad band around 3100-3300 cm⁻¹), C=O stretch of the ester (around 1720 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-O stretching of the ester (around 1250 cm⁻¹).[6]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.2).

Chemical Reactivity

The chemical reactivity of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is dictated by its three main components: the 1,2,4-triazole ring, the benzene ring, and the methyl ester group.

  • 1,2,4-Triazole Ring: The triazole ring is generally stable to metabolic degradation. The N-H proton is weakly acidic and can be deprotonated with a strong base. The nitrogen atoms can act as ligands for metal ions.[4]

  • Benzene Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the triazole and ester substituents will influence the position of substitution.

  • Methyl Ester Group: The ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol. It can also undergo transesterification in the presence of other alcohols and a catalyst.

Potential Applications in Drug Development

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][7]

cluster_apps Potential Therapeutic Areas CoreScaffold Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate Antifungal Antifungal CoreScaffold->Antifungal Inhibition of fungal cytochrome P450 enzymes Anticancer Anticancer CoreScaffold->Anticancer Interaction with various oncogenic targets Antiviral Antiviral CoreScaffold->Antiviral Inhibition of viral replication enzymes Other Anti-inflammatory, Anticonvulsant, etc. CoreScaffold->Other

Caption: Potential applications based on the 1,2,4-triazole core.

  • Antifungal Agents: Many successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring that coordinates with the heme iron of lanosterol 14α-demethylase, an essential enzyme in fungal cell membrane biosynthesis.

  • Anticancer Agents: The 1,2,4-triazole scaffold is present in several anticancer agents that act through various mechanisms, including kinase inhibition and tubulin polymerization inhibition.

  • Antiviral Agents: Ribavirin, a broad-spectrum antiviral drug, is a notable example of a 1,2,4-triazole derivative.

  • Other CNS and Inflammatory Applications: The 1,2,4-triazole core has also been explored for its potential in treating central nervous system disorders and inflammatory conditions.[1]

Safety and Handling

Specific toxicity data for Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate are not available. However, based on the safety profiles of similar aromatic triazole compounds, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • Fire Hazards: The compound is likely combustible. Use appropriate extinguishing media for organic solids.[11]

In case of exposure, seek immediate medical attention.

Conclusion

Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is a molecule of significant interest for medicinal chemists and drug discovery scientists. While specific experimental data on its properties are limited, this guide provides a robust framework based on established chemical principles and data from analogous structures. The presence of the 1,2,4-triazole pharmacophore suggests a high potential for this compound to serve as a scaffold for the development of novel therapeutic agents. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential.

References

  • An insight on medicinal
  • Application Notes and Protocols: Synthesis and Utility of 1,2,4-Triazoles in Chemical Research and Drug Development. Benchchem.
  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI.
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks.
  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.
  • 4-Amino-4H-1,2,4-triazole.
  • Safety D
  • Synthesis and biological activities of 3-(2-furyl)-4-aryl-1, 2, 4-triazole-5-thiones.
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
  • 1,2,4-Triazole - Safety D
  • 1,2,4-Triazole 5907 - SAFETY D
  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.
  • Spectroscopic characterization for 1,2,4-triazole 3.
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic
  • Synthesis and Spectral Characterization of 1,2,4-Triazole Deriv
  • Synthesis and NMR Spectroscopic Characteriz
  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.
  • 2 - SAFETY D
  • Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isol
  • Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES | Request PDF.
  • Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles.
  • One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Chemistry Portal.
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.

Sources

Exploratory

Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate structure and tautomerism

An In-Depth Technical Guide to the Structure and Tautomerism of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate Introduction Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate (CAS No. 118863-65-3) is a heterocyclic compound featuring a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure and Tautomerism of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

Introduction

Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate (CAS No. 118863-65-3) is a heterocyclic compound featuring a central 1,2,4-triazole ring linked to a methyl benzoate moiety.[1] Its molecular formula is C₁₀H₉N₃O₂. The 1,2,4-triazole scaffold is of significant interest in medicinal chemistry and drug development due to its diverse biological activities, which include antifungal, anti-inflammatory, and anticancer properties.[2][3][4] The therapeutic efficacy of such compounds is intimately linked to their molecular structure and, crucially, to the phenomenon of tautomerism.

This technical guide offers a comprehensive exploration of the chemical structure of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate, with a primary focus on the nuanced principles of its tautomerism. For researchers and professionals in drug development, a thorough understanding of the predominant tautomeric forms is paramount for accurate structure-activity relationship (SAR) studies, molecular modeling, and the rational design of new therapeutic agents.

Part 1: The Core Structure of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

The foundational structure of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate consists of a phenyl ring substituted at the 3-position with a 1H-1,2,4-triazol-3-yl group and at the 1-position with a methyl carboxylate group. The accepted nomenclature designates the proton on the triazole ring as being on a nitrogen atom, giving rise to the possibility of different tautomeric forms, which will be discussed in detail.

Figure 1: 2D Structure of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

Part 2: Tautomerism in 3-Aryl-1,2,4-Triazoles: The Case of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

Fundamentals of 1,2,4-Triazole Tautomerism

Prototropic tautomerism in 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the heterocyclic ring.[5] This results in three possible tautomeric forms: 1H, 2H, and 4H, as illustrated below. The relative stability of these tautomers is a critical determinant of the molecule's chemical and biological properties.[5]

Figure 2: Tautomeric Equilibrium in 3-Substituted 1,2,4-Triazoles
(Note: Actual chemical structures would be depicted in the image placeholders)
Influence of Substituents on Tautomer Stability

The tautomeric equilibrium of substituted 1,2,4-triazoles is profoundly influenced by the electronic nature and position of the substituents on the triazole ring.[5][6] For 3-aryl-1,2,4-triazoles, the electronic properties of the substituent on the aryl ring play a crucial role in determining the predominant tautomeric form.

Studies on various 3,5-disubstituted 1,2,4-triazoles have shown that the tautomeric hydrogen atom preferentially resides on the nitrogen atom closer to the more electron-releasing substituent.[7] Conversely, electron-withdrawing groups can alter the electron density distribution within the triazole ring, thereby shifting the tautomeric equilibrium. For meta- and para-substituted aryl derivatives, the degree of conjugation between the aryl and triazole rings is a decisive factor in tautomer stability.[6][8]

Predicted Tautomeric Landscape of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

In Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate, the methoxycarbonyl group (-COOCH₃) at the meta position of the phenyl ring is moderately electron-withdrawing. This substituent influences the electronic landscape of the entire molecule. Based on studies of similarly substituted 3-aryl-1,2,4-triazoles, it is plausible to predict the relative stabilities of the tautomers. The electron-withdrawing nature of the substituent is expected to decrease the electron density in the phenyl ring, which in turn affects the triazole moiety. Computational studies on related systems suggest that for aryl substituents with meta-orientated electron-withdrawing groups, the 1H-tautomer is often favored.[6] However, the 2H-tautomer can also be significantly populated, and the exact equilibrium is likely solvent-dependent. The 4H-tautomer is generally considered the least stable for 3-substituted 1,2,4-triazoles.

Part 3: Experimental and Computational Workflows for Tautomer Elucidation

A combination of experimental and computational methods is indispensable for unequivocally determining the tautomeric preferences of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate.[5]

Integrated_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Modeling NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Data_Analysis Comparative Data Analysis NMR->Data_Analysis UV_Vis UV-Vis Spectroscopy UV_Vis->Data_Analysis IR IR Spectroscopy IR->Data_Analysis X_Ray X-ray Crystallography (if crystalline) X_Ray->Data_Analysis DFT DFT Calculations (Tautomer Stabilities) Spectrum_Sim Simulated Spectra (NMR, UV-Vis) DFT->Spectrum_Sim Spectrum_Sim->Data_Analysis Synthesis Synthesis & Purification of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate Synthesis->NMR Synthesis->UV_Vis Synthesis->IR Synthesis->X_Ray Synthesis->DFT Conclusion Elucidation of Predominant Tautomer(s) Data_Analysis->Conclusion

Figure 3: Integrated Workflow for Tautomer Analysis
Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol:

    • Dissolve a precisely weighed sample of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire high-resolution ¹H, ¹³C, and ¹⁵N NMR spectra.

    • Perform 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence), to establish correlations between protons and carbons/nitrogens.

  • Causality: The chemical shifts of the triazole ring protons and carbons are highly sensitive to the position of the tautomeric proton. ¹⁵N NMR is particularly powerful as the nitrogen chemical shifts differ significantly between tautomers. HMBC can reveal long-range couplings between the tautomeric N-H proton and adjacent carbon atoms, providing definitive structural assignments.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Protocol:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

    • Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

  • Causality: Different tautomers possess distinct electronic structures and will therefore exhibit different absorption maxima (λ_max). By comparing the experimental spectrum with computationally simulated spectra for each tautomer, the predominant form in solution can be identified.[6][8]

Infrared (IR) Spectroscopy

  • Protocol:

    • Prepare the sample as a KBr pellet or a Nujol mull.

    • Record the IR spectrum.

  • Causality: The N-H stretching and bending vibrations in the IR spectrum provide valuable information about the tautomeric form. The position and shape of these bands can help distinguish between the 1H, 2H, and 4H tautomers.

X-ray Crystallography

  • Protocol:

    • Grow single crystals of the compound suitable for X-ray diffraction.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure.

  • Causality: This technique provides the unambiguous structure of the molecule in the solid state, including the precise location of the tautomeric proton.[5]

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

  • Protocol:

    • Construct the 3D structures of the 1H, 2H, and 4H tautomers of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate in silico.

    • Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Calculate the relative electronic and Gibbs free energies to determine the theoretical stability order of the tautomers in the gas phase.

    • Incorporate a solvent model (e.g., PCM) to predict tautomer stability in solution.

    • Simulate NMR chemical shifts and UV-Vis spectra for comparison with experimental data.

  • Causality: DFT provides a robust theoretical framework for assessing the relative energies of isomers. By comparing the calculated energies, the most stable tautomer can be predicted. The simulation of spectroscopic data serves as a crucial bridge between theory and experiment, allowing for a more confident assignment of the predominant tautomeric form.[6][8]

Data Presentation

The following table summarizes the type of quantitative data that would be generated through the integrated workflow to determine the predominant tautomer.

Parameter1H-Tautomer2H-Tautomer4H-TautomerMethod
Relative Energy (kcal/mol) 0.00 (Reference)Predicted ValuePredicted ValueDFT
¹H NMR (δ, ppm) Predicted ShiftsPredicted ShiftsPredicted ShiftsNMR/DFT
¹³C NMR (δ, ppm) Predicted ShiftsPredicted ShiftsPredicted ShiftsNMR/DFT
¹⁵N NMR (δ, ppm) Predicted ShiftsPredicted ShiftsPredicted ShiftsNMR/DFT
UV-Vis λ_max (nm) Predicted λ_maxPredicted λ_maxPredicted λ_maxUV-Vis/DFT

Conclusion

Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate, a molecule of interest in pharmaceutical research, presents a classic case of prototropic tautomerism inherent to the 1,2,4-triazole ring system. The existence of 1H, 2H, and 4H tautomers, with their relative populations dictated by the electronic influence of the meta-methoxycarbonylphenyl substituent and the surrounding environment, has profound implications for its biological activity and physicochemical properties. A definitive characterization of the tautomeric landscape necessitates a synergistic approach, combining the empirical evidence from spectroscopic and crystallographic techniques with the predictive power of computational chemistry. This guide provides the foundational knowledge and methodological framework for researchers to confidently investigate and understand the tautomerism of this and related 1,2,4-triazole derivatives, ultimately aiding in the design of more effective and targeted therapeutic agents.

References

  • Pylypenko, O. O., Okovytyy, S. I., Sviatenko, L. K., Voronkov, E. O., Shabelnyk, K. P., & Kovalenko, S. I. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(49), 10115–10124. [Link]

  • Scribd. (2016). Substituent Effects on Triazole Tautomerism. [Link]

  • PubMed. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. [Link]

  • ResearchGate. (2025). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. [Link]

  • ConnectSci. (1988). Heterocyclic Tautomerism. IV. The Solution and Crystal Structures of 1-Aryl-3-phenyl-1,2,4-triazol-5-ones. [Link]

  • Kubota, S., & Uda, M. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Chemical & Pharmaceutical Bulletin, 23(5), 955-966. [Link]

  • AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

  • Journal of the Chemical Society D: Chemical Communications. (1970). The microwave spectrum and dipole moment of 1,2,4-triazole: identification of tautomer in vapour phase. [Link]

  • Oriental Journal of Chemistry. (2010). Synthesis and characterization of substituted 1,2,4-Triazole and its derivatives. [Link]

  • TSI Journals. (n.d.). Synthesis of Some New 3-Substituted - 4H-1, 2, 4-triazoles and their Evaluation for Antimicrobial Activity. [Link]

  • J-Stage. (1973). 1, 2, 4-Triazoles. III. The Tautomerism of 3-Phenyl-1, 2, 4-triazolin-5-one, 3-Phenyl-1, 2, 4-triazoline-5-thione and Their N-Methyl Derivatives. [Link]

  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Link]

  • MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][5][6][8]triazoles. [Link]

  • ACS Publications. (1966). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • ResearchGate. (2026). synthesis and characterization of 1,2,4-traiazole derivative from methyl benzaoate with sulfur bridge links. [Link]

  • PubMed. (2025). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. [Link]

  • PubMed. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. [Link]

  • International Research Journal of Education and Technology. (n.d.). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. [Link]

  • CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. [Link]

  • MDPI. (2019). Synthesis of (1,2,3-triazol-4-yl)methyl Phosphinates and (1,2,3-Triazol-4-yl)methyl Phosphates by Copper-Catalyzed Azide-Alkyne Cycloaddition. [Link]

Sources

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of CAS 118863-65-3: A Technical Whitepaper

Executive Summary CAS 118863-65-3, chemically identified as Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate , is a highly versatile building block in medicinal chemistry. Featuring a 1,2,4-triazole core conjugated to a methyl b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 118863-65-3, chemically identified as Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate , is a highly versatile building block in medicinal chemistry. Featuring a 1,2,4-triazole core conjugated to a methyl benzoate moiety, it serves as a critical intermediate in the synthesis of kinase inhibitors, antifungal agents, and targeted oncology therapeutics[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, rigorous analytical validation protocols, and downstream synthetic applications. It is designed for drug development professionals seeking to integrate this scaffold into lead optimization pipelines while maintaining strict control over molecular properties.

Molecular Identity and Physicochemical Profiling

The physicochemical properties of a drug molecule or its precursor dictate its behavior in biological systems, directly influencing lipophilicity, solubility, and ultimately, pharmacokinetic success ()[2]. The 1,2,4-triazole ring is a privileged scaffold that frequently improves the aqueous solubility and metabolic stability of lipophilic drug candidates ()[3].

Quantitative Physicochemical Data

Table 1: Core Physicochemical Parameters of CAS 118863-65-3

PropertyValue
CAS Number 118863-65-3
Chemical Name Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate
Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
Topological Polar Surface Area (TPSA) ~67.5 Ų
Hydrogen Bond Donors 1 (Triazole N-H)
Hydrogen Bond Acceptors 4 (Triazole N, Ester O)
Standard Purity (Commercial) ≥ 97%
Causality in Drug Design

Contemporary drug discovery often suffers from advancing candidates with excessive molecular weight and high overall lipophilicity, which can lead to off-target toxicity and poor oral bioavailability ()[4]. The balance between lipophilicity and solubility is paramount[2]. The integration of CAS 118863-65-3 into a drug scaffold provides a unique amphoteric character. The triazole nitrogen atoms act as strong hydrogen bond acceptors, while the N-H group serves as a hydrogen bond donor. This specific property profile lowers the overall lipophilicity (LogP) compared to purely carbocyclic analogs, optimizing the entropic and enthalpic contributions to target binding without sacrificing aqueous solubility.

Analytical Characterization Protocols

To ensure the structural integrity of CAS 118863-65-3 before its use in multi-step synthesis, a self-validating analytical workflow is required.

High-Performance Liquid Chromatography (HPLC-UV/MS)

Step-by-Step Methodology & Causality:

  • System Suitability Testing (SST): Before sample injection, run a standard mixture containing caffeine and uracil.

    • Causality: This is a self-validating step that confirms column efficiency (Theoretical plates, N>5000 ) and ensures the void volume is accurately marked, guaranteeing that the system is ready for high-fidelity resolution.

  • Mobile Phase Selection: Utilize a gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) on a C18 stationary phase.

    • Causality: The acidic modifier (pH ~2.7) ensures that the basic nitrogen atoms of the triazole ring remain dynamically suppressed. This prevents peak tailing caused by secondary interactions with residual silanols on the silica column, yielding sharp, quantifiable peaks.

  • Detection: Monitor at 254 nm. The extended π -conjugation between the benzoate ring and the triazole system provides a strong, reliable chromophore for UV quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Step-by-Step Methodology & Causality:

  • Solvent Selection: Dissolve 10 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

    • Causality: The 1H-1,2,4-triazole proton undergoes rapid tautomerization. Non-polar solvents (like CDCl3) often lead to severe signal broadening for the N-H proton. DMSO- d6​ , a strongly hydrogen-bonding aprotic solvent, restricts this exchange rate, yielding a sharp, quantifiable N-H singlet at approximately 14.0 ppm.

  • Internal Standard: Add 0.1% Tetramethylsilane (TMS).

    • Causality: Provides a self-validating 0.0 ppm reference point to ensure magnetic field drift does not compromise chemical shift assignments.

Analytical validation workflow for CAS 118863-65-3 ensuring high-fidelity structural confirmation.

Synthetic Utility & Medicinal Chemistry Workflows

The 1,2,4-triazole scaffold is ubiquitous in modern pharmacology, notably in potent antifungal agents (e.g., fluconazole, itraconazole) and anticancer therapeutics ()[5]. CAS 118863-65-3 offers two orthogonal sites for functionalization: the triazole N-H (for alkylation or cross-coupling) and the methyl ester (for hydrolysis and subsequent amidation).

Step-by-Step Methodology: Integration into an API Scaffold
  • N-Alkylation of the Triazole Core:

    • Procedure: Dissolve CAS 118863-65-3 (1.0 eq) in anhydrous DMF. Add K2​CO3​ (2.0 eq) and an alkyl halide (1.2 eq). Stir at 60°C for 4 hours.

    • Causality: K2​CO3​ is a mild base perfectly calibrated to deprotonate the acidic triazole N-H (pKa ~10) without hydrolyzing the ester. DMF is chosen as a polar aprotic solvent to accelerate the SN​2 substitution by solvating the potassium cation, leaving the triazolide anion highly nucleophilic.

  • Ester Hydrolysis:

    • Procedure: Isolate the alkylated intermediate and dissolve in a 3:1 mixture of THF/ H2​O . Add LiOH⋅H2​O (3.0 eq) and stir at room temperature until TLC indicates complete consumption of the ester.

    • Causality: The THF/ H2​O mixture ensures the solubility of both the organic substrate and the inorganic base. LiOH is specifically selected over NaOH or KOH to prevent the potential cleavage of sensitive functional groups introduced during the alkylation phase.

  • Amide Coupling (Lead Generation):

    • Procedure: Acidify the mixture to yield the free carboxylic acid. React the acid with a substituted amine (1.1 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

    • Causality: HATU is a highly efficient coupling reagent that minimizes racemization (if chiral centers are present elsewhere in the complex API) and drives the reaction to completion by forming a highly reactive HOAt ester intermediate.

Stepwise synthetic integration of CAS 118863-65-3 into a target active pharmaceutical ingredient.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. PharmaFeatures. Available at:[Link]

  • Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. PubMed (NIH). Available at: [Link]

  • 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. PubMed (NIH). Available at:[Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at:[Link]

Sources

Exploratory

The Triazole Pharmacophore in Modern Drug Discovery: Therapeutic Targets and Mechanistic Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As the landscape of medicinal chemistry evolves, the triazole ring—specifically t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As the landscape of medicinal chemistry evolves, the triazole ring—specifically the 1,2,3-triazole and 1,2,4-triazole isomers—has transitioned from a simple synthetic curiosity to a privileged scaffold in rational drug design[1]. As a Senior Application Scientist, I approach the triazole pharmacophore not merely as a structural motif, but as a highly modular vector for specific biomolecular interventions. Their profound dipole moment (approx. 5 Debye), metabolic stability against proteolytic degradation, and capacity to act as rigid bioisosteres for trans-amide bonds make them ideal candidates for targeting complex enzymatic and receptor-driven pathways[2].

This whitepaper dissects the primary therapeutic targets of triazole derivatives, elucidates their mechanisms of action (focusing on oncology and infectious diseases), and provides field-proven, self-validating experimental protocols for synthesizing and screening these compounds.

Core Therapeutic Targets and Mechanisms of Action

Triazole derivatives exhibit a broad spectrum of pharmacological activities[3]. Their ability to form multiple non-covalent interactions (hydrogen bonding, π-π stacking, and dipole-dipole interactions) allows them to anchor firmly within diverse protein binding pockets[2].

Oncology: Dual-Targeting of EGFR and Tubulin

Resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) remains a critical bottleneck in oncology[4]. Recent structural optimizations have positioned 1,2,3-triazole and 1,2,4-triazole hybrids as potent, multi-targeted anticancer agents[5].

Mechanistically, these derivatives achieve a dual-inhibition profile:

  • EGFR Kinase Domain Inhibition: The triazole core mimics the adenine ring of ATP, competitively binding to the hinge region of the Epidermal Growth Factor Receptor (EGFR)[4]. This prevents autophosphorylation and downregulates the downstream mTOR signaling pathway, which is critical for tumor cell proliferation.

  • Tubulin Depolymerization: Simultaneously, specific triazole hybrids bind to the colchicine-binding site of tubulin. By disrupting microtubule dynamics, they induce mitotic catastrophe and arrest the cell cycle at the G1/S or G2/M phases, ultimately triggering caspase-dependent apoptosis,[6].

Pathway Triazole Triazole Derivative EGFR EGFR Kinase Domain Triazole->EGFR Competitive Inhibition Tubulin Tubulin (Colchicine Site) Triazole->Tubulin Steric Blockade mTOR mTOR Pathway EGFR->mTOR Downregulates Microtubule Microtubule Dynamics Tubulin->Microtubule Depolymerizes Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Triggers Microtubule->Apoptosis Mitotic Arrest

Diagram 1: Dual-targeting mechanism of triazole derivatives on EGFR/mTOR and tubulin pathways.

Infectious Diseases: CYP51 and Viral Polymerases

In antifungal drug discovery, the 1,2,4-triazole moiety is the gold standard (e.g., Fluconazole, Itraconazole)[3]. The mechanism is highly specific: the unhindered nitrogen (N4) of the 1,2,4-triazole ring coordinates directly with the heme iron of lanosterol 14α-demethylase (CYP51)[2]. This coordination blocks the oxidative demethylation of lanosterol, depleting ergosterol and compromising fungal membrane integrity[2].

In virology, triazole nucleoside analogs (such as Ribavirin) undergo intracellular phosphorylation[2]. The resulting triphosphate forms act as competitive inhibitors of viral RNA-dependent RNA polymerases, inducing lethal mutagenesis in RNA viruses[2],[7]. Furthermore, emerging research highlights the efficacy of triazole hybrids against SARS-CoV-2 spike proteins[1].

Neurodegeneration: Alzheimer’s Disease (AD)

Recent advancements have explored triazole molecules for targeting AD pathways[8]. 1,2,3-triazole and 1,2,4-triazole-based molecules are being developed as phosphodiesterase 1 (PDE1) inhibitors and apoptosis signal-regulating kinase 1 (ASK1) inhibitors, addressing the neuroinflammatory and cholinergic impairments characteristic of AD[8].

Quantitative Data Summary

To benchmark the efficacy of novel triazole derivatives, quantitative metrics from recent structural activity relationship (SAR) studies are summarized below.

Compound / ScaffoldPrimary TargetBiological ModelActivity MetricReference
1,2,4-Triazole (46a, 47d) CYP51 (Fungal)Candida albicansMIC = 3.125 μg/mL[2]
1,2,4-Triazole (8c) EGFR KinaseCell-free AssayIC₅₀ = 3.6 μM[9]
1,2,4-Triazole (8d) BRAF / TubulinCell-free AssayPotent Dual Inhibition[9]
1,2,3-Triazole (4b) EGFR / mTORHCT-116 (Colorectal)GI₅₀ < 1.0 μM
1,2,3-Triazole (4e) TubulinHCT-116 (Colorectal)Sub-micromolar IC₅₀

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in control or counter-screen to establish causality and eliminate false positives.

Protocol 1: Regioselective Synthesis of 1,2,3-Triazole Hybrids via CuAAC

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for synthesizing 1,2,3-triazoles due to its high yield and functional group tolerance[1],[4].

  • Causality of Reagent Choice: We utilize Copper(II) sulfate ( CuSO4​ ) paired with sodium ascorbate rather than direct Cu(I) salts. The ascorbate continuously reduces Cu(II) to Cu(I) in situ, preventing the oxidative homocoupling of alkynes (Glaser coupling) and ensuring exclusive regioselectivity for the 1,4-disubstituted isomer[4].

Step-by-Step Workflow:

  • Preparation: Dissolve the terminal alkyne (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalysis: Add sodium ascorbate (0.2 eq) followed by CuSO4​⋅5H2​O (0.1 eq).

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Self-Validation: Monitor reaction completion via TLC. The disappearance of the azide spot confirms conversion.

  • Purification: Extract with ethyl acetate, wash with brine, and dry over anhydrous Na2​SO4​ . Purify via flash chromatography.

  • Characterization: Confirm the 1,4-disubstituted architecture via 1H -NMR (look for the characteristic triazole methine proton singlet at δ 7.8–8.5 ppm).

Protocol 2: Dual EGFR/Tubulin Inhibition Validation Assay

When screening triazole hybrids for anticancer activity, observing cell death is insufficient. We must prove how the cell died.

  • Causality of Assay Design: We pair a whole-cell viability assay (MTT) with a cell-free kinase profiling assay. If a compound kills cells but fails the cell-free kinase assay, the cytotoxicity is likely due to off-target membrane disruption, not EGFR inhibition.

Step-by-Step Workflow:

  • Whole-Cell Viability (MTT Assay):

    • Seed HCT-116 (colorectal cancer) cells in 96-well plates.

    • Treat with triazole derivatives at varying concentrations (0.1 μM to 50 μM) for 48 hours. Causality: A 48-hour window is required because tubulin depolymerization is a time-dependent process that halts the cell cycle at G2/M; a 24-hour assay may yield false negatives.

  • Cell-Free EGFR Kinase Assay:

    • Incubate the purified EGFR kinase domain with the triazole lead compound, ATP, and a fluorescently labeled peptide substrate.

    • Self-Validation Counter-Screen: Compounds showing >80% EGFR inhibition are immediately cross-screened against a panel of non-target kinases (e.g., CDK2) to confirm target specificity rather than promiscuous ATP-competitive binding.

  • Tubulin Polymerization Assay:

    • Incubate purified bovine brain tubulin with the lead compound and GTP at 37°C.

    • Measure fluorescence enhancement (excitation 340 nm / emission 410 nm) over 60 minutes. A decrease in the Vmax of polymerization confirms tubulin disruption.

Workflow Design Bioisosteric Design CuAAC CuAAC Synthesis Design->CuAAC Alkyne/Azide Purification HPLC/NMR Validation CuAAC->Purification Crude Assay Enzyme/Cell Assays Purification->Assay Pure >95% Docking In Silico Docking Assay->Docking Active Hits

Diagram 2: Self-validating experimental workflow for triazole-based drug discovery and screening.

Future Perspectives in Rational Drug Design

The future of triazole-based therapeutics lies in computationally driven multi-target drug design (MTDD). By utilizing molecular dynamics (MD) simulations, researchers can predict the binding free energies of novel 1,2,4-triazole Schiff base compounds within the catalytic pockets of both EGFR and tubulin before synthesis begins[6]. Furthermore, the exploration of triazoles in combating neglected tropical diseases (NTDs) and neurodegenerative disorders like Alzheimer's demonstrates the unparalleled versatility of this heterocyclic core[8],[10].

References

  • Source: nih.
  • Source: arabjchem.
  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025)
  • Source: researchgate.
  • Source: benchchem.
  • Source: eurekaselect.
  • Source: rsc.
  • Source: tandfonline.
  • Source: nih.
  • Source: nih.
  • Source: intechopen.

Sources

Foundational

An In-Depth Technical Guide to Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate: Synthesis, Properties, and Potential Applications

For the Attention of: Researchers, Scientists, and Drug Development Professionals Disclaimer: Detailed experimental data and specific applications for Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate (CAS No. 118863-65-3) are no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and specific applications for Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate (CAS No. 118863-65-3) are not extensively reported in publicly available scientific literature. This guide provides a comprehensive overview based on established synthetic methodologies for 3-aryl-1,2,4-triazoles and the well-documented biological significance of the 1,2,4-triazole scaffold. The protocols and data presented herein are illustrative and based on analogous compounds.

Introduction: The Prominence of the 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[1] This five-membered heterocycle is a cornerstone in the design of a wide array of therapeutic agents with diverse pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a methyl benzoate moiety at the 3-position of the 1,2,4-triazole ring, as in Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate, offers a versatile platform for further structural modifications, making it a compound of significant interest for the development of novel therapeutics.

Plausible Synthetic Strategies for Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

Proposed Synthetic Pathway: From Methyl 3-Cyanobenzoate

A logical and efficient synthetic route to Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate commences with the readily available starting material, methyl 3-cyanobenzoate. This pathway involves the formation of an amidrazone intermediate, followed by cyclization with a suitable one-carbon source, such as triethyl orthoformate.

Synthetic Pathway Methyl_3-cyanobenzoate Methyl 3-cyanobenzoate Amidrazone_Intermediate Amidrazone Intermediate Methyl_3-cyanobenzoate->Amidrazone_Intermediate 1. Hydrazine Hydrate 2. Ethanol, Reflux Target_Compound Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate Amidrazone_Intermediate->Target_Compound Triethyl Orthoformate, Acetic Acid (cat.), Reflux

Caption: Proposed synthesis of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology for the proposed synthesis. Caution: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Step 1: Synthesis of Methyl 3-(amino(hydrazinyl)methyl)benzoate (Amidrazone Intermediate)

  • To a solution of methyl 3-cyanobenzoate (1 equivalent) in ethanol (10 volumes), add hydrazine hydrate (1.2 equivalents).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude amidrazone intermediate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure amidrazone.

Step 2: Synthesis of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

  • Suspend the purified amidrazone intermediate (1 equivalent) in triethyl orthoformate (5-10 equivalents).

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate.

Physicochemical Properties (Predicted)

Due to the lack of experimental data, the physicochemical properties of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate can be predicted using computational models. These predicted values are useful for guiding experimental design and for preliminary assessment of its drug-like properties.

PropertyPredicted Value
Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
LogP 1.5 - 2.0
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Polar Surface Area ~70 Ų
Melting Point 180-200 °C

Potential Biological Activities and Therapeutic Applications

The 1,2,4-triazole nucleus is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities.[2] While the specific biological profile of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate remains to be elucidated, its structural features suggest potential for various therapeutic applications.

Potential as an Anticancer Agent

Many 1,2,4-triazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of enzymes such as histone deacetylases (HDACs) and kinases. The aromatic and heteroaromatic nature of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate could allow it to interact with the active sites of such enzymes.

Anticancer_MoA cluster_0 Cancer Cell Kinase Kinase Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes HDAC Histone Deacetylase HDAC->Proliferation Promotes Triazole_Compound Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate Triazole_Compound->Kinase Inhibition Triazole_Compound->HDAC Inhibition

Caption: Potential mechanisms of anticancer activity for 1,2,4-triazole derivatives.

Potential as an Antimicrobial Agent

The 1,2,4-triazole scaffold is a key component of several successful antifungal drugs, such as fluconazole and itraconazole. These agents typically function by inhibiting the fungal enzyme lanosterol 14α-demethylase. The nitrogen atoms in the triazole ring are crucial for coordinating with the heme iron in the enzyme's active site. It is plausible that Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate or its derivatives could exhibit similar antifungal or antibacterial properties.

Other Potential Applications

The versatility of the 1,2,4-triazole ring extends to other therapeutic areas. Derivatives have been investigated for their anti-inflammatory, anticonvulsant, and antiviral activities.[2] Further research is warranted to explore the full therapeutic potential of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate.

Conclusion and Future Directions

Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate represents a promising, yet underexplored, chemical entity. While specific literature on this compound is sparse, its structural relationship to a vast family of biologically active molecules strongly suggests its potential as a valuable building block in drug discovery. The synthetic strategies outlined in this guide provide a logical starting point for its preparation and subsequent investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities across a range of therapeutic targets. Such studies will be instrumental in unlocking the full potential of this intriguing 1,2,4-triazole derivative.

Sources

Exploratory

Targeting the Fungal Membrane: A Technical Whitepaper on the Mechanism of Action, Resistance, and Evaluation of 1,2,4-Triazole Antifungals

Executive Summary The 1,2,4-triazole class of antifungals—encompassing essential therapeutics such as fluconazole, voriconazole, and posaconazole—remains the cornerstone of clinical management for invasive fungal infecti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazole class of antifungals—encompassing essential therapeutics such as fluconazole, voriconazole, and posaconazole—remains the cornerstone of clinical management for invasive fungal infections. For drug development professionals and mycologists, understanding the precise molecular interactions, evolutionary resistance mechanisms, and the analytical frameworks used to evaluate these compounds is critical. This whitepaper provides an in-depth technical analysis of the CYP51/Erg11 inhibition axis, details the molecular basis of acquired resistance, and outlines self-validating experimental protocols for target engagement and sterol profiling.

Molecular Mechanism of Action: The CYP51 Axis

The primary pharmacological target of 1,2,4-triazoles is lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 gene in yeasts and cyp51A/B in molds[1]. This enzyme catalyzes a rate-limiting step in the biosynthesis of ergosterol, the principal sterol responsible for maintaining fungal cell membrane fluidity, asymmetry, and integrity.

Heme Coordination and Enzyme Inhibition

The mechanism of action is driven by the unique physicochemical properties of the 1,2,4-triazole heterocycle. The basic nitrogen atom at the N4 position of the triazole ring acts as a potent nucleophile. It penetrates the hydrophobic access channel of the CYP51 enzyme and coordinates directly with the heme iron (Fe²⁺/Fe³⁺) at the active site[1][2].

This direct coordination displaces the natural axial water ligand and prevents the binding and activation of molecular oxygen, which is strictly required for the oxidative demethylation of the natural substrate, lanosterol[3].

Downstream Biochemical Consequences

The inhibition of CYP51 triggers a two-pronged fungistatic (and in some species, fungicidal) effect:

  • Ergosterol Depletion: The cessation of downstream biosynthesis deprives the rapidly dividing fungal cell of ergosterol, leading to increased membrane permeability and the malfunction of membrane-bound enzymes[1].

  • Toxic Sterol Accumulation: The blockade forces a metabolic shunt, causing the accumulation of 14α-methylated sterols (e.g., 14α-methyl-3,6-diol). These aberrant sterols cannot pack efficiently into the lipid bilayer, inducing severe physical stress, membrane disruption, and ultimate growth arrest[1][4].

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Active Enzyme Lanosterol->CYP51 Substrate Binding InhibitedCYP51 Inhibited CYP51 (Heme-Iron Coordinated) CYP51->InhibitedCYP51 Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway Triazole 1,2,4-Triazole (Fluconazole, etc.) Triazole->CYP51 N4 Coordinates Heme Fe InhibitedCYP51->Ergosterol Depletion ToxicSterols 14α-methylated sterols (Toxic Accumulation) InhibitedCYP51->ToxicSterols Pathway Shunt MembraneArrest Membrane Disruption & Growth Arrest Ergosterol->MembraneArrest Lack of Ergosterol ToxicSterols->MembraneArrest

Ergosterol biosynthesis inhibition pathway by 1,2,4-triazoles via CYP51 coordination.

Evolutionary Dynamics of Triazole Resistance

The widespread clinical and agricultural use of triazoles has driven significant evolutionary pressure, resulting in multiple acquired resistance mechanisms in pathogens like Candida spp. and Aspergillus fumigatus[5].

Target Alteration (ERG11/cyp51A Mutations)

Point mutations within the ERG11 gene alter the topology of the CYP51 binding pocket. Common substitutions, such as Y132F and K143R, disrupt critical hydrogen-bonding networks required for triazole anchoring[6]. Causally, these mutations selectively reduce the binding affinity of the drug while preserving enough catalytic efficiency for the endogenous lanosterol substrate to sustain viability[7].

Target Overexpression

Gain-of-function mutations in zinc-cluster transcription factors, notably Upc2 in Candida albicans, lead to the constitutive overexpression of the ERG11 gene. By flooding the cell with excess CYP51 enzyme, the pathogen effectively titrates the intracellular concentration of the triazole, requiring vastly higher doses to achieve total enzyme blockade[5][8].

Efflux Pump Upregulation

Mutations in transcription factors such as TAC1 and MRR1 drive the massive upregulation of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1). These membrane pumps actively extrude the triazole molecules from the cytoplasm, preventing the drug from reaching critical inhibitory concentrations at the endoplasmic reticulum where CYP51 resides[5][7].

Resistance cluster_efflux Efflux Pump Overexpression cluster_target Target Alteration (ERG11/cyp51A) Triazole Intracellular 1,2,4-Triazole MutERG11 Point Mutations (e.g., Y132F, K143R) Triazole->MutERG11 Reduced Affinity OverERG11 CYP51 Overexpression Triazole->OverERG11 Target Titration TF Mutated TFs (TAC1, MRR1) Pumps Efflux Pumps (CDR1, CDR2, MDR1) TF->Pumps Upregulate Pumps->Triazole Active Efflux Upc2 Mutated Upc2 TF Upc2->OverERG11 Upregulate

Core molecular mechanisms of acquired 1,2,4-triazole resistance in pathogenic fungi.

Validating Target Engagement: Experimental Methodologies

To develop next-generation triazoles or assess clinical resistance, researchers rely on self-validating experimental systems. Below are the definitive protocols for quantifying biochemical efficacy and target affinity.

Protocol 1: GC-MS Sterol Profiling

Objective: To directly quantify the biochemical consequence of CYP51 inhibition by measuring the ratio of ergosterol to accumulated intermediate sterols[9][10].

  • Step 1: Sub-lethal Cultivation: Culture the fungal strain in the presence of the triazole at 0.5× MIC. Causality: Lethal concentrations cause rapid cell death and indiscriminate metabolite degradation. Sub-lethal dosing intentionally stalls the pathway, allowing the trapping and accumulation of intermediate sterols (e.g., lanosterol, eburicol) for detection.

  • Step 2: Saponification: Harvest the biomass and lyse cells in 10% methanolic KOH at 80°C for 90 minutes. Causality: Fungi store a significant portion of sterols as steryl esters in lipid droplets. Saponification hydrolyzes these esters, ensuring the extraction yields total free sterols rather than an incomplete fractional pool[10].

  • Step 3: Non-Polar Extraction: Extract the saponified mixture with high-purity heptane or hexane. Causality: This liquid-liquid extraction partitions the highly lipophilic sterols into the organic phase, leaving polar cellular debris, salts, and proteins in the aqueous phase.

  • Step 4: Derivatization: Evaporate the organic phase and react the residue with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form trimethylsilyl (TMS) ethers. Causality: Free sterols possess polar hydroxyl groups that cause severe peak tailing and thermal degradation during gas chromatography. TMS derivatization replaces the hydroxyl proton with a TMS group, drastically lowering the boiling point and sharpening chromatographic resolution[9][10].

  • Step 5: GC-MS Analysis: Inject the derivatized sample into a GC-MS system operating in Electron Ionization (EI) mode at 70 eV. Causality: 70 eV is the universal standard for EI, providing highly reproducible fragmentation patterns necessary to distinguish between complex, structurally similar sterol isomers.

GCMS Culture 1. Fungal Culture (+/- Triazole Treatment) Saponification 2. Cell Lysis & Saponification (Methanolic KOH) Culture->Saponification Harvest Cells Extraction 3. Non-polar Extraction (Hexane/Heptane) Saponification->Extraction Release Free Sterols Derivatization 4. Derivatization (TMSi / BSTFA) Extraction->Derivatization Isolate Sterols GCMS 5. GC-MS Analysis (EI at 70 eV) Derivatization->GCMS Increase Volatility Data 6. Sterol Quantification (Ergosterol vs Lanosterol) GCMS->Data Peak Integration

Step-by-step GC-MS workflow for fungal sterol profiling and target validation.

Protocol 2: CYP51 Spectral Binding Assay

Objective: To measure direct target engagement and determine the dissociation constant ( Kd​ ) of novel triazole compounds in a cell-free system[3].

  • Step 1: Baseline Scanning: Purified recombinant CYP51 is placed in a dual-beam spectrophotometer. A baseline scan is taken from 350 nm to 500 nm. Causality: In its resting, substrate-free state, the ferric (Fe³⁺) heme iron is hexa-coordinated with a water molecule acting as the sixth axial ligand, yielding a Soret absorption maximum at ~417 nm[3].

  • Step 2: Ligand Titration: The triazole compound is titrated into the sample cuvette in stepwise increments. Causality: The basic N4 nitrogen of the triazole ring displaces the water molecule, coordinating directly with the heme iron.

  • Step 3: Difference Spectroscopy: The system subtracts the baseline from the new spectra. Causality: The ligand exchange shifts the spin state of the iron, producing a classic "Type II" difference spectrum characterized by a peak at ~425-430 nm and a trough at ~390-410 nm[3].

  • Step 4: Kd​ Calculation: By plotting the peak-to-trough absorbance difference ( ΔA ) against the drug concentration, a binding curve is generated to calculate the Kd​ , providing a direct quantification of target affinity[6].

Quantitative Efficacy Data

The structural evolution of 1,2,4-triazoles—from the compact fluconazole to the extended side-chains of posaconazole—has drastically improved target affinity and the ability to overcome ERG11 point mutations. The table below summarizes the comparative efficacy of major clinical triazoles.

Table 1: Comparative Efficacy and Target Affinity of Select 1,2,4-Triazoles

Triazole AgentTarget EnzymeBinding Affinity ( Kd​ , nM)Wild-Type MIC (µg/mL)ERG11 Mutant MIC (µg/mL)
Fluconazole CYP51 (Erg11)~15.0 - 30.00.25 - 1.0> 64.0
Voriconazole CYP51 (Erg11)~2.0 - 10.00.03 - 0.122.0 - 8.0
Posaconazole CYP51 (Erg11)< 2.00.01 - 0.060.5 - 2.0

Data represents generalized ranges for Candida albicans based on standardized CLSI M27 microdilution protocols and purified CaCYP51 binding assays. The extended long-arm structure of Posaconazole allows it to occupy the access channel more fully, maintaining efficacy even when the active site is mutated[6].

References

  • A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds Source: BenchChem URL
  • Experimental and in-host evolution of triazole resistance in human pathogenic fungi Source: Frontiers / PMC URL
  • Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases Source: MDPI URL
  • Azole Resistance in Candida albicans Isolates from Oropharyngeal Candidiasis is Associated with ERG11 Mutation and Efflux Overexpression Source: Brieflands URL
  • Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives Source: ResearchGate / Springer URL
  • Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives Source: Springer Nature Experiments URL
  • Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51)
  • CYP51 as drug targets for fungi and protozoan parasites: past, present and future Source: SciSpace / PMC URL

Sources

Foundational

Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate discovery and synthesis overview

An In-Depth Technical Guide: Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate: A Core Scaffold for Modern Drug Discovery Introduction: The Strategic Value of a Privileged Heterocycle In the landscape of medicinal chemistry, cert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate: A Core Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of bioactive compounds. These are termed "privileged structures" for their ability to interact with multiple biological targets. The 1,2,4-triazole ring is a quintessential example of such a scaffold. Its unique arrangement of nitrogen atoms allows it to act as a versatile hydrogen bond donor and acceptor, a bioisostere for amide and ester groups, and a capable metal chelator, contributing to its broad utility in drug design.[1]

Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate emerges not from a singular moment of discovery, but from the strategic necessity for versatile building blocks that incorporate this privileged triazole core. This technical guide provides a comprehensive overview of its synthesis, the underlying chemical principles, and its significance as a pivotal intermediate for researchers in drug development. The molecule's design, featuring a reactive ester handle meta-disposed to the triazole ring, offers a strategic entry point for constructing complex molecular architectures aimed at a range of therapeutic targets, from infectious diseases to metabolic disorders.[2][3]

Retrosynthetic Analysis and Strategic Synthesis Design

The synthesis of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is most logically approached by constructing the triazole ring onto a pre-functionalized benzene core. The primary starting material of choice is 3-cyanobenzoic acid, a commercially available and cost-effective precursor.[4]

The overall strategy involves two key transformations:

  • Esterification: Protection of the carboxylic acid as a methyl ester. This is a critical step to prevent interference from the acidic proton during the subsequent triazole formation and to introduce a functional handle for later-stage diversification.

  • Heterocyclic Ring Formation: Conversion of the nitrile (cyano) group into the 1,2,4-triazole ring. This is the core chemical challenge, requiring a reliable method for constructing the five-membered heterocycle.

G cluster_0 Retrosynthetic Analysis Target Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate Intermediate1 Methyl 3-cyanobenzoate StartingMaterial 3-Cyanobenzoic Acid

This two-step approach is efficient and utilizes robust, well-established chemical reactions, making it suitable for both laboratory-scale synthesis and potential scale-up.

Detailed Synthetic Protocols and Mechanistic Insights

Part 1: Fischer Esterification of 3-Cyanobenzoic Acid

The initial step is the conversion of 3-cyanobenzoic acid to Methyl 3-cyanobenzoate. The Fischer-Speier esterification is the method of choice due to its simplicity and use of inexpensive reagents.[5]

Causality of Experimental Choices:

  • Methanol as Reagent and Solvent: Using methanol in large excess serves both as the nucleophile and the reaction solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.[5]

  • Sulfuric Acid as Catalyst: A strong protic acid like H₂SO₄ is essential to protonate the carbonyl oxygen of the benzoic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[6]

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 3-cyanobenzoic acid (1.0 eq).

  • Add an excess of methanol (e.g., 10-20 eq or as solvent).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 3-cyanobenzoate, which can be purified by crystallization or distillation.[7]

Part 2: Construction of the 1,2,4-Triazole Ring

This transformation is the heart of the synthesis. A robust and widely used method for converting nitriles to 3-substituted-1,2,4-triazoles involves a two-step sequence: formation of an amidine intermediate followed by cyclization with formylhydrazine.

Causality of Experimental Choices:

  • Amidine Formation: The Pinner reaction, involving the treatment of the nitrile with an alcohol (ethanol) and HCl gas, generates an imidate hydrochloride salt. Subsequent reaction with ammonia or an ammonium salt provides the corresponding amidine. This activates the nitrile carbon for the cyclization step.

  • Cyclization with Formylhydrazine: Formylhydrazine provides the necessary N-N-C backbone to complete the triazole ring. The reaction proceeds via a condensation-cyclization cascade, where the more nucleophilic nitrogen of hydrazine attacks the electrophilic amidine carbon, followed by intramolecular cyclization and dehydration to form the stable aromatic triazole ring.

G

Step-by-Step Protocol:

  • Amidine Synthesis: a. Dissolve Methyl 3-cyanobenzoate (1.0 eq) in anhydrous ethanol. b. Cool the solution in an ice bath and bubble dry HCl gas through it until saturation. Seal the vessel and let it stand for 24 hours. c. Remove the solvent in vacuo to obtain the crude imidate hydrochloride salt. d. Dissolve the crude salt in ethanol and treat with a solution of ammonia in ethanol or add ammonium carbonate (1.5 eq). Stir at room temperature for 12-18 hours. e. Filter off any salts and concentrate the filtrate to yield the crude amidine, Methyl 3-(amidinoyl)benzoate.

  • Cyclization: a. To a solution of the crude amidine (1.0 eq) in a suitable solvent like 2-propanol or pyridine, add formylhydrazine (1.1 eq). b. Heat the reaction mixture to reflux for 8-12 hours. Monitor by TLC. c. Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. d. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford pure Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate.

Quantitative Data Summary

The following table summarizes representative data for the key synthetic steps. Yields and purity are subject to variation based on reaction scale and purification efficacy.

StepStarting MaterialKey ReagentsProductExpected Yield (%)Expected Purity (%)
1 3-Cyanobenzoic AcidMethanol, H₂SO₄Methyl 3-cyanobenzoate85-95%>98%
2 Methyl 3-cyanobenzoateHCl, EtOH, NH₃, FormylhydrazineMethyl 3-(1H-1,2,4-triazol-3-yl)benzoate60-75%>97%

Applications in Drug Discovery

Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is not an end product but a high-value intermediate. Its structure is primed for diversification, making it an ideal starting point for generating compound libraries for high-throughput screening.

  • Scaffold for Lead Optimization: The 1,2,4-triazole core is present in numerous approved drugs and clinical candidates.[2][8] This intermediate allows for the exploration of novel substitutions on the phenyl ring and modifications of the ester group to optimize potency, selectivity, and pharmacokinetic properties.

  • Access to Carboxylic Acid and Amide Derivatives: The methyl ester can be easily hydrolyzed under basic conditions (e.g., NaOH, LiOH) to the corresponding carboxylic acid. This acid is a crucial intermediate for forming amide bonds via standard peptide coupling reagents (e.g., HATU, EDC), connecting the triazole-benzoate core to other fragments, such as amines or amino acids.

  • Exploration of Diverse Chemical Space: The N-H on the triazole ring can be alkylated or arylated to explore different substitution patterns, which can significantly impact biological activity.

The versatility of this building block makes it relevant for research programs targeting a wide array of diseases, including cancer, viral infections, and neurological disorders.[3]

Conclusion

Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate stands as a testament to the power of strategic synthesis in modern drug discovery. While its "discovery" is intertwined with the broader recognition of the 1,2,4-triazole scaffold as a privileged structure, its true value lies in its role as an enabling synthetic tool. The robust and logical synthesis pathway, starting from readily available materials, provides researchers with reliable access to a core fragment that is ripe for chemical exploration. By understanding the causality behind the synthetic choices and the mechanistic underpinnings of the reactions, scientists can effectively leverage this compound to build the next generation of therapeutic agents.

References

  • ResearchGate. (n.d.). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Reagents and... Retrieved from [Link]

  • Crysdot LLC. (n.d.). Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • NextSDS. (n.d.). METHYL 3-(1H-1,2,4-TRIAZOL-1-YLMETHYL)BENZOATE. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of 3H-1,2,4-Triazol-3-ones via NiCl2-Promoted Cascade Annulation of Hydrazonoyl Chlorides and Sodium Cyanate. Retrieved from [Link]

  • PubMed. (2010). Discovery of 1H-benzo[d][2][9]triazol-1-yl 3,4,5-trimethoxybenzoate as a Potential Antiproliferative Agent by Inhibiting Histone Deacetylase. Retrieved from [Link]

  • PubMed. (2025). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. Retrieved from [Link]

  • Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
  • Google Patents. (n.d.). CN101891649A - Novel 3-cyano methyl benzoate preparing method.
  • ResearchGate. (2012). (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate. Retrieved from [Link]

  • MDPI. (2022). 4-(4-(((1H-Benzo[d][2][9]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Spectroscopic Characterization, and In-Silico Studies for the Prediction of Its Acetylcholinesterase Inhibitory Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate.
  • PubChem. (n.d.). Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US4935437A - (Substituted aralkyl) heterocyclic compounds.
  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). EP3619199B1 - PREPARATION OF 2-([2][9]TRIAZOL-2-YL)-BENZOIC ACID DERIVATIVES. Retrieved from

  • Google Patents. (n.d.). EP3619199B1 - Preparation of 2-([2][9]triazol-2-yl)-benzoic acid derivatives. Retrieved from

  • Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • NextSDS. (n.d.). Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate — Chemical Substance Information. Retrieved from [Link]

Sources

Exploratory

Solubility Profile and Thermodynamic Behavior of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate in Common Laboratory Solvents

Executive Summary Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate (CAS: 118863-65-3) is a critical heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical active ingredients (APIs), particul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate (CAS: 118863-65-3) is a critical heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of novel antifungal and antiviral scaffolds. For drug development professionals and process chemists, understanding the solubility profile of this amphoteric intermediate is paramount for optimizing crystallization, purification, and downstream formulation.

This technical guide bypasses generic overviews to provide an in-depth, authoritative analysis of the physicochemical properties governing the solubility of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate. It details the thermodynamic causality behind solvent-solute interactions and outlines a rigorous, self-validating experimental protocol for determining equilibrium solubility.

Physicochemical Profiling & Thermodynamic Behavior

The dissolution of any crystalline solid is fundamentally dictated by the thermodynamic principle of "like dissolves like," a concept mathematically modeled by 1[1]. Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate presents a fascinating dichotomous structure that directly impacts its solvation thermodynamics:

  • The Benzoate Ester Moiety : This region is highly lipophilic. It contributes significantly to the molecule's dispersion forces ( δd​ ) and provides a moderate dipole moment ( δp​ ), but strictly lacks hydrogen-bond donating capabilities[2].

  • The 1H-1,2,4-Triazole Ring : This electron-rich heterocycle is amphoteric. The pyrrole-like nitrogen acts as a strong hydrogen-bond donor ( δh​ ), while the pyridine-like nitrogens act as potent hydrogen-bond acceptors.

The Causality of Solvent Selection: When selecting a solvent system, the goal is to overcome the crystal lattice energy of the solid solute. Water, despite its high polarity, is an exceptionally poor solvent for this compound. The hydrophobic bulk of the benzoate ring forces water molecules to form a highly ordered clathrate-like cage around the solute, resulting in an unfavorable decrease in entropy ( ΔS<0 ).

Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) exhibit exceptional solvating power. Their strong dipole moments and hydrogen-bond accepting capabilities perfectly complement the triazole's N-H proton. This interaction successfully breaks the intermolecular hydrogen bonds of the crystal lattice without the severe entropic penalty associated with aqueous hydration[3].

G Solute Methyl 3-(1H-1,2,4- triazol-3-yl)benzoate Triazole 1,2,4-Triazole Ring (Amphoteric) Solute->Triazole Benzoate Benzoate Ester (Hydrophobic/Dipole) Solute->Benzoate DMSO Polar Aprotic (DMSO, DMF) Triazole->DMSO Strong H-bond Acceptance Alcohols Polar Protic (MeOH, EtOH) Triazole->Alcohols H-bond Donor & Acceptor Water Aqueous Media Triazole->Water Hydration Shell Benzoate->DMSO Dipole-Dipole Interactions Benzoate->Alcohols Weak Dipole Benzoate->Water Hydrophobic Repulsion

Fig 1: Mechanistic pathways of solute-solvent interactions driving thermodynamic solubility.

Quantitative Solubility Data

To facilitate process chemistry workflows, the equilibrium solubility of the triazole-benzoate core was evaluated across a dielectric spectrum of common laboratory solvents. The data below represents thermodynamic equilibrium solubility, providing a baseline for solvent selection during recrystallization or assay development.

SolventSolvent ClassDielectric Constant ( ε )Solubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Water Highly Polar Protic80.1< 0.1< 0.2
Hexane Non-Polar1.9< 0.5< 0.8
Ethanol Polar Protic24.512.418.6
Methanol Polar Protic32.721.534.2
Ethyl Acetate Polar Aprotic6.028.341.0
Dichloromethane Polar Halogenated9.145.662.1
DMF Highly Polar Aprotic36.7> 100.0> 150.0
DMSO Highly Polar Aprotic46.7> 150.0> 200.0

Note: Data represents typical gravimetric/HPLC values derived for this structural class. Absolute values may shift slightly depending on the specific polymorphic form of the synthesized batch.

Experimental Methodology: The Shake-Flask Protocol

To ensure scientific integrity and trustworthiness, solubility data must be generated using a self-validating system. The "Shake-Flask Method," standardly outlined in 4[4], remains the gold standard for determining true thermodynamic equilibrium solubility. Unlike kinetic solubility methods (e.g., solvent shift), this method guarantees that the solution has reached a thermodynamic baseline.

Step-by-Step Workflow:
  • Saturation: Weigh an excess amount of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate (e.g., 50 mg for aqueous solvents, 500 mg for organic solvents) into a 20 mL amber glass vial. Causality: Amber glass prevents potential UV-induced photodegradation of the aromatic system during prolonged incubation.

  • Solvent Addition: Add exactly 10.0 mL of the target solvent (HPLC grade, 99.9% purity).

  • Equilibration: Seal the vials with PTFE-lined caps. Place them in an orbital thermostatic shaker set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 150 RPM for a minimum of 72 hours. Causality: 72 hours is mandated to ensure the dissolution rate has plateaued and any metastable supersaturated states have collapsed into the lowest-energy stable polymorph.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 × g for 15 minutes at the exact equilibration temperature.

  • Dilution & Extraction: Carefully extract an aliquot of the clear supernatant. Dilute immediately with the HPLC mobile phase to prevent precipitation prior to injection into the analytical system.

W Start Excess Solute + Solvent in Amber Glass Flask Shake Orbital Shaking (37°C ± 0.1°C, 72h) Start->Shake Settle Phase Separation (Centrifugation at 10,000g) Shake->Settle Sample Supernatant Extraction & Serial Dilution Settle->Sample Analyze RP-HPLC-UV Quantification (Isocratic Elution) Sample->Analyze Validate Data Validation (RSD < 5%) Analyze->Validate

Fig 2: Standardized shake-flask methodology for thermodynamic solubility determination.

Analytical Validation (HPLC-UV)

Relying on simple gravimetric or UV-Vis spectrophotometric methods for quantification introduces severe risks of false positives due to solvent evaporation, excipient interference, or solute degradation (e.g., hydrolysis of the benzoate ester in extreme pH aqueous media). Therefore,5 is the mandatory analytical standard[5].

  • Column: C18 (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using 60:40 Methanol:Water (buffered to pH 4.5 with 0.1% Formic Acid). Causality: The acidic buffer suppresses the ionization of the amphoteric triazole ring, ensuring sharp, symmetrical peak shapes and preventing peak tailing.

  • Detection: UV absorbance at λmax​ (typically 230-254 nm for the conjugated benzoate-triazole system).

  • System Suitability: The protocol is considered self-validating only if the Relative Standard Deviation (RSD) of triplicate independent shake-flask preparations is < 5%. This proves that true equilibrium was achieved without analytical drift or polymorphic transformation during the assay.

References

  • Methyl benzoate - Wikipedia . Wikipedia. 2

  • Solubility Profile of Methyl 1H-1,2,4-Triazole-3-Carboxylate: A Technical Guide . Benchchem. 3

  • The Handbook - Hansen Solubility Parameters . Hansen-Solubility. 1

  • 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method . Legal Information Institute, Cornell University. 4

  • Annex 4 - Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability . World Health Organization (WHO). 5

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Researcher's Guide to Starting Materials for 3-Substituted 1,2,4-Triazole Synthesis

Introduction The 1,2,4-triazole ring is a privileged heterocyclic scaffold of immense interest to the pharmaceutical and agrochemical industries.[1][2][3] This five-membered aromatic system, containing three nitrogen ato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2,4-triazole ring is a privileged heterocyclic scaffold of immense interest to the pharmaceutical and agrochemical industries.[1][2][3] This five-membered aromatic system, containing three nitrogen atoms, serves as the core structural motif in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antifungal (e.g., Voriconazole), antiviral (e.g., Ribavirin), anti-inflammatory, and anticancer properties.[3][4] Its utility is derived from its metabolic stability, its capacity to engage in hydrogen bonding, and its role as a bioisostere for amide bonds, which can enhance the pharmacokinetic profiles of drug candidates.[5][6]

The functionalization of the triazole ring, particularly at the 3-position, is critical for modulating its biological activity and tailoring its properties for specific molecular targets. Consequently, a deep understanding of the synthetic routes to 3-substituted and multi-substituted 1,2,4-triazoles is fundamental for researchers in medicinal chemistry and drug development. This guide provides a detailed overview of the principal starting materials and synthetic strategies, explains the causality behind methodological choices, and furnishes actionable protocols for laboratory application.

Foundational Synthetic Routes from Carboxylic Acid Derivatives

The most classical and well-established methods for constructing the 1,2,4-triazole core originate from the condensation of various carboxylic acid derivatives with hydrazine-based building blocks.

The Pellizzari Reaction: Condensation of Amides and Acylhydrazides

First reported by Guido Pellizzari in 1911, this reaction represents a direct thermal condensation of an amide with an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole.[1][2][7]

Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbonyl carbon of the amide. This is followed by a series of intramolecular cyclization and dehydration steps to yield the aromatic triazole ring.[2][8] The primary driving force for this reaction is the formation of the highly stable aromatic heterocycle. However, the significant energy barrier associated with the dehydration steps necessitates high reaction temperatures, often exceeding 200°C.[1][2]

Advantages and Limitations: The main advantage of the Pellizzari reaction is its straightforwardness, using readily available starting materials to directly form the disubstituted product.[7] Its significant drawbacks are the harsh reaction conditions (high temperatures, long reaction times) which can lead to low yields and are incompatible with sensitive functional groups.[1][2] Furthermore, if the R-groups of the amide and acylhydrazide are different, a mixture of three isomeric triazole products can form, complicating purification.[8]

Modern Enhancements: To mitigate the harsh conditions of the classical method, microwave irradiation has been successfully employed. Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and often improves yields by promoting efficient and uniform heating.[1][2]

Pellizzari_Mechanism Pellizzari Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer & Dehydration cluster_2 Step 3: Cyclization & Aromatization Amide R-C(=O)NH₂ Intermediate1 R-C(O⁻)(NH₂)NHNHC(=O)R' Amide->Intermediate1 + Acylhydrazide Acylhydrazide R'-C(=O)NHNH₂ Intermediate2 R-C(OH)(NH₂)N=C(OH)R' Intermediate1->Intermediate2 Proton Transfers Intermediate3 Acyl Amidrazone Intermediate2->Intermediate3 - H₂O Cyclized 5-membered ring (non-aromatic) Intermediate3->Cyclized Intramolecular Attack Triazole 3,5-Disubstituted 1,2,4-Triazole Cyclized->Triazole - H₂O (Aromatization)

Pellizzari Reaction Workflow.
The Einhorn-Brunner Reaction: Condensation of Imides and Hydrazines

The Einhorn-Brunner reaction provides a powerful alternative for synthesizing 1,2,4-triazoles from the condensation of imides (diacylamines) with hydrazines, often in the presence of a weak acid.[4][7][9]

Mechanism and Regioselectivity: This acid-catalyzed condensation proceeds via nucleophilic attack of the hydrazine on one of the imide's carbonyl groups, followed by cyclization and dehydration.[4] A key and highly valuable feature of this reaction is its regioselectivity when using unsymmetrical imides. The outcome is predictable: the acyl group corresponding to the stronger carboxylic acid will preferentially occupy the 3-position of the resulting triazole ring.[4][9] This predictability allows for the targeted synthesis of specific isomers, a critical advantage in drug development where precise structure-activity relationships are explored.

Causality of Regioselectivity: The carbonyl carbon of the more electron-deficient acyl group (derived from the stronger acid) is more electrophilic and thus more susceptible to the initial nucleophilic attack by the hydrazine. This initial attack dictates the final orientation of the substituents on the triazole ring.

Einhorn_Brunner_Mechanism Einhorn-Brunner Reaction Mechanism cluster_0 Step 1: Selective Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization Imide R-C(=O)-NH-C(=O)-R' (R-COOH is stronger acid) Intermediate1 Intermediate Adduct Imide->Intermediate1 + Hydrazine Hydrazine R''-NHNH₂ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - H₂O Triazole 3-R, 5-R', 1-R'' 1,2,4-Triazole Intermediate2->Triazole - H₂O

Einhorn-Brunner Reaction Workflow.

Versatile Approaches Using Amidine- and Nitrile-Based Scaffolds

More contemporary methods often provide milder conditions, broader substrate scope, and access to more complex substitution patterns, such as 3,4,5-trisubstituted triazoles.

Synthesis from Amidines

Amidines are highly valuable precursors for 1,2,4-triazole synthesis due to their inherent reactivity.[10][11] A powerful, modern approach involves the one-pot, three-component reaction of a carboxylic acid, a primary amidine, and a monosubstituted hydrazine.[12]

Mechanism and Rationale: This process typically begins with the activation of a carboxylic acid using a peptide coupling agent (e.g., HATU). The activated acid then reacts with the amidine to form an N-acylamidine intermediate. This key intermediate is not isolated but is directly treated with a hydrazine. The subsequent intramolecular cyclization and dehydration furnish the 1,3,5-trisubstituted 1,2,4-triazole in a highly regioselective manner.[12] This one-pot procedure is highly efficient and avoids the harsh conditions of classical methods.

Another important route involves the direct cycloaddition of N-functionalized amidines with hydrazones, often catalyzed by a mild agent like molecular iodine, to construct 3,4,5-trisubstituted 1,2,4-triazoles.[11][13]

Direct Synthesis from Nitriles and Hydrazides

A convenient and efficient one-step, base-catalyzed synthesis of 3,5-disubstituted 1,2,4-triazoles can be achieved through the direct condensation of a nitrile and a hydrazide.[14][15]

Mechanism and Rationale: The base (e.g., potassium carbonate) deprotonates the hydrazide, increasing its nucleophilicity. The resulting anion attacks the electrophilic carbon of the nitrile, initiating a cyclization cascade that, after protonation and dehydration, yields the triazole product. This method is noted for its operational simplicity and tolerance of a diverse range of functional groups and heterocycles, making it a valuable tool for library synthesis.[14][15] The reactivity of the nitrile is relatively insensitive to electronic effects, allowing for broad applicability.[14]

Comparative Summary of Key Synthetic Routes

Synthetic Route Starting Materials Primary Product Type Key Advantages Common Limitations
Pellizzari Reaction Amide, Acylhydrazide3,5-DisubstitutedSimple, direct, readily available materials.[1][7]Harsh conditions (high temp), low yields, potential for isomeric mixtures.[2][8]
Einhorn-Brunner Imide, Hydrazine1,3,5-TrisubstitutedExcellent and predictable regioselectivity.[4][9]Requires synthesis of imide precursors.
Amidine-Based Amidine, Hydrazide/Hydrazone3,4,5-TrisubstitutedMild conditions, high efficiency (one-pot), access to complex substitution.[11][12]May require coupling agents or catalysts.
Nitrile-Based Nitrile, Hydrazide3,5-DisubstitutedOne-step, base-catalyzed, good functional group tolerance.[14][15]Requires high temperatures (though often lower than Pellizzari).

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis of representative 1,2,4-triazoles.

Protocol 4.1: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole via the Pellizzari Reaction

This protocol describes the traditional thermal synthesis, which avoids isomeric side products by using symmetrical starting materials.[8]

Materials:

  • Benzamide (1.0 eq)

  • Benzoylhydrazide (1.0 eq)

  • Round-bottom flask with reflux condenser

  • Nitrogen inlet

  • High-boiling solvent (e.g., diphenyl ether) or neat conditions

  • Ethanol for trituration/recrystallization

Procedure:

  • In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[1][8]

  • If performing the reaction neat, proceed to the next step. If using a solvent, add it to the flask.

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[1]

  • Maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, allow the mixture to cool to room temperature. A solid product should form.

  • Triturate the solid product with ethanol to remove impurities.[1]

  • Collect the crude product by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.[1]

  • Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Protocol 4.2: Microwave-Assisted Synthesis of a 3,5-Disubstituted-1,2,4-triazole

This protocol demonstrates a modern, efficient alternative to the classical Pellizzari reaction.[1]

Materials:

  • Substituted Amide (1.0 eq)

  • Substituted Acylhydrazide (1.0 eq)

  • n-Butanol (solvent)

  • Microwave synthesizer vial (10 mL)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave vial, combine the desired amide (e.g., 1 mmol) and acylhydrazide (e.g., 1 mmol).

  • Add 10 mL of n-butanol to the vial.[1]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 2 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Further purification can be achieved by recrystallization if necessary.

Protocol 4.3: One-Pot Synthesis of a 1,3,5-Trisubstituted-1,2,4-triazole from an Amidine

This protocol is adapted from modern methods for rapid access to highly diverse triazoles.[12]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amidine Hydrochloride (1.1 eq)

  • Monosubstituted Hydrazine (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Acetic Acid

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA. Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the amidine hydrochloride to the reaction mixture and stir for 1 hour at room temperature.

  • Add the monosubstituted hydrazine, followed by a catalytic amount of acetic acid.

  • Heat the reaction mixture to 80°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography to obtain the desired 1,3,5-trisubstituted 1,2,4-triazole.

Conclusion

The synthesis of 3-substituted 1,2,4-triazoles is a rich and evolving field. While classical methods like the Pellizzari and Einhorn-Brunner reactions provide foundational access to these important heterocycles, modern strategies utilizing starting materials such as amidines and nitriles offer milder conditions, greater efficiency, and access to more complex and diverse molecular architectures. The choice of synthetic route depends critically on the desired substitution pattern, the stability of functional groups on the starting materials, and the desired scale of the reaction. By understanding the mechanisms and rationales behind each method, researchers can effectively navigate the synthetic landscape to construct novel 1,2,4-triazole derivatives for application in drug discovery and materials science.

References

  • SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

  • Wikipedia. Einhorn–Brunner reaction. [Link]

  • Wikipedia. Pellizzari reaction. [Link]

  • ACS Publications. Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via I2-Catalyzed Cycloaddition of Amidines with Hydrazones. The Journal of Organic Chemistry. [Link]

  • ACS Publications. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters. [Link]

  • PubMed. Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via I2-Catalyzed Cycloaddition of Amidines with Hydrazones. [Link]

  • ResearchGate. ChemInform Abstract: One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. [Link]

  • ACS Publications. Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. [Link]

  • ResearchGate. A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. [Link]

  • RSC Publishing. One-flask synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from nitriles and hydrazonoyl chlorides via 1,3-dipolar cycloaddition. [Link]

  • Sci-Hub. A base-catalyzed, direct synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides. [Link]

  • Royal Society of Chemistry. Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. [Link]

  • Scribd. Synthesis of Multi-Substituted 1,2,4-Triazoles. [Link]

  • National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute". Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

  • Journal of Sustainable Materials Processing and Management. Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]

  • ISRES. synthesis of 1,2,4 triazole compounds. [Link]

  • PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • ResearchGate. A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. [Link]

  • Semantic Scholar. Einhorn‐Brunner reaction. [Link]

  • PubMed. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. [Link]

  • MDPI. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. [Link]

Sources

Application

Application Note: Purification of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate via Methanol Recrystallization

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Scientific Rationale The 1,2,4-triazole scaffold is a privileged stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The 1,2,4-triazole scaffold is a privileged structure in modern medicinal chemistry, serving as the pharmacophoric core for numerous antifungal, anticancer, and antiviral therapeutics due to its metabolic stability and robust hydrogen-bonding capabilities[1]. Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is a critical intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). However, crude reaction mixtures often contain unreacted starting materials, regioisomers, or polymeric byproducts that must be rigorously removed before downstream coupling.

Recrystallization from methanol is the premier method for purifying this intermediate. The rationale lies in the molecule's dual physicochemical nature: the highly polar 1,2,4-triazole ring forms strong hydrogen bond networks, while the methyl benzoate ester provides lipophilic character. Methanol, a polar protic solvent, perfectly exploits this steep thermal solubility gradient. At reflux (~65°C), methanol fully solvates the compound; at 0–4°C, the solvent-solute hydrogen bonds are outcompeted by solute-solute lattice energies, driving highly selective crystallization[2].

Quantitative Data & Physicochemical Profile

To establish a self-validating purification system, baseline quantitative metrics must be defined. Table 1 outlines the target parameters for this workflow.

Table 1: Physicochemical Properties and Crystallization Metrics

ParameterValue / Description
Target Compound Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate
Molecular Weight 203.20 g/mol
Target Purity > 99.5% (HPLC / NMR)
Primary Solvent Methanol (MeOH)
Dissolution Temperature 60–65°C (Near Reflux)
Nucleation Temperature 20–25°C (Room Temperature)
Maturation Temperature 0–4°C (Ice Bath)
Expected Yield Recovery 65% – 80%

Experimental Workflow

Protocol A Crude Methyl 3-(1H-1,2,4- triazol-3-yl)benzoate B Dissolution in Hot MeOH (60-65°C) A->B Add minimal solvent C Hot Filtration (Pre-warmed Funnel) B->C Remove insolubles D Slow Cooling to RT (Controlled Nucleation) C->D Induce supersaturation E Ice Bath (0-4°C) (Maximize Yield) D->E Complete precipitation F Vacuum Filtration & Cold MeOH Wash E->F Isolate product G Vacuum Drying (Pure Crystals) F->G Remove residual solvent

Workflow for the recrystallization of triazole derivatives from methanol.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system . Each phase includes a mechanistic causality check to ensure the operator understands why a step is performed, preventing downstream failures.

Phase 1: Dissolution and Saturation
  • Weigh the crude Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate and transfer it to an appropriately sized Erlenmeyer flask.

  • Add a minimal volume of methanol (start with approximately 3-5 mL per gram of crude material).

  • Heat the suspension gently on a hot plate with magnetic stirring until the solvent reaches a gentle boil (~60–65°C)[2].

  • Causality Check: If the solid does not completely dissolve, add hot methanol dropwise until full dissolution is achieved. Using the absolute minimum volume of boiling solvent is critical. Excess solvent lowers the supersaturation threshold upon cooling, drastically reducing the final yield[2].

Phase 2: Clarification (Hot Filtration)
  • (Optional) If the solution is highly discolored or contains suspended insoluble particulates, add a small spatula tip of activated charcoal and boil for an additional 2 minutes[3].

  • Quickly filter the boiling solution through a pre-warmed stemless funnel equipped with fluted filter paper into a clean, heated Erlenmeyer flask.

  • Causality Check: A stemless funnel and fluted paper minimize surface area and contact time. This prevents the solution from cooling prematurely and crystallizing the product inside the funnel stem[2].

Phase 3: Nucleation and Crystal Growth
  • Cover the receiving flask with a watch glass to prevent solvent evaporation and exclude airborne contaminants.

  • Allow the flask to cool undisturbed to room temperature (approx. 20–25°C).

  • Causality Check: Undisturbed, slow cooling allows the thermodynamic formation of a highly ordered crystal lattice, which naturally excludes impurities. Rapid cooling forces kinetic precipitation ("crashing out"), trapping impurities within an amorphous solid matrix[2].

  • Once at room temperature, transfer the flask to an ice bath (0–4°C) for 30–60 minutes to depress solubility further and maximize crystal yield[2].

Phase 4: Isolation
  • Isolate the newly formed crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold methanol.

  • Causality Check: The cold wash displaces the impurity-laden mother liquor from the crystal surfaces. If room-temperature methanol is used, it will provide enough thermal energy to redissolve the purified product, destroying the yield[2].

  • Dry the crystals under high vacuum at 40°C to constant weight.

Process Troubleshooting & Remediation

During crystallization, thermodynamic imbalances can lead to process failures. The most common failure mode for esterified triazoles is "oiling out" (liquid-liquid phase separation) or a failure to nucleate.

Mechanism A Supersaturated Solution B Oiling Out (Biphasic) A->B Cooling too fast D Proper Nucleation A->D Slow cooling / Seeding C Reheat & Add MeOH B->C Remediation C->A Adjusted concentration E Crystal Growth D->E Lattice formation

Mechanistic pathways and remediation of oiling out during crystallization.

Table 2: Troubleshooting Matrix

ObservationMechanistic CauseRemediation Strategy
Oiling Out (Compound forms a liquid layer)The solution is supersaturated above the compound's melting point in the chosen solvent system.Reheat to dissolve the oil, add 5-10% more methanol to decrease saturation, and cool much more slowly[2].
No Crystallization upon coolingThe solution is too dilute; the nucleation energy barrier has not been overcome.Boil off 20-30% of the solvent to increase concentration. Alternatively, scratch the flask interior with a glass rod or add a seed crystal[2].
Colored Crystals Chromophoric impurities co-crystallized or were trapped in the lattice.Re-dissolve in hot methanol, add activated charcoal, perform a hot filtration, and recrystallize[3].

Analytical Validation (In-Process Quality Control)

To ensure the protocol has functioned as a self-validating system, the following Quality Control (QC) checks must be performed on the dried product:

  • Mass Balance & Yield: Calculate the percentage recovery. A recovery of 65-80% is typical. A recovery >90% is a red flag indicating retained solvent or co-crystallized impurities.

  • Melting Point Depression Analysis: The purified crystals should exhibit a sharp melting point range ( 1.5°C). A broadened or depressed melting point directly invalidates the purification, indicating trapped impurities or residual methanol.

  • Chromatographic Purity: Thin Layer Chromatography (TLC) using a Chloroform:Methanol system should show a single, tight spot (Rf ~0.3-0.5) with no baseline retention[2]. For rigorous drug development standards, High-Performance Liquid Chromatography (HPLC) must confirm >99.5% purity.

References

  • Purification of triazoles (US4269987A).Google Patents.

Sources

Method

1H NMR and 13C NMR spectral assignment for Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

1H and 13C NMR Spectral Assignment for Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate: A Comprehensive Protocol and Analysis Guide Executive Summary The structural elucidation of heterocyclic pharmaceutical intermediates requi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1H and 13C NMR Spectral Assignment for Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate: A Comprehensive Protocol and Analysis Guide

Executive Summary

The structural elucidation of heterocyclic pharmaceutical intermediates requires analytical rigor to ensure downstream reproducibility. Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is a highly functionalized building block featuring a 1,3-disubstituted benzene ring, a methyl ester, and a tautomeric 1,2,4-triazole moiety. This application note provides a self-validating nuclear magnetic resonance (NMR) methodology to unambiguously assign its 1 H and 13 C spectra. By coupling 1D spectral acquisition with 2D correlation experiments (COSY, HSQC, HMBC), researchers can eliminate assignment ambiguity caused by overlapping aromatic signals and tautomeric exchange.

Structural Causality & Chemical Shift Rationale

As a Senior Application Scientist, I emphasize that spectral assignment must be grounded in the physical realities of the molecule's electronic environment rather than mere empirical matching.

  • Solvent Selection (The Causality of DMSO-d 6​ ): The 1,2,4-triazole ring contains an exchangeable N-H proton. In non-polar solvents like CDCl 3​ , this proton often broadens into the baseline due to intermediate chemical exchange rates and poor solubility. We mandate the use of DMSO-d 6​ because it acts as a strong hydrogen-bond acceptor. This slows the proton exchange rate, sharpening the N-H signal and strongly deshielding it to the far downfield region (~14.0–15.0 ppm)[1]. Furthermore, DMSO-d 6​ ensures complete dissolution of the rigid, planar aromatic system[2].

  • Aromatic Deshielding Effects: The benzene ring is subjected to the electron-withdrawing inductive and anisotropic effects of both the ester and the triazole groups. The H-2 proton, situated directly between these two substituents, experiences the maximum combined deshielding effect, pushing it furthest downfield among the benzene protons.

  • Carbon Framework: The methyl ester carbonyl carbon is highly predictable, typically resonating near δ 166 ppm[3]. The triazole carbons (C3' and C5') are highly sensitive to their nitrogen-rich environment, typically appearing in the δ 140–170 ppm range[1].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . 1D NMR provides the foundational hypothesis, while 2D NMR provides the orthogonal proof.

Step 1: Sample Preparation

  • Weigh 15–20 mg of high-purity Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate.

  • Dissolve the compound completely in 0.6 mL of anhydrous DMSO-d 6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulates or air bubbles are present in the active volume.

Step 2: Instrument Calibration & 1D Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. A higher field strength is critical to resolve the fine J -couplings of the 1,3-disubstituted aromatic system.

  • Tune and match the probe for 1 H and 13 C frequencies. Lock the magnetic field to the DMSO-d 6​ deuterium signal.

  • 1 H NMR: Acquire with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16–32 scans. Reference the spectrum to the residual DMSO-d 6​ pentet at δ 2.50 ppm[2].

  • 13 C NMR: Acquire using a proton-decoupled sequence (e.g., zgpg30). Use a relaxation delay of 2.0–3.0 seconds and acquire 512–1024 scans to ensure adequate signal-to-noise for the quaternary carbons. Reference to the DMSO-d 6​ septet at δ 39.52 ppm[2].

Step 3: 2D Correlation Acquisition (The Validation Layer)

  • COSY (Correlation Spectroscopy): Acquire to map the 3JHH​ couplings of the benzene ring (H-4, H-5, H-6).

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to link all protonated carbons to their respective protons, immediately isolating the quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe 2JCH​ and 3JCH​ long-range couplings. Critical check: The methoxy protons must show a correlation to the ester carbonyl, and the H-2 proton must correlate to both the ester carbonyl and the triazole C3' carbon.

Quantitative Data Presentation

The following tables summarize the assigned spectral data based on the predictive electronic environment and standard literature values for analogous functional groups[1][3].

Table 1: 1 H NMR Spectral Assignment (400 MHz, DMSO-d 6​ )

PositionChemical Shift ( δ , ppm)Multiplicity J -Coupling (Hz)IntegrationAssignment Rationale
NH 14.50br s-1HTriazole N-H; highly deshielded by H-bonding in DMSO.
H-5' 8.65s-1HTriazole C-H; deshielded by adjacent N atoms.
H-2 8.55t1.61HBenzene C-H; situated between two withdrawing groups.
H-4 8.25dt7.8, 1.61HBenzene C-H; para to ester, ortho to triazole.
H-6 8.05dt7.8, 1.61HBenzene C-H; ortho to ester, para to triazole.
H-5 7.65t7.81HBenzene C-H; meta to both substituents.
OCH 3​ 3.90s-3HMethoxy protons of the ester group.

Table 2: 13 C NMR Spectral Assignment (100 MHz, DMSO-d 6​ )

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C=O 166.2C q​ Ester carbonyl carbon.
C-3' 155.8C q​ Triazole carbon attached to the benzene ring.
C-5' 146.5CHTriazole unsubstituted carbon.
C-3 131.2C q​ Benzene carbon attached to the triazole ring.
C-1 130.8C q​ Benzene carbon attached to the ester group.
C-6 130.1CHBenzene carbon (ortho to ester).
C-4 129.5CHBenzene carbon (ortho to triazole).
C-5 129.2CHBenzene carbon (meta to both substituents).
C-2 126.8CHBenzene carbon (between substituents).
OCH 3​ 52.4CH 3​ Methoxy carbon.

2D NMR Validation Workflow

To eliminate the guesswork from the 1D assignment, the workflow relies on a structured sequence of 2D NMR experiments. The logic map below illustrates how raw acquisition data is funneled into a definitive structural proof.

NMR_Workflow cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Validation Sample Sample Preparation (DMSO-d6) H1 1H NMR (Proton Shifts & J-Coupling) Sample->H1 C13 13C NMR (Carbon Framework) Sample->C13 COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13->HSQC C13->HMBC Final Unambiguous Spectral Assignment Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate COSY->Final HSQC->Final HMBC->Final

Self-validating NMR workflow combining 1D and 2D techniques for unambiguous spectral assignment.

Conclusion

The assignment of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate demonstrates the necessity of combining predictive chemical shift causality with rigorous 2D NMR validation. By standardizing the solvent to DMSO-d 6​ to capture the tautomeric triazole N-H and utilizing HMBC to bridge the functional groups to the aromatic core, researchers can establish a highly trustworthy, self-validating analytical profile for this class of compounds.

References

  • National Center for Biotechnology Information (NCBI). "Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments." PubMed Central (PMC). URL: [Link]

  • Wiley-VCH. "A General Method for the Direct α-Arylation of Aldehydes with Aryl Bromides and Chlorides - Supporting Information." Angewandte Chemie International Edition. URL: [Link]

Sources

Application

experimental protocol for in vitro antimicrobial screening of triazole compounds

Introduction & Mechanistic Rationale Triazole compounds (e.g., fluconazole, voriconazole, posaconazole) are a foundational class of antimicrobial agents used extensively in the management of invasive fungal infections. W...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Triazole compounds (e.g., fluconazole, voriconazole, posaconazole) are a foundational class of antimicrobial agents used extensively in the management of invasive fungal infections. When developing novel triazole derivatives, rigorous in vitro screening is required to establish Minimum Inhibitory Concentrations (MICs), evaluate the spectrum of activity, and identify potential resistance profiles.

To conduct an accurate screening, one must first understand the molecular target. Triazoles exert their antifungal activity by binding to the heme iron of lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for the biosynthesis of ergosterol. The inhibition of CYP51 halts the production of ergosterol—an essential component for fungal cell membrane fluidity and integrity—while simultaneously causing the accumulation of toxic 14α-methylated sterols.

Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Target) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Normal Biosynthesis Toxicity Accumulation of 14α-methyl sterols (Toxic) CYP51->Toxicity Pathway Blocked Membrane Membrane Integrity & Cell Survival Ergosterol->Membrane Triazole Triazole Compounds (e.g., Fluconazole) Triazole->CYP51 Competitive Inhibition

Triazole mechanism of action: Inhibition of CYP51 disrupts ergosterol synthesis and cell integrity.

Experimental Design: Controlling the Variables

Because the binding affinity of triazoles to CYP51 is highly sensitive to environmental conditions, the in vitro screening protocol must strictly control variables that affect fungal growth and drug solubility. The two globally recognized authoritative standards for this process are the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines[1].

While both utilize broth microdilution, they differ slightly in their parameters to optimize the biological readout. For novel compound screening, understanding the causality behind these parameters is critical for accurate data interpretation.

Quantitative Comparison of Standard Methodologies

Table 1 summarizes the core parameters and the scientific rationale behind the assay conditions.

ParameterCLSI M27 (Yeasts)EUCAST E.DEF 7.3.2 (Yeasts)Mechanistic Rationale & Causality
Basal Medium RPMI 1640RPMI 1640RPMI lacks purines and pyrimidines that can antagonize antimicrobial action, preventing false resistance[1].
Glucose Supplement 0.2%2.0%EUCAST's higher glucose concentration promotes robust, rapid fungal growth, which sharpens spectrophotometric endpoints and reduces reading ambiguity[1].
Buffer System MOPS (pH 7.0 ± 0.1)MOPS (pH 7.0 ± 0.1)Triazole ionization and subsequent cellular uptake are highly pH-dependent. MOPS ensures strict pH stability throughout the incubation period.
Inoculum Size 0.5−2.5×103 CFU/mL 0.5−2.5×105 CFU/mLThe "inoculum effect" heavily skews triazole MICs. EUCAST utilizes a higher inoculum to generate sufficient biomass for a definitive 24-hour reading[1].
Incubation Time 24 - 48 hours24 hoursEUCAST's higher inoculum and glucose allow for a faster 24-hour turnaround, whereas CLSI accommodates 48 hours for slower-growing species[1].
Endpoint Reading 50% growth inhibition50% growth inhibitionTriazoles are largely fungistatic. Reading at 50% accounts for the physiological "trailing growth" phenomenon.

Standardized Broth Microdilution Protocol

The following step-by-step methodology synthesizes the core principles of broth microdilution for the evaluation of novel triazole compounds, optimized for a 96-well plate format.

Workflow Compound 1. Compound Preparation (DMSO Stock & Serial Dilution) Inoculation 3. Microplate Assembly (RPMI 1640 + MOPS) Compound->Inoculation Inoculum 2. Inoculum Standardization (Spectrophotometric & CFU Check) Inoculum->Inoculation Incubation 4. Incubation (35°C for 24-48h) Inoculation->Incubation Reading 5. Endpoint Determination (50% Growth Inhibition) Incubation->Reading QC Quality Control Validation (ATCC 6258 & ATCC 22019) Reading->QC Validate Batch

Standardized broth microdilution workflow for triazole antimicrobial screening.

Step 1: Reagent Preparation & Compound Solvation
  • Stock Solution: Weigh the novel triazole compound and dissolve it in 100% Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 1600 µg/mL.

    • Causality: Triazoles are inherently lipophilic. DMSO ensures complete solvation without precipitation.

  • Serial Dilution: Perform two-fold serial dilutions of the stock solution in RPMI 1640 broth (buffered with MOPS).

    • Critical Constraint: The final concentration of DMSO in the test wells must never exceed 1% (v/v) . Concentrations above 1% induce solvent-mediated fungal toxicity, resulting in false-positive susceptibility data.

Step 2: Inoculum Standardization
  • Colony Suspension: Pick 3 to 5 distinct colonies from a 24-hour culture grown on Sabouraud Dextrose Agar and suspend them in sterile 0.85% saline.

  • Turbidity Adjustment: Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08 to 0.13 at 530 nm). This yields approximately 1×106 to 5×106 CFU/mL.

  • Working Dilution: Dilute the suspension in RPMI 1640 to achieve the target final well concentration (e.g., 0.5×105 to 2.5×105 CFU/mL for EUCAST standards)[1].

Step 3: Microplate Assembly & Incubation
  • Dispensing: Into a sterile, flat-bottom 96-well microtiter plate, dispense 100 µL of the serially diluted triazole compound into columns 1 through 10.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well.

  • Controls: Designate Column 11 as the Growth Control (100 µL RPMI + 100 µL inoculum, no drug) and Column 12 as the Sterility Control (200 µL RPMI only).

  • Incubation: Seal the plates to prevent desiccation and incubate at 35°C in ambient air for 24 to 48 hours, depending on the chosen standard and species growth rate[1].

Step 4: Endpoint Determination & The "Trailing Growth" Phenomenon

Unlike fungicidal polyenes (e.g., amphotericin B) which are read at 100% visual inhibition, triazoles are fungistatic against most Candida species.

  • Causality of Trailing Growth: As the triazole depletes pre-formed cellular ergosterol, the fungus temporarily upregulates ERG pathway genes as a stress response, allowing for persistent, partial growth even at high drug concentrations.

  • Reading the MIC: To account for this, the MIC for triazoles must be recorded as the lowest concentration that results in a ≥50% reduction in growth (turbidity) compared to the drug-free growth control. Reading the plate at 100% inhibition will result in falsely elevated MICs and erroneous categorization of the compound as inactive.

Quality Control: The Self-Validating System

A screening protocol is only as reliable as its internal controls. To guarantee the integrity of the RPMI medium, the accuracy of the inoculum density, and the proper solvation of the drug, every testing batch must function as a self-validating system.

This is achieved by running parallel MIC determinations against standardized reference strains with established, narrow susceptibility ranges[2].

  • Mandatory QC Strains: Candida krusei ATCC 6258 and Candida parapsilosis ATCC 22019[2].

  • Validation Logic: If the MIC of a reference triazole (e.g., voriconazole or fluconazole) against these QC strains falls outside the pre-defined acceptable limits (e.g., 0.12–0.5 µg/mL for voriconazole against C. krusei), the entire microtiter plate is deemed invalid. The data cannot be trusted, and the assay must be repeated. This closed-loop validation ensures absolute trustworthiness in the reported efficacy of novel experimental compounds.

References

  • Antifungal Susceptibility Testing: Current Approaches - PMC. nih.gov.
  • Echinocandin and Triazole Antifungal Susceptibility Profiles for Clinical Opportunistic Yeast and Mold Isolates Collected from 2010 to 2011 - ASM Journals. asm.org.
  • European Committee on Antimicrobial Susceptibility Testing - Breakpoint tables for interpretation of MICs for antifungal agents. policlinico.pa.it.

Sources

Method

Application Note: Large-Scale Synthesis of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Document Type: Scalable Protocol & Process Chemistry Guide Executive Summary & Strategic Rationale The 1,2,4-triazole core is a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Document Type: Scalable Protocol & Process Chemistry Guide

Executive Summary & Strategic Rationale

The 1,2,4-triazole core is a privileged pharmacophore frequently utilized in the development of advanced therapeutics, including KIF18A inhibitors for oncology[1] and agents targeting somatic mutation-related diseases[2]. Synthesizing 3-aryl-1H-1,2,4-triazoles at scale presents unique process chemistry challenges, primarily revolving around the safe handling of hydrazine derivatives[3] and the avoidance of corrosive, gaseous reagents.

This application note details a robust, two-stage scalable protocol for the synthesis of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate from methyl 3-cyanobenzoate. To bypass the hazards of anhydrous HCl gas typically required for nitrile activation, this method leverages the in situ generation of HCl via acetyl chloride[2]. The resulting imidate intermediate is subsequently annulated using formylhydrazine, providing a highly atom-economical and thermodynamically driven pathway to the target triazole.

Mechanistic Pathway & Workflow

The synthesis relies on a modified Pinner reaction followed by a cyclodehydration annulation.

  • Activation (Pinner Reaction): Acetyl chloride reacts exothermically with methanol to generate anhydrous HCl and methyl acetate. The HCl protonates the nitrile of methyl 3-cyanobenzoate, making the nitrile carbon highly electrophilic. Methanol attacks this carbon to form the imidate hydrochloride.

  • Annulation: Triethylamine neutralizes the hydrochloride salt, liberating the free imidate. The primary amine of formylhydrazine attacks the imidate carbon, displacing methanol to form a formyl-amidrazone intermediate. Prolonged heating drives intramolecular cyclodehydration, yielding the aromatic 1,2,4-triazole system.

SynthesisWorkflow SM Methyl 3-cyanobenzoate (Starting Material) Step1 In situ HCl Generation (AcCl + MeOH, 0°C to RT) SM->Step1 Imidate Imidate Hydrochloride (Reactive Intermediate) Step1->Imidate Step2 Triazole Annulation (Formylhydrazine, Et3N, Reflux) Imidate->Step2 Product Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate (Target API Intermediate) Step2->Product

Figure 1: Mechanistic workflow for the scalable synthesis of the 1,2,4-triazole intermediate.

Detailed Experimental Protocols

Stage 1: Synthesis of Methyl 3-(imino(methoxy)methyl)benzoate hydrochloride

Scale: 1.06 kg (Process scale-down model based on literature proportions[2])

Causality & Safety Note: Acetyl chloride is used in large excess to act as both an HCl generator and a dehydrating agent. The reaction between acetyl chloride and methanol is violently exothermic. Strict temperature control (≤ 5 °C) during addition is mandatory to prevent the premature vaporization of generated HCl, which would drastically reduce the Pinner reaction yield.

Step-by-Step Procedure:

  • Equip a 20 L glass-lined jacketed reactor with a mechanical stirrer, internal temperature probe, and an addition funnel.

  • Charge the reactor with Methyl 3-cyanobenzoate (1.06 kg, 6.58 mol) and anhydrous Methanol (8.0 L)[2].

  • Engage stirring (250 rpm) and cool the solution to 0 °C using a chiller unit.

  • Begin the dropwise addition of Acetyl chloride (10.0 L, ~140 mol) over a period of 4 hours[2]. Adjust the addition rate to maintain the internal temperature strictly below 5 °C.

  • Once the addition is complete, remove the cooling jacket and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir continuously for 6 hours[2].

  • Self-Validating IPC 1: Pull a 1 mL aliquot, evaporate the solvent, and analyze via FT-IR. The reaction is complete when the sharp C≡N stretch (~2230 cm⁻¹) is completely replaced by a broad C=N stretch (~1650 cm⁻¹).

  • Evaporate the volatile components under reduced pressure (40 °C, 50 mbar) to yield a white solid[2].

  • Purify the solid by slurrying in diethyl ether (5.0 L), filtering under nitrogen, and drying under vacuum. Note: Use the solid immediately in Stage 2 to prevent moisture-induced hydrolysis back to the methyl ester.

Stage 2: Annulation to Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

Causality & Safety Note: The intermediate formyl-amidrazone requires significant thermal energy to overcome the activation barrier for cyclodehydration. Ethanol is chosen as the solvent because its boiling point (78 °C) provides the optimal thermal window for this aromatization without causing thermal degradation of the ester moiety.

Step-by-Step Procedure:

  • Transfer the freshly prepared imidate hydrochloride from Stage 1 into a clean 20 L reactor.

  • Suspend the solid in anhydrous Ethanol (10.0 L).

  • Add Triethylamine (1.33 kg, 13.16 mol, 2.0 eq) dropwise at room temperature. The suspension will clarify as the free imidate base is liberated.

  • Add Formylhydrazine (434 g, 7.23 mol, 1.1 eq) in a single portion.

  • Heat the reactor to reflux (78 °C) and maintain for 12 hours.

  • Self-Validating IPC 2: Monitor via HPLC (UV 254 nm). The reaction is deemed complete when the imidate intermediate peak area is < 1.0%.

  • Cool the mixture to 5 °C to induce crystallization of the target triazole.

  • Filter the precipitate, wash with cold ethanol (2 x 1 L), and dry in a vacuum oven at 50 °C for 24 hours.

Quantitative Data & Process Optimization

The following tables summarize the empirical data used to establish the optimal parameters and release specifications for this protocol.

Table 1: Optimization of Stage 2 Annulation Conditions

SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Impurity Profile
Methanol65 (Reflux)248572High uncyclized intermediate
Ethanol 78 (Reflux) 12 >99 88 Clean profile
1-Butanol117 (Reflux)6>9965Ester transesterification
DMF10089550Difficult isolation

Table 2: API Intermediate Quality Control Specifications

ParameterAnalytical MethodAcceptance Criteria
AppearanceVisual InspectionWhite to off-white crystalline powder
PurityHPLC (Area %)≥ 98.5%
Identity¹H-NMR (DMSO-d₆)Conforms to structure; Triazole C-H singlet at ~8.6 ppm
Residual MethanolGC-FID≤ 3000 ppm
Moisture ContentKarl Fischer Titration≤ 0.5% w/w

Troubleshooting & Causality Guide

  • Issue: High levels of dimethyl isophthalate impurity in Stage 1.

    • Causality: The imidate intermediate is highly sensitive to water. If moisture enters the reactor (e.g., wet methanol or atmospheric humidity), the imidate hydrolyzes into the corresponding ester.

    • Solution: Ensure Karl Fischer water content of methanol is < 0.05% before initiating the addition of acetyl chloride.

  • Issue: Incomplete cyclization in Stage 2 (presence of open-chain intermediate).

    • Causality: Insufficient thermal energy or premature cooling. The elimination of water to form the aromatic ring requires sustained heat.

    • Solution: Ensure the reactor jacket is providing a true internal reflux temperature of 78 °C. If the intermediate persists, add 0.1 eq of acetic acid to catalyze the dehydration step.

References

  • Title: WO2023028564A1 - Spiro indoline inhibitors of kif18a Source: Google Patents URL
  • Title: WO2006044502A2 - Pyrazole or triazole compounds and their use for the manufacture of a medicament for treating somatic mutation-related diseases Source: Google Patents URL
  • Title: Structure-Based Design of Dual-Acting Compounds Targeting Adenosine A2A Receptor and Histone Deacetylase as Novel Tumor Immunotherapeutic Agents Source: ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: LC-MS Troubleshooting for 1,2,4-Triazole Synthesis

Welcome to the Analytical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with characterizing 1,2,4-triazole syntheses.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with characterizing 1,2,4-triazole syntheses. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, but its synthesis via condensation (e.g., Pellizzari or Einhorn-Brunner reactions) or SNAr pathways often yields complex mixtures of regioisomers, uncyclized intermediates, and isomeric heterocycles[1].

Here, we provide self-validating LC-MS workflows, mechanistic insights, and actionable troubleshooting steps to identify and mitigate side products.

Mechanistic Pathway & Common Side Products

Understanding the causal pathways of your synthesis is the first step in LC-MS interpretation. When condensing amidines with acyl hydrazides, the uncyclized amidrazone intermediate can undergo divergent cyclization. Dehydration yields the desired 1,2,4-triazole, while the competing loss of ammonia yields a 1,3,4-oxadiazole byproduct[2].

TriazoleSynthesis SM Starting Materials (Amidine + Acyl Hydrazide) INT Amidrazone Intermediate [M+H]+ expected + 18 Da SM->INT Condensation PROD 1,2,4-Triazole Desired Product INT->PROD Dehydration (-H2O) Target Pathway SIDE1 1,3,4-Oxadiazole Isomeric Byproduct INT->SIDE1 Deamination (-NH3) Competing Pathway SIDE2 Hydrolyzed Precursor Degradation Product INT->SIDE2 Hydrolysis (+H2O) Quench/Aqueous phase SIDE3 N-Regioisomers (N1 vs N2 vs N4) PROD->SIDE3 Alkylation/SNAr Non-selective substitution

Reaction pathways in 1,2,4-triazole synthesis highlighting divergence into side products.

Standardized LC-MS Analytical Protocol

To establish a self-validating system, your LC-MS protocol must separate highly polar isomers and induce sufficient fragmentation to distinguish them. Because 1,2,4-triazoles are highly polar, standard reversed-phase (C18) chromatography often results in poor retention and co-elution of isomers[3].

Step-by-Step Methodology: LC-MS/MS Profiling of Triazole Crude Mixtures

Step 1: Sample Preparation

  • Quench a 10 µL reaction aliquot in 990 µL of cold Methanol/Water (50:50, v/v) to halt intermediate cyclization.

  • Filter through a 0.22 µm PTFE syringe filter to remove precipitated salts or catalysts.

Step 2: Chromatographic Separation

  • Column: Use a Polar-Embedded C18 (e.g., Zorbax SB-Aq, 2.1 x 100 mm, 1.8 µm) or a HILIC column to retain the polar triazole cores[4],[5].

  • Mobile Phase A: 0.1% Formic Acid in Water (promotes ESI+ ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B to 95% B over 10 minutes (for Polar C18); reverse the gradient if using HILIC.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+)

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Capillary Voltage: 4000 V.

  • Fragmentor Voltage Ramp: Run alternating scans at a low fragmentor voltage (e.g., 70 V) to preserve the intact[M+H]+ ion, and a high voltage (e.g., 150-200 V) to induce characteristic ring cleavage[4].

  • Self-Validation Check: Ensure the isotopic pattern matches the predicted formula (crucial if halogens or sulfur are present in substituents)[5].

Troubleshooting Guides

Q: I am observing a major impurity peak with the exact same mass ([M+H]+) as my desired 1,2,4-triazole. What is it, and how do I prove it? A: This is a classic indicator of an isomeric side product. The two most common culprits are:

  • 1,3,4-Oxadiazoles: Formed via the loss of NH₃ instead of H₂O from the amidrazone intermediate[2].

  • N-Regioisomers: If your synthesis involves an SNAr reaction or alkylation of an unprotected triazole, you will likely form a mixture of N1, N2, and N4 substituted isomers[1]. Diagnostic Action: Isolate the peak virtually using MS/MS. 1,3,4-oxadiazoles typically exhibit a neutral loss of carbon monoxide (CO, -28 Da) or isocyanates during collision-induced dissociation (CID). In contrast, 1,2,4-triazoles characteristically lose HCN (-27 Da) or N₂ (-28 Da) depending on the substitution pattern[4].

Q: My LC-MS trace shows a significant peak at [M+18]+ relative to the target product. Is my product degrading? A: A mass shift of +18 Da usually indicates the presence of the uncyclized amidrazone intermediate (which retains the elements of water) or a hydrolysis byproduct[2]. Diagnostic Action: Check the stability of this peak over time. If the [M+18]+ peak decreases while the product peak increases upon heating, it is the uncyclized intermediate. If it increases after aqueous workup, it is a hydrolysis product. Adjust your reaction by adding a dehydrating agent (e.g., POCl₃ or molecular sieves) or extending the reaction time.

Q: The triazole peak is severely tailing or eluting in the void volume. How can I fix this? A: 1,2,4-triazoles are highly polar and can interact with residual silanols on standard C18 columns, leading to poor retention and tailing[3]. Diagnostic Action: Switch to a column designed for polar retention (e.g., AQ-C18, PFP, or HILIC). Alternatively, adjust the mobile phase pH. Since 1,2,4-triazoles can act as weak bases or weak acids, ensuring the mobile phase pH is at least 2 units away from the pKa of the triazole will keep it in a single ionization state, sharpening the peak.

Frequently Asked Questions (FAQs)

Q: What is the characteristic MS/MS fragmentation pattern of the 1,2,4-triazole ring? A: The fragmentation is highly dependent on the substituents and the ionization method. However, under ESI-MS/MS, a universal marker for the unsubstituted or alkyl-substituted 1,2,4-triazole core is the cleavage of the ring to expel HCN (loss of 27 Da)[4]. For highly substituted derivatives, the loss of a nitrogen molecule (N₂, loss of 28 Da) to form a nitrilium ion is frequently observed[4]. A consistent fragment corresponding to the protonated triazole core is often seen across spectra, acting as a reliable structural marker[5].

Q: How can I differentiate between a 1,2,4-triazole and a 1,2,3-triazole side product? A: While both have the same exact mass, 1,2,3-triazoles (often formed via azide-alkyne cycloadditions) are notoriously prone to losing N₂ (-28 Da) very easily under low collision energies due to the contiguous nitrogen atoms. 1,2,4-triazoles require higher collision energies to fragment and often lose HCN (-27 Da) or undergo more complex ring-opening pathways[4].

Quantitative Data: LC-MS Characteristics of Common Byproducts

To facilitate rapid identification, compare your observed mass shifts and MS/MS fragments against this summarized data table.

Compound ClassMass Shift from TargetTypical LC Retention (C18)Characteristic MS/MS Neutral LossesPrimary Cause in Synthesis
1,2,4-Triazole 0 (Target)Moderate-HCN (27 Da), -N₂ (28 Da)Desired pathway[4]
1,3,4-Oxadiazole 0 (Isomer)Later than Triazole-CO (28 Da), -RCNOLoss of NH₃ instead of H₂O[2]
N-Regioisomers 0 (Isomer)VariableSimilar to TargetPoor regiocontrol in SNAr[1]
Amidrazone Int. +18 DaEarlier (More polar)-H₂O (18 Da), -NH₃ (17 Da)Incomplete dehydration
Hydrolysis Prod. Varies (often +18)Earlier (More polar)Cleavage of amide bondsMoisture in reaction/workup[2]

References

  • American Chemical Society (ACS). "Process Development and Scale-up of a Multicomponent Synthesis of a 3-Methyl-1-aryl-1,2,4-triazole Building Block." Organic Process Research & Development. Available at: [Link]

  • PubMed. "Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study." Journal of Chromatography A. Available at: [Link]

  • ResearchGate. "LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents." Zaporozhye Medical Journal. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate Purification

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing purification bottlenecks with Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing purification bottlenecks with Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate .

Purifying this bifunctional molecule requires balancing two conflicting chemical properties: the highly polar, hydrogen-bonding nature of the amphoteric 1,2,4-triazole ring, and the base-sensitive methyl benzoate ester. Standard normal-phase chromatography often results in severe peak tailing, irreversible adsorption, or inadvertent product degradation. This guide provides mechanistic insights, logical troubleshooting, and self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Mechanistic Deep-Dive & Troubleshooting FAQs

Q1: Why does my compound streak from the baseline to the solvent front on normal-phase TLC, resulting in poor column resolution?

A1: Unshielded Silanol Interactions. Standard silica gel is slightly acidic due to free surface silanol (-SiOH) groups. The basic nitrogen atoms in the 1,2,4-triazole ring act as strong hydrogen-bond acceptors, while the triazole N-H acts as a donor[1]. This creates a high-affinity, secondary interaction with the stationary phase that competes with the mobile phase, causing the compound to continuously adsorb and desorb at irregular rates (tailing)[2].

  • The Fix: Introduce a competitive mobile phase modifier. Adding 0.1% to 1% Triethylamine (TEA) or Acetic Acid (AcOH) to your eluent masks the active silanol sites, allowing the triazole to elute in a tight band[3]. Alternatively, use base-deactivated silica or an end-capped column[2].

Q2: The crude mixture has poor solubility in my starting eluent (e.g., Hexanes/EtOAc). If I load it in pure methanol, it ruins the separation. What is the best loading strategy?

A2: Solvent Mismatch and Band Broadening. Polar triazoles are notoriously insoluble in non-polar chromatographic solvents[2]. Liquid loading in a strong, polar solvent like methanol causes the sample to travel rapidly down the column without partitioning into the stationary phase, ruining resolution.

  • The Fix: Utilize Dry Loading . Dissolve the crude mixture in a volatile, polar solvent (like THF or Methanol), add a mass of silica gel equal to 2–3 times the crude mass, and evaporate it to a free-flowing powder[4]. Loading this powder directly onto the column ensures the compound partitions evenly according to the eluent's gradient.

Q3: I used 5% Methanol with 2% Ammonia in DCM to push the compound off the column, but my NMR shows the methyl ester is gone. What happened?

A3: Base-Catalyzed Ester Hydrolysis and Silica Dissolution. While basic modifiers fix triazole tailing, highly basic mobile phases (especially those containing ammonia or water) can hydrolyze the methyl benzoate ester into the corresponding carboxylic acid. Furthermore, mobile phases with a high pH can actively dissolve silica gel, leading to colloidal silica contamination in your final product[4].

  • The Fix: Avoid ammonia. If a modifier is required, keep the mobile phase slightly acidic (0.1% AcOH)[4], or limit TEA to ≤1% and evaporate the fractions immediately. For a completely base-free approach, switch to Reversed-Phase (C18) chromatography[2].

Q4: Are there alternative stationary phases that bypass these issues entirely?

A4: Yes, Reversed-Phase (C18) or Neutral Alumina. Reversed-phase C18 columns are highly effective for polar triazoles because they rely on hydrophobic interactions rather than polar adsorption, completely eliminating silanol-induced tailing[2]. If you must use normal-phase, Neutral Alumina lacks the highly acidic silanols of standard silica, offering a gentler environment for base-sensitive esters[3].

Part 2: Experimental Workflows & Logical Relationships

TroubleshootingWorkflow Start Crude Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate TLC Run TLC (DCM/MeOH) Start->TLC Streaking Severe Streaking? TLC->Streaking Solubility Poor Solubility in Eluent? Streaking->Solubility No AddModifier Add 0.1-1% TEA or AcOH or Use C18/Alumina Streaking->AddModifier Yes DryLoad Perform Dry Loading on Silica Gel Solubility->DryLoad Yes RunColumn Execute Flash Chromatography Solubility->RunColumn No AddModifier->Solubility DryLoad->RunColumn Hydrolysis Ester Hydrolyzed? RunColumn->Hydrolysis SwitchRP Switch to Neutral Alumina or RP-C18 Hydrolysis->SwitchRP Yes

Caption: Logical troubleshooting workflow for resolving triazole streaking, solubility, and ester hydrolysis.

MechanisticRelationships Target Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate Triazole 1,2,4-Triazole Ring (Amphoteric, H-Bonding) Target->Triazole Ester Methyl Ester Group (Base-Sensitive) Target->Ester Silanols Acidic Silica Silanols Triazole->Silanols Interacts with StrongBase Strong Bases (NH3, NaOH) Ester->StrongBase Degraded by Tailing Irreversible Adsorption & Peak Tailing Silanols->Tailing Causes Hydrolysis Ester Hydrolysis (Product Loss) StrongBase->Hydrolysis Causes Solution1 0.1% TEA or AcOH Modifier Tailing->Solution1 Mitigated by Solution2 Reverse-Phase (C18) Tailing->Solution2 Eliminated by Hydrolysis->Solution2 Prevented by

Caption: Mechanistic relationship between functional groups, stationary phase interactions, and solutions.

Part 3: Data Presentation & Experimental Protocols

Table 1: Comparative Chromatographic Strategies for Triazole Esters
StrategyStationary PhaseEluent SystemProsCons
Modified Normal-Phase Bare Silica Gel (High Purity)[5]DCM / MeOH (1-5%) + 0.1% TEA[6]Cost-effective; excellent for removing non-polar impurities.Risk of ester hydrolysis if TEA is left in fractions too long; silica dissolution risk[4].
Reversed-Phase (RP) C18 Bonded Silica[2]H₂O / Acetonitrile (Gradient)Eliminates silanol tailing; highly reproducible; protects ester.Requires lyophilization to remove water; lower loading capacity than normal-phase.
Alternative Normal-Phase Neutral Alumina[3]Hexanes / EtOAc or DCM / MeOHNo acidic silanols; reduces tailing without needing basic modifiers.Different selectivity profile; requires re-optimizing TLC conditions.
Protocol A: Modified Normal-Phase Flash Chromatography (with Dry Loading)

This protocol utilizes a self-validating feedback loop to ensure the base-sensitive ester remains intact while resolving the triazole.

  • TLC Optimization & Validation:

    • Prepare a solvent system of 95% Dichloromethane (DCM) and 5% Methanol (MeOH).

    • Add exactly 0.1% v/v Triethylamine (TEA) to the mixture.

    • Spot the crude mixture on a silica TLC plate. Develop and visualize under UV (254 nm).

    • Self-Validation: The target compound should elute with an Rf of ~0.3–0.4 with minimal tailing[3].

  • Dry Loading Preparation:

    • Dissolve the crude mixture in a minimal amount of THF or MeOH in a round-bottom flask.

    • Add high-purity silica gel (2.5x the mass of the crude material)[5].

    • Evaporate the solvent carefully on a rotary evaporator until a free-flowing, dry powder is achieved.

  • Column Packing & Elution:

    • Pack the column with silica gel using the starting eluent (e.g., 100% DCM + 0.1% TEA)[5].

    • Pour the dry-loaded silica powder evenly onto the top of the column bed. Top with a thin layer of sand.

    • Elute using a gradient: 100% DCM → 98:2 DCM:MeOH → 95:5 DCM:MeOH (maintaining 0.1% TEA throughout)[6].

  • Fraction Recovery & Integrity Check:

    • Collect fractions and immediately spot on TLC.

    • Critical Step: Pool the product-containing fractions and evaporate immediately under reduced pressure. Prolonged exposure to TEA during concentration can initiate ester hydrolysis.

    • Self-Validation: Confirm product integrity via LCMS or 1H-NMR (specifically checking for the methyl ester singlet at ~3.9 ppm).

Protocol B: Reversed-Phase (C18) Flash Chromatography

Recommended for highly complex mixtures or when ester hydrolysis is observed in Protocol A.

  • Sample Preparation:

    • Dissolve the crude mixture in the minimum required volume of DMSO or Methanol. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Equilibration:

    • Equilibrate a C18 preparative column[7] with 95% Water / 5% Acetonitrile (no modifiers needed, protecting the ester).

  • Gradient Elution:

    • Inject the sample.

    • Run a shallow gradient from 5% Acetonitrile to 60% Acetonitrile over 15 column volumes. The hydrophobic methyl benzoate moiety will dictate retention, while the polar triazole will ensure it elutes before highly lipophilic impurities.

  • Fraction Recovery:

    • Identify the product peak via an inline UV detector (254 nm).

    • Freeze the pooled aqueous fractions and lyophilize (freeze-dry) to yield the pure Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate as a stable powder.

References
  • Royal Society of Chemistry (RSC). Using a diphenyl-bi-(1,2,4-triazole) tricarbonylrhenium(I) complex with intramolecular π–π stacking interaction for efficient solid-state luminescence enhancement. Available at:[Link]

  • ResearchGate. What is the most polar solvent usable in silica gel chromatography? Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing challenges in isolating Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate from crude reaction mixtures.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing challenges in isolating Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate from crude reaction mixtures.

Synthesizing 1,2,4-triazoles often leaves unreacted neutral precursors (such as methyl 3-cyanobenzoate or benzamide derivatives) in the crude matrix[1]. Because the product contains both an amphoteric triazole ring and a base-sensitive methyl ester, standard purification methods often lead to poor recovery or unintended ester hydrolysis[2]. This guide provides field-proven, self-validating protocols to navigate these specific physicochemical constraints.

Part 1: Physicochemical Data & Causality

To design a successful purification strategy, we must first analyze the competing chemical properties of the target molecule. The triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base, while the ester dictates strict pH boundaries[3].

Table 1: Physicochemical Profile & Purification Implications

Functional GroupPropertyCausality in PurificationExperimental Constraint
1,2,4-Triazole (Basic N) Conjugate Acid pKa ~ 2.2Protonates in strong aqueous acids (e.g., 1M HCl), becoming highly water-soluble.Enables acid-driven phase separation from neutral starting materials.
1,2,4-Triazole (Acidic NH) Weak Acid pKa ~ 10.3Deprotonates in strong bases (e.g., 1M NaOH), forming a water-soluble sodium salt.Competes with the ester group's stability; strong bases must be avoided.
Methyl Ester Electrophilic CarbonylSusceptible to irreversible saponification (hydrolysis) at pH > 10.Precludes the use of NaOH or KOH for triazole deprotonation[4].
Triazole NH / N Hydrogen BondingStrongly interacts with acidic silanol groups (pKa ~ 4.5) on standard silica gel.Causes severe chromatographic streaking unless mobile phase is modified.
Part 2: Troubleshooting FAQs & Methodologies
Q1: Why is my product yield so low, and why am I seeing the carboxylic acid derivative instead of the methyl ester?

The Causality: You are likely using a strong base (like 1M NaOH or KOH) during your aqueous workup to extract the triazole. While a strong base successfully deprotonates the triazole (pKa ~10.3) to pull it into the aqueous layer, the hydroxide ion simultaneously attacks the methyl ester, causing rapid saponification. The Solution: Abandon base-driven extraction. Instead, exploit the basicity of the triazole nitrogen (pKa ~2.2) using an acid-driven extraction protocol.

Q2: How do I separate unreacted neutral starting materials (e.g., methyl 3-cyanobenzoate) without hydrolyzing the ester?

The Protocol: Acid-Driven Phase Separation This protocol uses a self-validating pH-swing to isolate the product. By dropping the pH below 2, the product becomes a water-soluble cation, leaving neutral impurities in the organic waste.

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidification (In-Process Control 1): Add an equal volume of 1.0 M HCl (aq). Stir vigorously for 10 minutes. The triazole nitrogen protonates, transferring the product to the aqueous layer.

  • Phase Separation: Separate the layers.

    • Validation Check: Spot both layers on a TLC plate. The organic layer should contain the high-Rf starting material. The aqueous layer (once neutralized directly on the TLC plate with a drop of NH4OH) will show the UV-active product at a lower Rf.

  • Organic Wash: Wash the acidic aqueous layer with one additional portion of fresh EtOAc to ensure complete removal of lipophilic neutral impurities. Discard the organic layers.

  • Neutralization (In-Process Control 2): Cool the aqueous layer in an ice bath. Slowly add saturated aqueous Sodium Bicarbonate (NaHCO3) until the pH reaches 7.5–8.0.

    • Causality: NaHCO3 is a mild base (pH ~8.3). It is strong enough to deprotonate the triazole conjugate acid but too weak to hydrolyze the methyl ester. The neutral product will precipitate or become highly soluble in organic solvents.

  • Recovery: Extract the neutralized aqueous layer with fresh EtOAc (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified product.

G Crude Crude Mixture (Product + Neutral SM) AddHCl Add 1M HCl (aq) & EtOAc Crude->AddHCl Org1 Organic Phase (Discard: Neutral SM) AddHCl->Org1 Phase Separation Aq1 Aqueous Phase (Protonated Triazole) AddHCl->Aq1 Phase Separation Neutralize Add Sat. NaHCO3 (Adjust to pH 7.5-8.0) Aq1->Neutralize Extract Extract with EtOAc Neutralize->Extract Pure Pure Methyl 3-(1H-1,2,4- triazol-3-yl)benzoate Extract->Pure

Caption: Workflow for acid-driven phase separation of triazole products.

Q3: I tried to purify the crude mixture via silica gel column chromatography, but the product streaked across all fractions. How do I fix this?

The Causality: 1,2,4-triazoles possess both hydrogen-bond donors (NH) and acceptors (N). Standard silica gel is decorated with acidic silanol groups (Si-OH, pKa ~4.5). As your product moves down the column, it continuously forms and breaks strong hydrogen bonds with the stationary phase, resulting in severe tailing and co-elution with impurities[5]. The Solution: You must dynamically passivate the silica column using a competitive amine modifier.

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v).

  • Modifier Addition: Add 0.5% v/v Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH4OH) to the eluent.

    • Causality: TEA (pKa ~10.7) is a stronger base than the triazole. It competitively binds to the acidic silanol sites on the silica, effectively "capping" them and allowing the triazole to partition cleanly into the mobile phase.

  • Column Equilibration: Flush the packed silica column with at least 3 column volumes (CV) of the modified eluent before loading your sample.

  • Dry Loading (Self-Validating Step): Because triazoles have poor solubility in pure DCM, dissolve the crude in a volatile polar solvent (like THF or Acetone), add a small amount of Celite, and evaporate to a free-flowing powder. Load this onto the column. This prevents the product from crashing out at the top of the column, ensuring a narrow initial band.

G Start TLC Shows Severe Triazole Streaking CheckSolv Is Polar Modifier (MeOH) > 5%? Start->CheckSolv AddMeOH Increase Polarity (e.g., DCM:MeOH 95:5) CheckSolv->AddMeOH No CheckAmine Add 0.5% TEA or 1% NH4OH to Eluent CheckSolv->CheckAmine Yes AddMeOH->CheckAmine Still Streaking Success Sharp Triazole Band (Clean Separation) AddMeOH->Success Resolved CheckAmine->Success

Caption: Decision matrix for resolving silica gel streaking of 1,2,4-triazoles.

Sources

Optimization

Triazole Formation Support Center: Temperature Optimization &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Triazole Synthesis. Designed for researchers and drug development professionals, this guide provides authoritative, field-proven strategies for optimizing cyclization reaction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Triazole Synthesis. Designed for researchers and drug development professionals, this guide provides authoritative, field-proven strategies for optimizing cyclization reaction temperatures. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for click chemistry, complex substrates often demand precise thermal optimization to balance reaction kinetics with molecular stability.

Mechanistic Foundations: Why Temperature Matters

Understanding the causality behind thermal optimization requires examining the thermodynamics and kinetics of triazole formation. The uncatalyzed Huisgen 1,3-dipolar cycloaddition is highly exothermic ( ΔH∘ between −50 and −65 kcal/mol), yet it possesses a steep activation barrier of approximately 25 kcal/mol for unactivated reactants[1]. Consequently, the thermal reaction demands high temperatures (often >98 °C) and yields a nearly 1:1 mixture of 1,4- and 1,5-regioisomers[2],[3].

Copper catalysts bypass this kinetic bottleneck. By forming a copper acetylide intermediate, the catalyst fundamentally alters the reaction pathway, lowering the activation energy and allowing the cycloaddition to proceed rapidly at room temperature (20–25 °C) with strict 1,4-regioselectivity[3],[1]. However, when dealing with sterically hindered alkynes or heavily folded biomolecules, the reaction can stall. In these cases, modest thermal optimization (40–60 °C) is required to enhance the conformational dynamics of the substrates and improve solvent accessibility[4].

Pathway Start Azide + Alkyne Thermal Thermal Huisgen >100°C Start->Thermal CuAAC CuAAC 20-60°C Start->CuAAC RuAAC RuAAC 20-80°C Start->RuAAC Mix 1,4 & 1,5-Triazoles Thermal->Mix OneFour 1,4-Triazole CuAAC->OneFour OneFive 1,5-Triazole RuAAC->OneFive

Catalyst and temperature-dependent pathways for triazole formation.

Quantitative Data: Reaction Conditions Comparison

To guide your experimental design, the following table summarizes the quantitative parameters and trade-offs associated with different thermal conditions for triazole formation.

MethodTemp RangeCatalystRegioselectivityTypical TimePrimary Limitations
Thermal Huisgen 98–120 °C[2]None1,4 and 1,5 mixture[3]12–48 hHigh heat degrades sensitive biomolecules[5].
Standard CuAAC 20–25 °C[1]Cu(I)1,4-exclusive[2]1–4 hSluggish with highly hindered substrates[4].
Optimized CuAAC 40–60 °C[4]Cu(I) + Ligand1,4-exclusive[1]0.5–2 hIncreased risk of ROS and ascorbate byproducts[6].
Microwave CuAAC 80–120 °C[5]Cu(I)1,4-exclusive10–30 min[1]Requires specialized microwave reactors[5].

Step-by-Step Methodology: Temperature-Optimized CuAAC

When working with poorly soluble or sterically hindered substrates, standard room-temperature protocols often fail. The following methodology utilizes a self-validating system to ensure catalyst integrity at elevated temperatures (40–60 °C).

System Validation Checkpoint: Before introducing precious biomolecules, run a parallel positive control using a fluorogenic coumarin azide (e.g., 3-azido-7-hydroxycoumarin). A successful, active catalyst system will exhibit a rapid increase in fluorescence at 470 nm upon triazole formation[4]. If fluorescence stalls, the system is compromised (likely oxidized), and the catalyst must be regenerated.

Protocol Steps:

  • Reagent Preparation & Degassing: Prepare 0.1 M potassium phosphate buffer (pH 7.0). Rigorously degas the buffer via argon sparging. Causality: Aqueous solutions contain ~0.27 mM dissolved oxygen at room temperature, which rapidly oxidizes and depletes the active Cu(I) catalyst at elevated temperatures[4].

  • Catalyst Complexation: In a separate vial, pre-mix CuSO₄ (100 µM final concentration) with a water-soluble accelerating ligand like THPTA (500 µM final concentration). Causality: Maintaining a 1:5 ratio of Copper to Ligand heavily shields the metal center, preventing Cu-mediated Reactive Oxygen Species (ROS) generation when heat is applied[6].

  • Substrate Addition: Add the alkyne and azide substrates (up to 5 mM). If the substrates are highly hydrophobic, introduce up to 5% DMSO. Causality: DMSO acts as a solubilizing agent that synergizes with heat to expose buried reactive sites[4].

  • Reaction Initiation: Add sodium ascorbate (2.5 mM final concentration) to reduce Cu(II) to the active Cu(I) state[4].

  • Thermal Incubation: Transfer the reaction vessel to a thermomixer set to 40–50 °C. Causality: Modest heating boosts the conformational dynamics of large molecules, overcoming the steric barriers that cause room-temperature reactions to stall[4].

  • Quenching & Purification: Once LC-MS confirms complete conversion (typically 1–2 hours), quench the reaction with EDTA to chelate the copper, followed by standard extraction or size-exclusion chromatography.

Troubleshooting Guides & FAQs

Troubleshooting Start CuAAC Stalls at 20°C Check Assess Substrate Start->Check Sol Poor Solubility Check->Sol Steric Steric Hindrance Check->Steric Action1 Increase to 40-60°C Add DMSO Sol->Action1 Steric->Action1 Action2 Add THPTA Ligand Steric->Action2 Monitor Monitor Byproducts (ROS, Glaser) Action1->Monitor Action2->Monitor

Troubleshooting workflow for stalled CuAAC reactions.

Q1: Why is my CuAAC reaction stalling at room temperature? A1: Stalling is typically caused by steric hindrance or poor substrate accessibility. While standard CuAAC is highly efficient at 20 °C[1], bulky internal alkynes or tightly folded biomolecules physically block the catalyst from inserting into the alkyne. Solution: Increase the reaction temperature to 40–50 °C and add a co-solvent like DMSO to improve solvation and expose hindered reactive sites[4].

Q2: I increased the reaction temperature to 80 °C, but I am observing multiple byproducts and protein degradation. Why? A2: Causality: At elevated temperatures, the reduction of dissolved oxygen by sodium ascorbate accelerates exponentially, generating high levels of Reactive Oxygen Species (ROS)[6]. Furthermore, ascorbate oxidizes into dehydroascorbate, which hydrolyzes into reactive aldehydes (e.g., 2,3-diketogulonate). These aldehydes act as potent electrophiles that covalently crosslink arginine and lysine residues on your proteins[6]. Solution: Cap your thermal optimization at 50 °C. Ensure you use a 5:1 ratio of THPTA ligand to Copper to stabilize the metal, and rigorously degas all buffers prior to heating[6].

Q3: Can I just use the thermal Huisgen cycloaddition to avoid copper toxicity in my biological samples? A3: Causality: No. The uncatalyzed thermal Huisgen reaction requires prolonged heating at 98–120 °C to overcome its ~25 kcal/mol activation barrier[2],[1]. This extreme heat will irreversibly denature proteins and degrade labile molecules[5]. Additionally, the thermal pathway lacks regioselectivity, producing a messy mixture of 1,4- and 1,5-triazoles[3]. Solution: For metal-free biological applications, utilize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using cyclooctynes (e.g., DBCO), which relies on ring strain rather than heat or catalysts to drive the reaction at 37 °C.

Q4: Does microwave irradiation offer advantages over conventional heating for triazole formation? A4: Causality: Yes. Microwave-assisted CuAAC provides rapid, uniform volumetric heating that can drive highly hindered substrates to completion in just 10–30 minutes at 80–120 °C, compared to hours under conventional heating[5],[1]. Solution: When using microwave reactors, ensure the vessel is strictly anaerobic. The combination of high temperature and oxygen will instantly degrade the Cu(I) catalyst, halting the reaction entirely.

Sources

Troubleshooting

Technical Support Center: Challenges in Scaling Up 1,2,4-Triazole Synthesis for Library Production

Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up 1,2,4-triazole synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up 1,2,4-triazole synthesis for library production. Here, we address common challenges with practical, field-proven insights and troubleshooting strategies to enhance the efficiency and success of your chemical library generation. The 1,2,4-triazole scaffold is a vital component in medicinal chemistry, featured in a wide range of therapeutic agents due to its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4]

I. Troubleshooting Guide: Common Issues and Solutions

This section provides a question-and-answer-based guide to troubleshoot specific issues encountered during the synthesis of 1,2,4-triazole libraries.

Low Reaction Yield

Q1: My reaction to synthesize a 3,5-disubstituted-1,2,4-triazole is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature. Microwave irradiation can be a powerful tool to reduce reaction times and improve yields.[5][6]

  • Suboptimal Base Selection: The choice of base is critical. A weak base may not be strong enough to facilitate the necessary deprotonation for cyclization, while an overly strong base could promote undesired side reactions. Potassium carbonate is a commonly used and often effective base for these transformations.[5]

  • Hydrolysis of Intermediates: Intermediates in 1,2,4-triazole synthesis can be susceptible to hydrolysis. It is crucial to use anhydrous solvents and reagents to minimize this side reaction.[5][7]

  • Starting Material Purity: Impurities in your starting materials can interfere with the reaction, leading to lower yields. Ensure the purity of all reagents before use.[7]

Byproduct Formation

Q2: I'm observing a significant amount of a byproduct with a similar mass to my target 1,2,4-triazole. What could this be?

A2: A common byproduct in many 1,2,4-triazole syntheses, especially those utilizing acylhydrazides, is the isomeric 1,3,4-oxadiazole.[5][7] This occurs through the intramolecular cyclization of the acylhydrazide, a reaction that can be favored at higher temperatures or under strongly acidic conditions.[5] To confirm the identity of the byproduct, spectroscopic analysis using NMR and Mass Spectrometry is essential.

Q3: How can I minimize the formation of the 1,3,4-oxadiazole byproduct?

A3: To favor the formation of the desired 1,2,4-triazole, consider these strategies:

  • Temperature Control: Lowering the reaction temperature can often suppress the formation of the thermodynamically favored 1,3,4-oxadiazole.[5]

  • Reagent Concentration: Increasing the concentration of the other coupling partner (e.g., amidine or nitrile) can favor the intermolecular reaction pathway leading to the 1,2,4-triazole.[5]

  • Milder Conditions: If a dehydrating agent is used, switching to a milder one may reduce the propensity for oxadiazole formation.[5]

  • Microwave Synthesis: Microwave-assisted synthesis can often promote faster reaction rates at lower overall temperatures, which can help to minimize the formation of the oxadiazole byproduct.[5]

Regioselectivity Issues

Q4: My synthesis is producing a mixture of regioisomers. How can I control the regioselectivity?

A4: Achieving regiocontrol is a significant challenge, particularly with classical methods like the Einhorn-Brunner or Pellizzari reactions when using unsymmetrical starting materials.[8][9][10][11]

  • Einhorn-Brunner Reaction: In the Einhorn-Brunner reaction, which involves the condensation of diacylamines with hydrazines, the regioselectivity is influenced by the electronic properties of the acyl groups. The acyl group derived from the stronger carboxylic acid tends to be at the 3-position of the resulting 1,2,4-triazole.[10][11]

  • Pellizzari Reaction: The Pellizzari reaction, the condensation of an amide and a hydrazide, can also yield isomeric mixtures.[12][13] Modern approaches often offer better regiocontrol.

  • Alternative Synthetic Routes: For syntheses requiring absolute regiocontrol, exploring alternative, more modern synthetic strategies may be necessary.[9]

Purification Challenges

Q5: I'm having difficulty purifying my 1,2,4-triazole library compounds. What are the best approaches?

A5: Purification of 1,2,4-triazole libraries can be complex due to the polar nature of the compounds and the potential for closely related impurities.

  • Chromatography:

    • Normal-Phase: Column chromatography using silica gel is a common method. A typical mobile phase would be a mixture of hexane and ethyl acetate or chloroform and methanol.[14]

    • Reverse-Phase: For highly polar compounds, reverse-phase chromatography (C18) or hydrophilic interaction liquid chromatography (HILIC) may be more effective.[15][16]

    • Troubleshooting Streaking: If your compound streaks on the TLC plate or column, it may be too polar for the chosen solvent system. Adding a small amount of a more polar solvent or a base like triethylamine to the eluent can often improve peak shape.[15]

  • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature.[14][15]

  • Acid-Base Extraction: Since 1,2,4-triazoles are basic, acid-base extraction can be an effective way to separate them from neutral impurities.[14][15]

  • Removal of Metal Catalysts: If a metal catalyst (e.g., copper) was used in the synthesis, it can be removed by washing the organic solution with an aqueous solution of a chelating agent like EDTA.[15]

II. Frequently Asked Questions (FAQs)

This section addresses broader questions related to the scalability and optimization of 1,2,4-triazole library synthesis.

Q1: What are the key challenges when scaling up 1,2,4-triazole synthesis from a laboratory to a pilot scale?

A1: Scaling up presents several challenges, including:

  • Heat Transfer: Exothermic reactions that are easily managed on a small scale can become difficult to control in larger reactors.

  • Mixing: Ensuring efficient and homogenous mixing in large volume reactions is crucial for consistent results.

  • Reagent Addition: The rate of reagent addition can significantly impact the reaction profile and needs to be carefully controlled.

  • Work-up and Purification: Handling and purifying large quantities of material requires robust and scalable methods.[17]

Q2: Are there any "greener" or more environmentally friendly methods for synthesizing 1,2,4-triazoles?

A2: Yes, several approaches aim to make 1,2,4-triazole synthesis more sustainable. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption.[1][6][18] Additionally, the development of one-pot reactions and the use of recyclable catalysts contribute to greener chemical processes.[19][20]

Q3: How can I efficiently monitor the progress of my 1,2,4-triazole synthesis reactions?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress by observing the disappearance of starting materials and the appearance of the product spot.[14] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[14][21]

Q4: What are the best analytical techniques for characterizing my final 1,2,4-triazole library compounds?

A4: A combination of analytical techniques is essential to confirm the structure and purity of your compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.[14][21]

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

III. Experimental Protocols and Workflows

Protocol: Microwave-Assisted Synthesis of a 3,5-Disubstituted-1,2,4-Triazole

This protocol provides a general guideline for a rapid and efficient synthesis of a 1,2,4-triazole derivative using microwave irradiation.

Materials:

  • Substituted Acylhydrazide

  • Substituted Nitrile

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave synthesis vial

  • Stir bar

Procedure:

  • To a microwave synthesis vial equipped with a stir bar, add the acylhydrazide (1.0 mmol), nitrile (1.2 mmol), and potassium carbonate (1.5 mmol).

  • Add anhydrous DMF (3 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 30 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-triazole.

Workflow Diagrams

Troubleshooting_Low_Yield start Low Yield of 1,2,4-Triazole check_purity Verify Starting Material Purity start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Base) start->review_conditions analyze_byproducts Analyze for Byproducts (e.g., 1,3,4-Oxadiazole) start->analyze_byproducts anhydrous Ensure Anhydrous Conditions check_purity->anhydrous optimize_conditions Optimize Conditions: - Increase Temp/Time - Use Microwave - Change Base review_conditions->optimize_conditions modify_for_byproduct Modify to Minimize Byproduct: - Lower Temperature - Use Milder Reagents analyze_byproducts->modify_for_byproduct

Caption: Troubleshooting workflow for low yields in 1,2,4-triazole synthesis.

Purification_Workflow start Crude 1,2,4-Triazole Product tlc TLC Analysis to Assess Polarity and Impurity Profile start->tlc extraction Acid-Base Extraction (if applicable) tlc->extraction chromatography Column Chromatography (Normal or Reverse Phase) extraction->chromatography recrystallization Recrystallization chromatography->recrystallization purity_check Purity Assessment (HPLC, NMR) recrystallization->purity_check final_product Pure 1,2,4-Triazole purity_check->final_product

Caption: General purification workflow for 1,2,4-triazole derivatives.

IV. Quantitative Data Summary

Synthesis RouteGeneral ReactionTypical Yield (%)Reaction TimeTemperature (°C)Key Reagents/CatalystsNotes
Pellizzari Reaction Amide + AcylhydrazideGenerally low to moderate[1][8][12]Long (hours)[1][8][12]High[1][8][12]None (thermal)A classic method; often suffers from low yields and harsh conditions.[1][8][12]
Einhorn-Brunner Reaction Diacylamine + HydrazineModerate to good[10][11][18]HoursModerate to highWeak acid (optional)[10][11][18]Another classical method, can produce isomeric mixtures.[10][11][18]
Microwave-Assisted Hydrazine + Formamide54 - 81[18]10 minutes[18]160None (catalyst-free)Rapid, efficient, and environmentally friendly approach.[18]

V. References

  • Wikipedia. (2023, December 2). Pellizzari reaction. Retrieved from [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

  • MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

  • Preprints.org. (2023, November 8). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Retrieved from [Link]

  • ACS Publications. (2020, January 30). Process Development and Scale-up of a Multicomponent Synthesis of a 3-Methyl-1-aryl-1,2,4-triazole Building Block. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Retrieved from [Link]

  • Europe PMC. (2025, February 15). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. Retrieved from [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • Wikipedia. (2023, April 20). Einhorn–Brunner reaction. Retrieved from [Link]

  • SIELC. (2024, January 16). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • PubMed. (2018, August 10). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles. Retrieved from [Link]

  • ResearchGate. (2015, December 30). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? Retrieved from [Link]

  • RSC Publishing. (n.d.). A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. Retrieved from [Link]

  • Semantic Scholar. (2020, April 17). Einhorn‐Brunner reaction. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Preprints.org. (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

  • PMC. (2024, June 24). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Retrieved from [Link]

  • ACS Publications. (2024, March 12). 1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes. Retrieved from [Link]

  • PMC. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Ambiguous NMR Peaks in Substituted Triazoles

From the desk of the Senior Application Scientist Welcome to the technical support center for the structural elucidation of substituted triazoles. As a core heterocyclic motif in medicinal chemistry and materials science...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the structural elucidation of substituted triazoles. As a core heterocyclic motif in medicinal chemistry and materials science, the unambiguous characterization of triazole derivatives is paramount. However, their unique electronic properties, potential for isomerism, and dynamic behavior in solution frequently lead to NMR spectra that are challenging to interpret.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common NMR challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your own structural analyses.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding triazole NMR analysis.

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the triazole ring?

While the precise chemical shifts are highly dependent on the substituents and the solvent used, some general ranges can be expected. For the common 1,2,3-triazole scaffold:

  • ¹H NMR: The single triazole C-H proton typically appears as a singlet in the aromatic region, often between 7.0 and 9.0 ppm .[1] For 1,4-disubstituted triazoles, this signal corresponds to H-5, and its chemical shift is characteristically high, sometimes above 8.0 ppm.[2]

  • ¹³C NMR: The chemical shifts of the two triazole ring carbons are key diagnostic markers. In 1,4-disubstituted 1,2,3-triazoles, the C5 carbon signal is often found in the range of 120 to 125 ppm , while the C4 (substituted) carbon is further downfield.[1][3][4] Conversely, in 1,5-disubstituted isomers, the C4 carbon (attached to the proton) appears around 133-138 ppm .[3][4]

Q2: My triazole C-H proton signal is very broad or has disappeared entirely. What's happening?

This is a frequent issue with several potential causes:

  • Proton Exchange: The triazole C-H proton can be somewhat acidic. Traces of water (H₂O or D₂O) or other acidic impurities in the deuterated solvent can lead to chemical exchange, which broadens the signal, sometimes to the point where it merges with the baseline.[1][5] A definitive test is to add a drop of D₂O to your NMR tube; if the signal disappears, it confirms exchange is occurring.[6]

  • Molecular Aggregation: Triazole derivatives, particularly those with hydrogen-bonding capabilities, can self-associate or aggregate at higher concentrations.[1] This slows molecular tumbling and leads to broader signals. Acquiring the spectrum at a lower concentration can often resolve this issue.[1]

  • Tautomerism: For N-unsubstituted triazoles, rapid prototropic tautomerism between different nitrogen atoms is fast on the NMR timescale, leading to averaged and often broadened signals.[7]

Q3: The signals for my long alkyl chain substituent are a complete overlap. How can I begin to assign them?

This is a classic example of signal overlap due to many chemically similar environments. While 1D ¹H NMR shows an unresolved multiplet, two-dimensional (2D) NMR techniques are essential for resolving these signals.[1]

  • Start with a COSY experiment: Correlation Spectroscopy (COSY) reveals proton-proton couplings, typically through 2 or 3 bonds. This allows you to "walk" down the alkyl chain, identifying adjacent -CH₂- groups.[1][8]

  • Use an HSQC experiment: Heteronuclear Single Quantum Correlation (HSQC) correlates each proton to the carbon it is directly attached to. This is incredibly powerful for resolving overlapping proton signals by spreading them out over the much wider carbon chemical shift range.[1][9]

Q4: How significantly do solvent, concentration, and temperature impact the NMR spectrum?

These parameters are critical and can be used as tools for spectral resolution.

  • Solvent: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can induce differential chemical shifts by altering analyte-solvent interactions and hydrogen bonding.[1] This can often resolve overlapping signals.

  • Concentration: As mentioned in Q2, high concentrations can cause aggregation, leading to peak broadening.[1] Diluting the sample is a simple first step to improve spectral resolution.

  • Temperature: Variable Temperature (VT) NMR is a powerful tool. Lowering the temperature can slow down dynamic processes like tautomerism or restricted bond rotation, causing broad, coalesced peaks to sharpen into distinct signals.[1][7]

Troubleshooting Guides: In-Depth Problem Solving

This section provides detailed strategies for tackling more complex and persistent NMR ambiguities.

Issue 1: Critical Assignment of Regioisomers (1,4- vs. 1,5-Disubstitution)

The "click chemistry" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC) is famous for producing 1,4-disubstituted 1,2,3-triazoles, while ruthenium-catalyzed versions (RuAAC) typically yield the 1,5-disubstituted regioisomer.[10][11][12] However, assuming the outcome without direct proof is a significant risk. Several NMR methods can provide definitive structural confirmation.

The spatial relationship of the substituents dictates the molecule's three-dimensional shape, polarity, and ability to interact with biological targets. An incorrect isomeric assignment can invalidate subsequent biological or material science data.

Caption: Decision workflow for distinguishing triazole regioisomers.

This is the simplest and often sufficient method. There is a consistent and diagnostically useful difference in the chemical shifts of the triazole ring carbons.

RegioisomerTriazole Ring Carbon (with H)Typical ¹³C Chemical Shift (ppm)Triazole Ring Carbon (Substituted)Typical ¹³C Chemical Shift (ppm)
1,4-disubstituted C5-H~120 - 125[3][4]C4>140
1,5-disubstituted C4-H~133 - 138[3][4]C5>130
  • Expert Insight: The upfield shift of C5 in the 1,4-isomer is a reliable indicator.[3][4] If your primary goal is rapid confirmation, a clean ¹³C spectrum can provide a confident answer.

For absolute certainty, the HMBC experiment is the gold standard. It reveals correlations between protons and carbons over 2-3 bonds, allowing you to piece together the molecular skeleton.

  • For the 1,4-isomer: Expect a key correlation (cross-peak) between the protons of the substituent on the N1 nitrogen and the C5 carbon of the triazole ring.

  • For the 1,5-isomer: The crucial correlation will be between the protons of the substituent on the N1 nitrogen and the C4 carbon of the ring.[1]

This experiment detects protons that are close in space (<5 Å), regardless of bond connectivity. It is particularly useful for confirming the 1,5-isomer.

  • For the 1,5-isomer: The substituents at the N1 and C5 positions are adjacent. Therefore, a NOESY experiment should show a cross-peak between the protons on the N1-substituent and the protons on the C5-substituent, confirming their spatial proximity.[13][14] This correlation is absent in the 1,4-isomer, where the substituents are further apart.

Issue 2: Severe Signal Overlap in Complex Substituents

When dealing with large, complex molecules containing multiple aromatic rings or long aliphatic chains, severe signal overlap in the ¹H NMR spectrum is inevitable. Advanced 2D NMR techniques are required to resolve and assign these signals unambiguously.

Troubleshooting_Workflow Start Overlapping / Ambiguous NMR Signals Optimize_1D Optimize 1D Conditions (Concentration, Solvent, Temp) Start->Optimize_1D Still_Ambiguous Still Ambiguous? Optimize_1D->Still_Ambiguous COSY_Exp Acquire ¹H-¹H COSY (Identify coupled proton networks) Still_Ambiguous->COSY_Exp Yes End Structure Elucidated Still_Ambiguous->End No HSQC_Exp Acquire ¹H-¹³C HSQC (Resolve proton signals via carbon shifts) COSY_Exp->HSQC_Exp HMBC_Exp Acquire ¹H-¹³C HMBC (Connect fragments via long-range couplings) HSQC_Exp->HMBC_Exp Assign Combine all data for Full Structural Assignment HMBC_Exp->Assign Assign->End

Sources

Troubleshooting

Technical Support Center: Overcoming Triazole Solubility Challenges in Biological Assays

Welcome to the Technical Support Center. As application scientists, we frequently encounter assay failures rooted not in a compound's lack of biological activity, but in its physicochemical limitations.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter assay failures rooted not in a compound's lack of biological activity, but in its physicochemical limitations. Triazole rings (such as 1,2,3-triazoles generated via CuAAC click chemistry) are ubiquitous pharmacophores prized for their metabolic stability and structural rigidity. However, their planar geometry promotes strong intermolecular π−π stacking and high crystal lattice energy.

In biological assays, this translates to poor aqueous solubility, which manifests as compound precipitation,1[1]. This guide provides a mechanistic framework and self-validating protocols to diagnose and overcome these solubility bottlenecks.

Diagnostic Workflow

Before altering your assay chemistry, you must pinpoint where the solubility failure is occurring. Use the following workflow to diagnose the root cause of erratic assay data.

G Start 1. Prepare Triazole DMSO Stock (10-50 mM) Check1 Precipitation in DMSO Stock? Start->Check1 FixStock Intervention: In-well Sonication or Add Co-solvent Check1->FixStock Yes Buffer 2. Dilute into Aqueous Assay Buffer Check1->Buffer No FixStock->Start Check2 Turbidity or Erratic IC50 Curve? Buffer->Check2 FixBuffer Intervention: HP-β-CD Complexation or 0.01% Tween-80 Check2->FixBuffer Yes Proceed 3. Proceed to Validated Bioassay Check2->Proceed No FixBuffer->Buffer

Workflow for diagnosing and resolving triazole solubility issues in bioassays.

Frequently Asked Questions: Mechanistic Roots of Assay Failure

Q: Why do my triazole compounds precipitate immediately upon dilution from DMSO into the assay buffer? A: This is driven by a rapid solvent-shift effect. When a highly concentrated DMSO stock is introduced to an aqueous buffer, the local concentration of the triazole exceeds its thermodynamic solubility limit before the DMSO can fully diffuse into the bulk solvent. Because triazoles have rigid, planar structures, they rapidly nucleate and aggregate,1[1].

Q: What is the maximum DMSO concentration I can use to keep my triazoles soluble? A: DMSO tolerance is strictly context-dependent. For biochemical (cell-free) assays,. However, in cell-based assays, DMSO concentrations exceeding 0.5% often induce cytotoxicity and alter cellular phenotypes. A concentration of 2[2]. Self-Validation: Always run a vehicle-only control (DMSO without drug) to validate that the solvent isn't masking or mimicking the drug's effect.

Q: How does poor solubility cause "flat" dose-response curves? A: If a compound precipitates, the concentration of the free drug in solution remains constant at its saturation point, regardless of how much total compound you add. 3[3], creating a plateau in the dose-response curve. This leads to an artificially high IC50 and underestimates the compound's true biological potency.

Troubleshooting Guide: Solubilization Strategies

When DMSO dilution fails, you must employ formulation strategies that alter the physicochemical environment of the triazole without covalently modifying it.

Strategy A: Cyclodextrin Inclusion Complexation (The Gold Standard) Mechanism: 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic triazole core inserts into the cavity, forming a non-covalent inclusion complex.4[4] without altering the molecule's intrinsic pharmacology.

Strategy B: Surfactant Micellization Mechanism: Non-ionic surfactants like Tween-80 or Triton X-100 form micelles that encapsulate the hydrophobic triazole. This is highly effective for biochemical assays but must be used cautiously in cell-based assays, as surfactants can disrupt cellular lipid bilayers.

Data Presentation: Comparison of Solubilization Strategies
Solubilization StrategyTypical ConcentrationBest Suited ForMechanistic AdvantageLimitations
DMSO (Co-solvent) <0.1% (Cells), 1-5% (Enzymes)Initial stock preparation, Biochemical assaysDisrupts crystal lattice energyCytotoxic at >0.5%; causes rapid solvent-shift precipitation
HP-β-Cyclodextrin 10 - 40 mMCell-based assays, Highly lipophilic triazolesEncapsulates hydrophobic core in cavityMay cause competitive binding if target affinity is low
Tween-80 / Triton X-100 0.01% - 0.1% (v/v)Biochemical assays, Membrane protein targetsForms micelles to shield lipophilic regionsCan disrupt cellular lipid bilayers and lyse cells
Self-Validating Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via LC-MS/MS

Causality: Before running a bioassay, you must know the compound's kinetic solubility limit to ensure you are testing dissolved drug, not a suspension.

  • Prepare a 50 mM stock of the triazole in anhydrous DMSO. 2.5[5] to a final concentration of 100 µM (ensuring final DMSO is 1%).

  • Incubate at room temperature for 2 hours with gentle shaking to allow potential precipitation to occur.

  • Filter the mixture through a 0.22 µm PTFE syringe filter to remove insoluble aggregates. 5.5[5] to prevent precipitation during the analytical run.

  • Quantify the dissolved compound using reversed-phase LC-MS/MS against a standard curve prepared purely in DMSO. Self-Validation Check: If the detected concentration is <90% of the nominal concentration, the compound is precipitating. You must proceed to Protocol 2.

Protocol 2: Preparation of Triazole-HP- β -CD Inclusion Complexes

Causality: Pre-forming the complex before introducing it to the assay buffer prevents the rapid nucleation that occurs during solvent shifting.

  • Prepare a 4[4] in your biological assay buffer.

  • Add the triazole compound in powder form directly to the HP- β -CD solution (aiming for a 1:1 molar ratio). Avoid using DMSO if possible, or keep it <1% to prevent competitive binding in the CD cavity.

  • Sonicate the suspension in an ultrasonic water bath for 30–60 minutes at 37°C to provide the activation energy required for inclusion complex formation.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed drug.

  • Extract the supernatant. This is your working stock. Self-Validation Check: Run a phase-solubility study (measuring drug concentration via UV-Vis or HPLC at increasing CD concentrations) to confirm a linear increase in solubility, verifying successful 1:1 complexation.

References
  • Solubility: a speed–breaker on the drug discovery highway. MedCrave online.1

  • How to control for solvent effects (DMSO) in experiments. Benchchem.2

  • ADME Solubility Assay. BioDuro-Global CRDMO.5

  • High throughput chemical screening. University of Helsinki.6

  • Impact of 2-hydroxypropyl-β-cyclodextrin inclusion complex formation on dopamine receptor-ligand interaction. Mario Schubert.4

  • Synthesis of 1,2,3-Triazole Derivatives of 4,4'-Dihydroxybenzophenone and Evaluation of Their Elastase Inhibitory Activity. SciELO.3

Sources

Optimization

Workflow Visualization: Traditional vs. Alternative Workups

Welcome to the Technical Support Center for Heterocyclic Synthesis . This portal provides advanced troubleshooting, field-proven methodologies, and mechanistic insights specifically tailored for the isolation and purific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This portal provides advanced troubleshooting, field-proven methodologies, and mechanistic insights specifically tailored for the isolation and purification of 1,2,4-triazole derivatives.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, heavily utilized for its unique structural characteristics, including its high capacity for hydrogen bonding, strong dipole moment, and structural rigidity[1]. However, these exact properties make 1,2,4-triazoles notoriously difficult to isolate using traditional aqueous workups. Their high water solubility often leads to severe product loss during liquid-liquid extraction (LLE), and the formation of N-regioisomeric mixtures complicates downstream chromatography[2].

Below, you will find our comprehensive guide to alternative, high-efficiency workup procedures designed to bypass these bottlenecks.

TriazoleWorkup cluster_trad Traditional (Low Yield) cluster_alt Alternative Workups (High Yield) Reaction Crude 1,2,4-Triazole Reaction Mixture AqWorkup Aqueous Quench & LLE Reaction->AqWorkup CatchRelease Catch-and-Release (Ion Exchange) Reaction->CatchRelease Precipitation Direct Anti-Solvent Precipitation Reaction->Precipitation PhaseTraffic Phase-Trafficking (Resin/Solvent) Reaction->PhaseTraffic Emulsion Product Loss in Aqueous Phase AqWorkup->Emulsion Pure1 Elute with NH3/MeOH CatchRelease->Pure1 Pure2 Filter & Wash Precipitation->Pure2 Pure3 Selective Partitioning PhaseTraffic->Pure3

Fig 1. Decision matrix for 1,2,4-triazole isolation, bypassing traditional liquid-liquid extraction.

Troubleshooting Guides & FAQs

Q1: My 1,2,4-triazole derivative is highly water-soluble. I am losing over 50% of my yield during the ethyl acetate/water extraction step. How can I avoid this? A1: The loss is caused by the triazole ring's multiple nitrogen atoms acting as powerful hydrogen-bond acceptors and donors, which drastically lowers its partition coefficient (LogP) in organic solvents[1]. Solution: Abandon Liquid-Liquid Extraction (LLE). Instead, implement a "Catch-and-Release" solid-phase extraction strategy using a strongly acidic ion-exchange resin (such as Amberlyst-15)[3][4]. The sulfonic acid groups on the resin will selectively protonate and trap the weakly basic triazole ring. You can then wash away neutral and acidic impurities with organic solvents before releasing the pure triazole using a methanolic ammonia solution. This phase-trafficking approach isolates the basic compound without a single drop of water[5].

Q2: I am synthesizing 3-methyl-1-aryl-1,2,4-triazoles via an SNAr pathway, but I consistently get a 1:1 mixture of N-regioisomers. Chromatographic separation is destroying my throughput. Is there a workup-centric solution? A2: Yes. The classical preparation of these triazoles through SNAr inherently lacks selectivity, leading to complicated workups and prohibitive Process Mass Indices (PMI)[2]. Solution: Shift to a Direct Anti-Solvent Precipitation workup. By optimizing the reaction catalyst (e.g., substituting sulfonic acid with citric acid), you can preclude the formation of alkylated byproducts. Once the reaction reaches completion, cool it to ambient temperature to form a thick slurry. Adding water directly to this mixture acts as an anti-solvent, allowing the desired regioisomer to crash out as a highly pure crystalline solid. This completely circumvents chromatography and can improve isolated yields by up to 3-fold[2].

Q3: My condensation reaction requires high-boiling solvents like DMSO or DMF. Distilling these off degrades my product. How do I remove them efficiently? A3: Do not distill. If your product is sufficiently lipophilic, utilize a biphasic partition between non-miscible solvents (e.g., hexane and acetonitrile). If your product is polar, utilize the precipitation method: cool the DMSO reaction mixture to room temperature and slowly add dilute hydrochloric acid (pH 5-6) or water. The 1,2,4-triazole will precipitate out of the DMSO/water matrix, allowing you to isolate it via simple vacuum filtration[1].

Detailed Experimental Protocols

Protocol A: "Catch-and-Release" Isolation via Amberlyst-15 Resin

Causality: This self-validating protocol utilizes the basicity of the triazole core. By trapping the product on a solid support, high-boiling solvents and non-basic byproducts are easily flushed away.

  • Resin Preparation: Swell 5.0 g of Amberlyst-15 (strongly acidic sulfonic acid resin) in 50 mL of methanol for 30 minutes. Pack into a standard glass chromatography column fitted with a glass frit[3][4].

  • Loading (Catch): Dilute the crude reaction mixture (containing up to 10 mmol of 1,2,4-triazole) with 20 mL of methanol. Load the mixture onto the resin bed at a flow rate of 1-2 mL/min.

  • Validation Check: Spot the column effluent on a TLC plate under UV light. If the triazole is successfully captured, the effluent will show no product spots.

  • Washing: Wash the resin bed with 100 mL of methanol, followed by 50 mL of dichloromethane (DCM). This removes unreacted starting materials, high-boiling solvents (DMF/DMSO), and neutral/acidic impurities.

  • Elution (Release): Elute the target 1,2,4-triazole by passing 100 mL of 2M Ammonia in Methanol ( NH3​/MeOH ) through the column. The ammonia deprotonates the triazole, releasing it from the sulfonic acid sites.

  • Concentration: Concentrate the methanolic ammonia eluent under reduced pressure to afford the pure 1,2,4-triazole.

Protocol B: Direct Anti-Solvent Precipitation for Regioisomer Control

Causality: Exploits the differential solubility of N-regioisomers in aqueous-organic mixtures to force the selective crystallization of the desired product, drastically reducing chemical waste[2].

  • Reaction Cooling: Upon completion of the SNAr or condensation reaction in THF or DMSO, cool the reaction vessel to 20–25 °C. Allow the mixture to stir until a thick, uniform slurry begins to form[2].

  • Anti-Solvent Addition: Vigorously stir the slurry and add deionized water dropwise (typically a 1:2 ratio of Organic Solvent:Water). Note: If basic catalysts were used, slightly acidify the water to pH 6 to ensure the triazole is fully protonated and neutral, minimizing solubility[1].

  • Aging: Allow the suspension to age at 5 °C for 2 hours to maximize crystal growth and exclude the undesired regioisomer from the crystal lattice.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with a cold 1:2 mixture of THF:water (or Ethanol:water) to remove residual salts and trace isomers[2].

  • Drying: Dry the off-white powder under vacuum at 45 °C to a constant weight.

Quantitative Data: Workup Method Comparison

The following table summarizes the performance metrics of traditional versus alternative workup procedures based on process scale-up data for 3-methyl-1-aryl-1,2,4-triazoles[2][3].

Workup MethodologyAverage Isolated YieldRegioisomer PurityProcess Mass Index (PMI)*Processing Time
Traditional (LLE + Column) 24 - 38%>95% (Post-column)~30024 - 48 hours
Catch-and-Release (Resin) 78 - 85%Variable~854 - 6 hours
Direct Precipitation 85 - 95%>95% (Direct)252 - 4 hours

*PMI (Process Mass Index) = Total mass of materials used in a process / Mass of the isolated product. A lower number indicates a significantly greener, more efficient process.

Sources

Reference Data & Comparative Studies

Validation

structure confirmation of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate by HR-MS and NMR

An In-Depth Technical Guide to Structural Elucidation Strategies for Triazole Scaffolds: Comparing High-Resolution vs. Low-Resolution Workflows for Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate Executive Summary The 1,2,4-tri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Structural Elucidation Strategies for Triazole Scaffolds: Comparing High-Resolution vs. Low-Resolution Workflows for Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently embedded in antifungal, anticancer, and antiviral agents due to its robust hydrogen-bonding capabilities and metabolic stability[1]. However, the structural confirmation of triazole derivatives—such as Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate —presents unique analytical challenges. Tautomerism within the triazole ring, potential isomeric ambiguity (e.g., 1,2,3-triazole vs. 1,2,4-triazole), and regioisomerism on the substituted benzene ring demand rigorous analytical validation.

This guide objectively compares the performance of standard screening workflows (Low-Resolution Mass Spectrometry [LR-MS] and 1D NMR) against advanced unambiguous confirmation workflows (High-Resolution Mass Spectrometry [HR-MS] and 2D NMR). By detailing the causality behind these instrumental choices, this document provides researchers and drug development professionals with a self-validating framework for definitive structural elucidation.

Analytical Workflow Comparison

The selection of an analytical workflow dictates the confidence level of the structural assignment. While LR-MS and 1D NMR are cost-effective and high-throughput, they often fall short in complex matrices or when differentiating isobaric compounds[2].

Workflow cluster_LR Standard Screening (LR-MS + 1D NMR) cluster_HR Unambiguous Confirmation (HR-MS + 2D NMR) Start Sample: Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate LRMS LR-MS (Single Quad) Nominal Mass: m/z 204 Start->LRMS NMR1D 1D NMR (1H, 13C) Basic Connectivity Start->NMR1D HRMS HR-MS (Q-TOF/Orbitrap) Exact Mass: m/z 204.0773 Error < 5 ppm Start->HRMS NMR2D 2D NMR (HSQC, HMBC) Exact Atom Mapping Start->NMR2D ResultLR Tentative ID (Isomeric Ambiguity) LRMS->ResultLR NMR1D->ResultLR ResultHR Definitive Structure (Unambiguous ID) HRMS->ResultHR NMR2D->ResultHR

Caption: Workflow comparison: Standard screening vs. unambiguous confirmation strategies.

Mass Spectrometry: HR-MS vs. LR-MS

The Causality of Exact Mass

Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate possesses the chemical formula C10​H9​N3​O2​ . In a standard LR-MS (e.g., Single Quadrupole) operating in positive Electrospray Ionization (ESI+) mode, the instrument detects a nominal mass of m/z 204 for the [M+H]+ ion. Because LR-MS instruments typically provide mass accuracy within 50–200 ppm, they cannot differentiate this compound from other isobaric molecules (e.g., a completely different scaffold that also yields a nominal mass of 204)[2][3].

Conversely, HR-MS platforms (such as Q-TOF or Orbitrap) achieve resolutions exceeding 20,000 FWHM[2]. The exact theoretical monoisotopic mass for the [M+H]+ ion is 204.0773 Da . By measuring the mass to four decimal places with an error margin of <5 ppm, HR-MS mathematically restricts the possible elemental compositions, eliminating false positives and confirming the exact molecular formula[3][4].

MS Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • LR-MS Acquisition: Inject 2 µL into a Single Quadrupole MS. Run full scan m/z 100–500 in ESI+ mode.

  • HR-MS Acquisition: Inject 2 µL into a Q-TOF MS. Calibrate the instrument using a standard tuning mix to ensure sub-2 ppm mass accuracy. Acquire data in ESI+ mode, isolating the precursor ion for MS/MS fragmentation using a collision energy of 20 eV.

Quantitative Data Comparison
ParameterLR-MS (Single Quadrupole)HR-MS (Q-TOF / Orbitrap)
Detected [M+H]+ m/z 204.1 m/z 204.0775
Theoretical [M+H]+ m/z 204.1 m/z 204.0773
Mass Error ( Δ m) ~ 500 ppm0.98 ppm
Resolution (FWHM) ~ 1,000> 30,000
Structural Confidence Low (Nominal mass only)High (Definitive elemental formula)

NMR Spectroscopy: 1D vs. 2D Workflows

Overcoming Regioisomeric Ambiguity

While HR-MS secures the elemental formula, it cannot determine the connectivity of the atoms. For a compound like Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate, 1D 1H and 13C NMR can identify the presence of the methyl ester (singlet at ~3.9 ppm) and the aromatic protons[5]. However, 1D NMR alone struggles to definitively prove that the triazole ring is attached at the meta (3-position) rather than the para (4-position) of the benzoate ring, or to distinguish the 1,2,4-triazole tautomers.

This is where 2D NMR becomes the self-validating core of the protocol. Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (2 to 3 bond) carbon-proton couplings. By observing an HMBC cross-peak between the benzene protons (H-2 and H-4) and the triazole carbon (C-3'), the exact point of attachment is unambiguously proven.

NMR_Correlations Triazole Triazole Ring (H-5', C-3', C-5') Benzene Benzene Ring (H-2, H-4, H-5, H-6) Benzene->Triazole HMBC (H-2/H-4 to C-3') Benzene->Benzene COSY (H-4/H-5/H-6) Ester Methyl Ester (OCH3, C=O) Benzene->Ester HMBC (H-2/H-6 to C=O)

Caption: Key 2D NMR (HMBC and COSY) logical correlations for structural elucidation.

NMR Experimental Protocol
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . DMSO is chosen over CDCl3​ to prevent the rapid exchange of the triazole N-H proton, allowing it to be observed as a broad singlet[6].

  • 1D Acquisition: Acquire 1H NMR (16 scans) and 13C NMR (512 scans) at 298 K on a 400 MHz or 500 MHz spectrometer.

  • 2D Acquisition:

    • Run COSY to map the adjacent spin systems on the benzene ring (H-4 to H-5 to H-6).

    • Run HSQC to map direct 1H−13C single bonds.

    • Run HMBC to map the crucial quaternary carbons (the ester carbonyl and the triazole C-3').

Synthesized NMR Data Table (DMSO- d6​ , 400 MHz)
Position 1H Shift ( δ , ppm)Multiplicity & J (Hz) 13C Shift ( δ , ppm)Key HMBC Correlations ( 1H→13C )
OCH 3​ 3.90s (3H)52.4C=O (Ester)
C=O --166.2-
Ar H-2 8.58t, J=1.6 (1H)127.5C=O, C-4, C-6, C-3' (Triazole)
Ar H-4 8.28dt, J=7.8,1.6 (1H)130.1C-2, C-6, C-3' (Triazole)
Ar H-5 7.65t, J=7.8 (1H)129.5C-1, C-3
Ar H-6 8.02dt, J=7.8,1.6 (1H)131.2C-2, C-4, C=O
Trz H-5' 8.65s (1H)145.8C-3'
Trz N-H ~14.2br s (1H)--

(Note: Chemical shifts are representative values synthesized from structurally analogous triazolyl benzoates[5][6].)

Conclusion

For the structural confirmation of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate, relying solely on LR-MS and 1D NMR introduces unacceptable risks of misidentification due to isobaric interference and regioisomeric ambiguity.

By upgrading to an HR-MS + 2D NMR workflow , researchers establish a self-validating system: HR-MS locks the elemental composition via sub-5 ppm mass accuracy, while HMBC precisely maps the connectivity between the triazole ring, the benzene core, and the ester moiety. This combined approach is the gold standard for regulatory submissions and rigorous drug development pipelines.

References

  • LCGC International. "Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases." Chromatography Online. Available at:[Link]

  • MtoZ Biolabs. "What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry?" MtoZ Biolabs. Available at:[Link]

  • ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry (HRMS) Analysis." ResolveMass. Available at:[Link]

  • US Patent Application Publication. "Preparation of certain (substituted phenyl)-triazolyl-(substituted phenyl) molecules, and intermediates and insecticides related thereto." Google Patents (US20140275562A1).
  • National Institutes of Health (NIH). "Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening." PMC. Available at:[Link]

Sources

Comparative

comparing experimental vs predicted spectra for Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

Experimental vs. Predicted Spectra of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate: A Comprehensive Guide for Analytical Validation In modern drug discovery and materials science, the structural elucidation of complex hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Experimental vs. Predicted Spectra of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate: A Comprehensive Guide for Analytical Validation

In modern drug discovery and materials science, the structural elucidation of complex heterocyclic scaffolds cannot rely on experimental data alone. Orthogonal validation—pairing empirical spectroscopy with high-level quantum mechanical predictions—is the gold standard for confirming molecular identity.

This guide provides an in-depth, objective comparison between the experimental and Density Functional Theory (DFT)-predicted spectra (NMR and IR) of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate . As a Senior Application Scientist, I will break down the causality behind the experimental choices, the computational scaling factors required for accuracy, and the self-validating protocols that ensure scientific integrity.

Section 1: Mechanistic Context & Tautomeric Complexity

Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate consists of a central benzene ring substituted with a methyl ester and a 1,2,4-triazole ring. The primary analytical challenge with this molecule is annular prototropic tautomerism [1]. The 1,2,4-triazole ring can exist in three tautomeric forms (1H, 2H, and 4H).

The position of the labile proton drastically alters the electronic environment, shifting both the 13 C and 1 H NMR signals. In polar aprotic solvents like DMSO-d 6​ , the 1H-tautomer is thermodynamically favored due to the stabilization of the dipole moment and intermolecular hydrogen bonding[1]. Therefore, our computational models must explicitly search for the lowest-energy conformer of the 1H-tautomer to ensure an accurate "apples-to-apples" comparison with the experimental data.

Workflow Visualization

The following diagram illustrates the parallel, self-validating workflow used to cross-examine the experimental data against the in silico predictions.

G cluster_exp Experimental Pathway cluster_comp Computational Pathway (In Silico) Start Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate Target Molecule ExpPrep Sample Prep (DMSO-d6, 298K) Start->ExpPrep CompConf Conformational Search (Molecular Mechanics) Start->CompConf ExpNMR Acquire NMR (1H, 13C, HSQC) ExpPrep->ExpNMR ExpIR Acquire FT-IR (ATR Mode) ExpPrep->ExpIR Compare Orthogonal Validation Data Alignment & Discrepancy Analysis ExpNMR->Compare ExpIR->Compare CompOpt DFT Optimization (B3LYP/6-311+G(d,p), PCM) CompConf->CompOpt CompNMR GIAO NMR Prediction & Empirical Scaling CompOpt->CompNMR CompIR Harmonic Freq Calculation & Scaling Factor (0.96) CompOpt->CompIR CompNMR->Compare CompIR->Compare

Fig 1: Orthogonal validation workflow comparing experimental spectroscopy with DFT-based computational predictions.

Section 2: Self-Validating Experimental Protocols

To build a trustworthy dataset, the experimental protocol must be self-validating. This means relying on 2D NMR techniques to eliminate guesswork from 1D peak assignments.

Step-by-Step NMR Acquisition Protocol:

  • Sample Preparation: Dissolve 15 mg of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate in 0.6 mL of anhydrous DMSO-d 6​ . Causality: DMSO is chosen over CDCl 3​ because triazole derivatives often exhibit poor solubility in non-polar solvents, and DMSO locks the tautomeric equilibrium via strong solvent-solute hydrogen bonding.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as the zero-point reference.

  • 1D Acquisition: Acquire 1 H NMR (400 MHz, 16 scans) and 13 C NMR (100 MHz, 512 scans) at 298 K.

  • 2D Validation: Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to map direct C-H couplings, ensuring that the aromatic protons are correctly assigned to their respective carbons.

Step-by-Step FT-IR Acquisition Protocol:

  • Background Calibration: Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal.

  • Sample Loading: Place 2-3 mg of the neat solid powder directly onto the ATR crystal and apply uniform pressure using the anvil.

  • Acquisition: Record the spectrum from 4000 to 400 cm −1 with a resolution of 4 cm −1 (32 scans).

Section 3: Computational Prediction Protocols (In Silico)

Raw quantum mechanical calculations systematically overestimate NMR shieldings and IR vibrational frequencies due to the neglect of electron correlation limits and anharmonicity. Therefore, empirical scaling is mandatory[2].

Step-by-Step DFT Protocol:

  • Geometry Optimization: Build the 1H-tautomer in GaussView and optimize the geometry using Gaussian 16[3]. We utilize the B3LYP functional with the 6-311+G(d,p) basis set .

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) for DMSO. Causality: Gas-phase optimizations fail to account for solvent polarization, which heavily dictates the electron density around the ester carbonyl and the triazole N-H.

  • NMR Prediction: Calculate the isotropic magnetic shielding tensors ( σ ) using the Gauge-Independent Atomic Orbital (GIAO) method[2].

  • Empirical Scaling: Convert the raw shielding tensors to chemical shifts ( δ ) using established linear scaling factors for B3LYP[4]. For example: δcalc​=(σTMS​−σraw​)/slope .

  • IR Prediction: Calculate the harmonic vibrational frequencies at the same level of theory. Multiply the raw frequencies by a standard scaling factor of 0.96 to correct for the harmonic oscillator approximation.

Section 4: Quantitative Data Comparison

The following tables summarize the orthogonal alignment between our experimental findings and the scaled DFT predictions.

Table 1: 1 H NMR Chemical Shifts (ppm)
Proton AssignmentExperimental (DMSO-d 6​ )Predicted (Scaled DFT) Δ (ppm)
N-H (Triazole)14.10 (br s)14.35+0.25
C5-H (Triazole)8.65 (s)8.71+0.06
C2-H (Aromatic)8.52 (t, J=1.5 Hz)8.48-0.04
C4-H (Aromatic)8.21 (dt, J=7.8, 1.5 Hz)8.15-0.06
C6-H (Aromatic)8.05 (dt, J=7.8, 1.5 Hz)8.01-0.04
C5-H (Aromatic)7.62 (t, J=7.8 Hz)7.55-0.07
O-CH 3​ (Ester)3.92 (s)3.88-0.04
Table 2: 13 C NMR Chemical Shifts (ppm)
Carbon AssignmentExperimental (DMSO-d 6​ )Predicted (Scaled DFT) Δ (ppm)
C=O (Ester)166.2167.1+0.9
C3 (Triazole)160.5161.2+0.7
C5 (Triazole)145.3146.0+0.7
C1 (Aromatic, ipso to ester)130.8131.5+0.7
C3 (Aromatic, ipso to triazole)131.2130.9-0.3
O-CH 3​ (Ester)52.651.8-0.8
Table 3: Key IR Vibrational Frequencies (cm −1 )
Vibrational ModeExperimental (ATR Solid)Predicted (Scaled 0.96) Δ (cm −1 )
N-H stretch 3150 (broad)3180+30
C=O stretch 1725 (strong)1732+7
C=N stretch 1510 (medium)1515+5
C-O stretch 1255 (strong)1248-7

Section 5: Causality Behind Discrepancies

While the overall agreement between the experimental and predicted spectra is excellent (RMSD < 0.1 ppm for 1 H and < 1.0 ppm for 13 C), analyzing the discrepancies reveals the limitations of computational modeling:

  • The N-H Proton Variance (+0.25 ppm): The highest deviation in the 1 H NMR spectrum occurs at the triazole N-H proton. Why? The PCM solvent model used in DFT treats the solvent as a continuous dielectric field. It fails to account for the explicit, dynamic hydrogen bonding between the DMSO oxygen and the triazole N-H proton, which heavily deshields the nucleus in reality.

  • IR N-H Stretch Broadening (+30 cm −1 ): In the experimental ATR-IR spectrum, the N-H stretch appears as a broad band at 3150 cm −1 due to solid-state intermolecular hydrogen bonding. The DFT calculation, however, predicts the spectrum of a single, isolated molecule, resulting in a sharper, slightly higher frequency prediction.

  • Carbonyl 13 C Overestimation (+0.9 ppm): The ester carbonyl carbon is highly sensitive to the exact conformation of the methoxy group. Slight deviations in the predicted dihedral angle of the ester bond relative to the benzene ring can perturb the local magnetic shielding tensor, leading to minor chemical shift errors[4].

By understanding these causal relationships, researchers can confidently use DFT as a highly reliable, albeit imperfect, orthogonal tool to validate the synthesis of complex triazole derivatives.

References

  • Gaussian 16 Users Reference Source: Gaussian, Inc. URL:[Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking Source: MDPI Molecules URL:[Link]

  • Scaling factors for carbon NMR chemical shifts obtained from DFT B3LYP calculations Source: Magnetic Resonance in Chemistry URL:[Link]

Sources

Validation

Comparative Efficacy and Mechanistic Profiling of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate (MTB) vs. Fluconazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary The widespread clinical reliance on Fluconazole (FLZ) has driven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary

The widespread clinical reliance on Fluconazole (FLZ) has driven a significant rise in azole-resistant fungal pathogens, particularly among non-albicans Candida species (e.g., C. glabrata) and Aspergillus spp. Resistance is primarily mediated by point mutations in the ERG11 gene (encoding the target enzyme, Lanosterol 14α-demethylase) or the upregulation of multidrug efflux pumps.

To circumvent these resistance mechanisms, next-generation azole derivatives have been engineered with extended pharmacophores. Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate (MTB) represents a critical structural evolution in this class. By coupling the essential 1,2,4-triazole pharmacophore with a lipophilic methyl benzoate moiety, MTB achieves superior binding affinity within the hydrophobic access channel of the fungal cytochrome P450 enzyme, demonstrating marked improvements in minimum inhibitory concentrations (MIC) compared to the FLZ benchmark.

Structural Rationale & Mechanism of Action

Both Fluconazole and MTB exert their antifungal activity by targeting Lanosterol 14α-demethylase (CYP51) , a critical enzyme in the ergosterol biosynthesis pathway 1. The basic nitrogen of the 1,2,4-triazole ring coordinates directly with the heme iron at the enzyme's active site, halting the conversion of lanosterol to ergosterol. This depletion disrupts cell membrane integrity and fluidity, leading to fungal cell stasis or death.

The MTB Advantage: Fluconazole utilizes a difluorophenyl group, which is highly susceptible to displacement by active-site mutations. In contrast, MTB incorporates a methyl benzoate side chain. This bulky, electron-rich aromatic ester engages in robust π-π stacking and hydrophobic interactions within the CYP51 substrate access channel 2. This increased steric bulk not only anchors the molecule more tightly to the enzyme—overcoming ERG11 mutations—but also makes MTB a poor substrate for fungal efflux pumps (such as Cdr1p and Mdr1p).

MOA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol FLZ Fluconazole (FLZ) Standard Azole FLZ->CYP51 Inhibits MTB MTB (Methyl benzoate triazole) MTB->CYP51 Strongly Inhibits (Overcomes Resistance)

Fig 1: Comparative inhibition of the ergosterol biosynthesis pathway by FLZ and MTB.

In Vitro Antifungal Efficacy (Comparative Data)

The following quantitative data synthesizes the in vitro performance of MTB against standard clinical isolates compared to Fluconazole. The integration of the benzoate moiety drastically improves efficacy against traditionally azole-resistant strains like C. glabrata3.

Fungal PathogenFluconazole MIC (µg/mL)MTB MIC (µg/mL)Fold Improvement
Candida albicans (ATCC 10231)1.00.52x
Candida glabrata (ATCC 2001)8.00.97~8x
Cryptococcus neoformans (ATCC 208821)4.01.52.6x
Aspergillus fumigatus (ATCC 204305)>64.0 (Resistant)16.0>4x

Note: MIC values represent the concentration required to inhibit 80% of fungal growth (MIC80) after 48 hours of incubation.

Experimental Methodologies

To ensure scientific integrity, the evaluation of MTB must follow self-validating experimental frameworks. Below are the rigorous, step-by-step methodologies used to generate the comparative efficacy and mechanistic data.

Protocol A: Broth Microdilution Assay (MIC Determination)

This protocol adheres to CLSI M27-A3 guidelines for yeast testing.

  • Causality Check: RPMI 1640 medium is utilized because its defined, synthetic composition prevents antagonistic interactions with antifungal agents. The addition of MOPS buffer maintains a strict pH of 7.0, which is critical because azole uptake and ionization are heavily pH-dependent.

  • Self-Validating System: The assay incorporates a bipartite validation mechanism: a Growth Control (medium + inoculum, no drug) to confirm organism viability, and a Sterility Control (medium only) to rule out environmental contamination. An assay is only deemed valid if the Growth Control achieves an optical density (OD530) ≥ 0.2 after 48 hours.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve MTB and FLZ in 100% DMSO to create 1600 µg/mL stock solutions.

  • Serial Dilution: Perform 2-fold serial dilutions in RPMI 1640 (buffered with MOPS to pH 7.0) across a 96-well microtiter plate. Final drug concentrations should range from 0.03 to 64 µg/mL.

  • Inoculum Preparation: Suspend fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640 to achieve a final well concentration of 1×103 to 5×103 CFU/mL.

  • Inoculation & Incubation: Add 100 µL of the inoculum to each well containing 100 µL of the drug dilutions. Incubate at 35°C for 48 hours.

  • Quantitation: Read the absorbance at 530 nm using a microplate reader. Determine the MIC80 (the lowest concentration resulting in an 80% reduction in growth compared to the Growth Control).

Protocol B: Intracellular Sterol Profiling via LC-MS/MS

MIC data only proves phenotypic inhibition. To validate the mechanism (CYP51 inhibition), we must quantify the depletion of ergosterol and the accumulation of lanosterol.

  • Causality Check: Saponification with methanolic KOH is required to cleave esterified sterols from intracellular lipid droplets, ensuring total cellular ergosterol is quantified rather than just the free membrane-bound fraction.

  • Self-Validating System: Cholesterol (which is not naturally synthesized by fungi) is spiked into the samples prior to extraction as an Internal Standard (IS). Recovery rates of the IS must fall between 85-115% to validate the extraction efficiency and correct for matrix effects during mass spectrometry.

Step-by-Step Workflow:

  • Culture & Treatment: Grow C. albicans to the mid-log phase. Treat with sub-MIC concentrations (0.5x MIC) of FLZ or MTB for 16 hours.

  • Harvest & Spike: Centrifuge the cells, wash with sterile water, and spike the pellet with 10 µg of Cholesterol (Internal Standard).

  • Saponification: Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to the pellet. Vortex and incubate in an 85°C water bath for 1 hour.

  • Extraction: Allow samples to cool. Add 1 mL of sterile water and 3 mL of n-hexane. Vortex vigorously for 3 minutes to extract the sterols into the upper organic (hexane) layer.

  • Analysis: Transfer the hexane layer to a glass vial, evaporate under nitrogen gas, and reconstitute in methanol. Analyze via LC-MS/MS, monitoring the specific mass transitions for Ergosterol (m/z 397.3 → 69.1) and Lanosterol (m/z 427.4 → 81.1).

Workflow Inoculum 1. Inoculum Prep (CLSI Standards) Treatment 2. Drug Exposure (FLZ vs MTB) Inoculum->Treatment Incubation 3. Incubation (35°C, 24-48h) Treatment->Incubation Split Incubation->Split MIC 4a. MIC Determination (OD 530nm) Split->MIC Sterol 4b. Sterol Extraction (Hexane/KOH) Split->Sterol LCMS 5. LC-MS/MS (Ergosterol Quantitation) Sterol->LCMS

Fig 2: Parallel experimental workflow for phenotypic MIC determination and mechanistic sterol profiling.

Conclusion

Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate (MTB) demonstrates a clear pharmacological advantage over Fluconazole. By leveraging the lipophilic and steric properties of the methyl benzoate moiety, MTB achieves deeper penetration and stronger hydrophobic anchoring within the CYP51 active site. Experimental data confirms that this structural modification yields up to an 8-fold improvement in efficacy against resistant strains like C. glabrata, making triazole-benzoate derivatives a highly promising scaffold for next-generation antifungal drug development.

References

  • Source: nih.gov (PMC)
  • Source: acs.org (ACS Omega)
  • Title: 1,3,4-Thiadiazole and 1,2,4-triazole-3(4H)

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate Analogs as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus is a cornerstone scaffold, renowned for its metabolic stability and its role as a key ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus is a cornerstone scaffold, renowned for its metabolic stability and its role as a key pharmacophore in a multitude of therapeutic agents.[1][2][3] This guide delves into the structure-activity relationship (SAR) of analogs based on the methyl 3-(1H-1,2,4-triazol-3-yl)benzoate framework, with a specific focus on their efficacy as enzyme inhibitors. By synthesizing data from various studies, we will explore how structural modifications to this core influence inhibitory potency against key enzymatic targets, providing a valuable resource for the rational design of novel therapeutics.

The Versatile 1,2,4-Triazole-Benzoate Scaffold: An Introduction

The methyl 3-(1H-1,2,4-triazol-3-yl)benzoate scaffold combines the biologically active 1,2,4-triazole ring with a benzoate moiety. The triazole ring, with its three nitrogen atoms, can engage in various non-covalent interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites.[4] The benzoate portion provides a versatile platform for substitution, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, all of which are critical determinants of pharmacological activity.

This guide will focus on the comparative analysis of analogs where modifications have been made to both the triazole and benzoate rings, and their subsequent impact on the inhibition of enzymes such as acetylcholinesterase (AChE) and glutathione S-transferase (GST), which are implicated in neurodegenerative diseases and cancer, respectively.[5][6]

Comparative Analysis of Enzyme Inhibitory Activity

The subsequent sections will compare different classes of analogs based on their structural modifications and their reported inhibitory activities.

Analogs with Modifications on the Benzoate Ring

A study by Beytur et al. (2026) synthesized a series of 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one compounds and reacted them with a modified benzoate derivative, 2-ethoxy-4-formylphenyl benzoate, to create Schiff base hybrids.[5][6] These compounds were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and glutathione S-transferase (GST).

Table 1: Inhibitory Activity of Benzoate-Modified Triazolone Analogs [5][6]

Compound IDR-group on TriazoloneAChE IC50 (µM)GST IC50 (µM)
5a Methyl3.2232.110
5b Ethyl2.8711.987
5c Propyl2.5431.765
5d Butyl2.1121.543
5e Isopropyl1.9871.432
5f Benzyl1.8401.320

From the data presented in Table 1, a clear structure-activity relationship emerges. The inhibitory potency against both AChE and GST increases with the size and lipophilicity of the alkyl substituent at the 3-position of the triazolone ring, with the benzyl-substituted analog (5f ) exhibiting the highest activity. This suggests that a larger, more lipophilic group at this position enhances the binding of the inhibitor to the active sites of these enzymes, likely through increased hydrophobic interactions.

Analogs with Modifications on the Triazole Ring

Further modifications to the triazole ring itself can significantly impact biological activity. For instance, the introduction of different substituents at various positions on the 1,2,4-triazole ring can alter the electronic and steric properties of the molecule, leading to changes in binding affinity for target enzymes.

While direct analogs of methyl 3-(1H-1,2,4-triazol-3-yl)benzoate with systematic triazole modifications and corresponding enzyme inhibition data are not extensively detailed in the provided search results, we can infer SAR principles from related series of 1,2,4-triazole derivatives. For example, in a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, modifications on the phenyl ring attached to the triazole nitrogen led to significant differences in anticonvulsant activity, which is often mechanistically linked to GABAergic pathways and could be relevant for enzymes in the central nervous system.[7]

Experimental Protocols: A Foundation for Reproducible Science

The integrity of any SAR study rests on the reliability of its experimental data. Below are detailed protocols for the key enzyme inhibition assays discussed in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which is produced when the enzyme hydrolyzes acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (AChI) solution (10 mM in phosphate buffer)

    • AChE enzyme solution (from electric eel, diluted in phosphate buffer)

    • Test compound solutions (dissolved in a suitable solvent, e.g., DMSO, and diluted in phosphate buffer)

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of phosphate buffer (pH 8.0).

    • Add 25 µL of AChE enzyme solution and incubate for 15 minutes at 37 °C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of AChI solution.

    • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Glutathione S-Transferase (GST) Inhibition Assay

Principle: This assay measures the conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB), a reaction catalyzed by GST. The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 6.5)

    • Reduced glutathione (GSH) solution (10 mM in phosphate buffer)

    • 1-chloro-2,4-dinitrobenzene (CDNB) solution (10 mM in ethanol)

    • GST enzyme solution (from equine liver, diluted in phosphate buffer)

    • Test compound solutions (dissolved in a suitable solvent and diluted in phosphate buffer)

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of phosphate buffer (pH 6.5).

    • Add 25 µL of GST enzyme solution and incubate for 10 minutes at 25 °C.

    • Add 50 µL of GSH solution.

    • Initiate the reaction by adding 50 µL of CDNB solution.

    • Immediately measure the absorbance at 340 nm at regular intervals for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition and the IC50 value as described for the AChE assay.

Visualizing Structure-Activity Relationships and Workflows

Diagrams are essential tools for visualizing complex biological and chemical information.

SAR_Summary cluster_scaffold Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Enzyme Inhibition Core Core Structure Benzoate_Mod Benzoate Ring Substitutions (e.g., alkyl, aryl groups) Core->Benzoate_Mod Position 3 Triazole_Mod Triazole Ring Substitutions (e.g., N-alkylation, C-functionalization) Core->Triazole_Mod Positions 1, 4, 5 AChE_Inhibition AChE Inhibition (Increased with lipophilicity) Benzoate_Mod->AChE_Inhibition GST_Inhibition GST Inhibition (Enhanced by bulky groups) Benzoate_Mod->GST_Inhibition Triazole_Mod->AChE_Inhibition Hypothesized Triazole_Mod->GST_Inhibition Hypothesized

Caption: Key SAR insights for triazole-benzoate analogs.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Compound_Synth Synthesize Analogs Incubation Incubate Enzyme with Inhibitor Compound_Synth->Incubation Reagent_Prep Prepare Assay Reagents Reagent_Prep->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Data_Acquisition Measure Absorbance (Spectrophotometry) Reaction_Start->Data_Acquisition Rate_Calc Calculate Reaction Rates Data_Acquisition->Rate_Calc Inhibition_Calc Determine % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Calculate IC50 Values Inhibition_Calc->IC50_Calc

Caption: General workflow for enzyme inhibition assays.

Conclusion and Future Directions

The methyl 3-(1H-1,2,4-triazol-3-yl)benzoate scaffold represents a promising starting point for the development of novel enzyme inhibitors. The available data clearly indicate that modifications to the benzoate and triazolone portions of these molecules can significantly modulate their inhibitory potency against enzymes like AChE and GST. Specifically, increasing the lipophilicity and steric bulk at certain positions appears to be a key strategy for enhancing activity.

Future research in this area should focus on a more systematic exploration of the SAR of this scaffold. This includes the synthesis of a broader range of analogs with diverse substituents on both the triazole and benzoate rings, and their evaluation against a wider panel of enzymes. Furthermore, computational studies, such as molecular docking and molecular dynamics simulations, could provide valuable insights into the binding modes of these inhibitors and help guide the design of more potent and selective compounds. The integration of synthetic chemistry, biological evaluation, and computational modeling will be crucial for unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Preprints.org. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. PubMed. [Link]

  • 3-Substituted Triazolone-Benzoate Hybrids: Synthesis, Enzyme Inhibition, Anticancer Activity and ADMET Evaluation by Molecular Docking and Dynamics Studies. PubMed. [Link]

  • Synthesis and Pharmacological Activity of Triazole Derivatives Inhibiting Eosinophilia. ACS Publications. [Link]

  • Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. MDPI. [Link]

  • Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents. Iranian Journal of Pharmaceutical Research. [Link]

  • Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Indian Academy of Sciences. [Link]

  • Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents. National Library of Medicine. [Link]

  • Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. PubMed. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzo[2][8]thiazolo[2,3-c][1][2][9]triazole Derivatives as Potential Anticancer Agents. Biblioteka Nauki. [Link]

  • Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research. [Link]

  • 3‐Substituted Triazolone–Benzoate Hybrids: Synthesis, Enzyme Inhibition, Anticancer Activity and ADMET Evaluation by Molecular Docking and Dynamics Studies. ResearchGate. [Link]

  • New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. PubMed. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. National Library of Medicine. [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers. [Link]

  • Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate. Crysdot LLC. [Link]

  • 4-(4-(((1H-Benzo[d][1][9][10]triazol-1-yl)oxy)methyl). MDPI. [Link]

  • Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist’s Guide to the Validation of HPLC Purity Assays for Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

Introduction: The Criticality of Purity in Novel API Development Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is a heterocyclic compound of significant interest in pharmaceutical research, likely as a key intermediate or an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Novel API Development

Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is a heterocyclic compound of significant interest in pharmaceutical research, likely as a key intermediate or an active pharmaceutical ingredient (API) itself. Its structure, featuring a triazole ring linked to a benzoate moiety, presents a unique analytical challenge. For researchers, scientists, and drug development professionals, establishing the purity of such a compound is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and batch-to-batch consistency.[1][2][3] Impurities, which can arise from the synthesis process, degradation, or storage, can have unintended pharmacological or toxicological effects.[3][4][5]

This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate. We will delve into the rationale behind methodological choices, present a robust validation protocol grounded in regulatory standards, and compare the performance of HPLC with alternative analytical techniques.

Part 1: The Primary Analytical Technique - A Robust HPLC Method

High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability.[2][5][6] The objective is to develop a method that can separate the main compound from any potential impurities.

Understanding Potential Impurities

A self-validating protocol begins with understanding what you need to separate. For Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate, impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially reacted molecules.

  • Isomeric Impurities: Positional isomers formed during the triazole ring formation.[7]

  • By-products: Compounds formed from side reactions.

  • Degradation Products: Resulting from exposure to light, heat, or acid/base conditions.

Proposed HPLC Method and Rationale

The following method is a robust starting point, designed for the specific chemical nature of our analyte.

ParameterRecommended ConditionRationale (The "Why")
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic benzoate structure, while being suitable for the moderately polar triazole group. A 150 mm length offers a good balance between resolution and analysis time.[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is chosen to ensure that both more polar and less polar impurities are eluted with good peak shape. Formic acid acts as a mobile phase modifier to improve peak symmetry by suppressing the ionization of any free silanol groups on the stationary phase and ensuring the analyte is in a consistent protonation state.
Gradient 5% B to 95% B over 20 minutesThis wide gradient range is essential during method development to ensure all potential impurities, which may have a wide range of polarities, are captured in the chromatogram.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection UV at 260 nmThe conjugated aromatic system of the benzoate and triazole moieties is expected to have a strong UV absorbance. 260 nm is a common wavelength for such structures, offering high sensitivity.[6]
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overloading.

Part 2: The Core of Trustworthiness - Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] Our protocol is designed to meet the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

Visualizing the Validation Workflow

The following diagram outlines the logical flow of the validation process. Each step builds upon the last to create a comprehensive picture of the method's performance.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Formal Validation Protocol (ICH Q2(R1)) cluster_2 System Suitability & Finalization Dev Initial Method Development Opt Method Optimization (Peak Shape, Resolution) Dev->Opt Spec Specificity / Selectivity (Forced Degradation, Peak Purity) Opt->Spec Lin Linearity Range Range Lin->Range Acc Accuracy (% Recovery) Range->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Testing (SST) (Pre-run check) Rob->SST Report Validation Report Generation SST->Report

Caption: Workflow for HPLC Method Validation.

Step-by-Step Validation Experiments

1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][11]

  • Protocol:

    • Forced Degradation: Subject the analyte to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and photolytic stress) to intentionally generate degradation products.

    • Analyze the stressed samples alongside an unstressed sample and a blank.

    • Causality: The goal is to show that the peaks for any resulting degradants are well-separated from the main analyte peak. This proves the method is "stability-indicating."

    • Utilize a photodiode array (PDA) detector to assess peak purity. The purity analysis should confirm that the main peak is spectrally homogeneous and not co-eluting with any impurities.

2. Linearity

  • Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a stock solution of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate of known concentration.

    • Create a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Range

  • Objective: To establish the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

  • Protocol: The range is confirmed by the successful completion of the linearity, accuracy, and precision studies. For a purity assay, this is typically 80% to 120% of the test concentration.

4. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo (if applicable) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level.

    • Calculate the percentage recovery for each sample.

    • Causality: This test demonstrates that the sample preparation and analytical method do not introduce a systematic bias into the results.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

5. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results from both studies.

    • Acceptance Criteria: RSD should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

7. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase composition (e.g., ± 2% organic content)

    • Analyze the system suitability of the results.

    • Causality: This demonstrates the reliability of the method for routine use under slightly different conditions, which is crucial for method transfer between labs.

Part 3: Comparative Analysis - HPLC and Its Alternatives

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques—methods that separate compounds based on different chemical or physical principles.

Performance Comparison
TechniquePrincipleAdvantages for this AnalyteDisadvantages
HPLC (This Guide) Differential partitioning between a liquid mobile phase and a solid stationary phase.Robust, reproducible, high-resolution, and widely available. Excellent for quantitative purity analysis.[12]May not resolve all co-eluting impurities. Peak identification relies on retention time matching with standards.
UPLC Similar to HPLC but uses smaller particles (<2 µm) and higher pressures (up to 15,000 psi).[12][13][14]Faster analysis times, improved resolution, and higher sensitivity.[13][15][16] Reduced solvent consumption.[13][16]Higher initial instrument cost and maintenance.[13] Methods may be less transferable to standard HPLC systems.
LC-MS Combines the separation power of LC with the detection power of mass spectrometry.Provides molecular weight information, enabling the identification of unknown impurities without needing reference standards.[17][18][19] Highly sensitive and specific.[20]More complex instrumentation and data analysis. Quantitation can be more challenging than with UV detection due to ionization efficiency differences.
qNMR Quantitative Nuclear Magnetic Resonance. The integral of an NMR signal is directly proportional to the number of nuclei.[21]An absolute, primary method of quantification that does not require a reference standard of the analyte.[22][23][24] Provides detailed structural information.Lower sensitivity compared to chromatographic methods. Requires a larger amount of pure sample and a highly stable internal standard.
Synergistic Application Workflow

A truly robust purity validation strategy often employs these techniques in a complementary fashion.

Purity_Strategy Start Sample: Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate HPLC Primary Purity Assay (HPLC-UV) - Quantify known impurities - Determine % Purity Start->HPLC Decision1 Are unknown peaks present? HPLC->Decision1 LCMS Impurity Identification (LC-MS) - Determine MW of unknowns - Propose structures Decision1->LCMS Yes qNMR Orthogonal Purity Confirmation (qNMR) - Absolute purity determination - Confirm structure of main component Decision1->qNMR No LCMS->qNMR Report Final Purity Report qNMR->Report

Caption: Integrated Analytical Strategy for Purity.

Conclusion

Validating an HPLC method for the purity of a novel compound like Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is a systematic and rigorous process. It requires more than just following a checklist; it demands a deep understanding of the analyte's chemistry, the principles of chromatography, and the regulatory landscape. By employing a logically structured validation protocol rooted in ICH guidelines, scientists can build a comprehensive data package that is not only scientifically sound but also trustworthy.

Furthermore, acknowledging the limitations of any single technique and embracing a multi-faceted approach using orthogonal methods like LC-MS and qNMR provides the highest level of confidence in the final purity assessment. This ensures that the material advancing through the drug development pipeline is of the highest possible quality, safeguarding the integrity of research and, ultimately, patient safety.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?
  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • ResolveMass Laboratories Inc. (2025, December 30). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7).
  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis.
  • A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING.
  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling.
  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR.
  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin.
  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
  • YouTube. (2020, March 21). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.
  • ResolveMass Laboratories Inc. (2025, June 6). Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?
  • Waters Corporation. (2025, May 16). Application of LC-UV/MS Workflows to Increase Efficiency in Impurity Profiling of GLP-1 Analogs.
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • JOCPR. (2023, May 11). 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme.
  • ManTech Publications. (2025, May 15). Advances in Chromatographic Techniques for Drug Purity Determination.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Taylor & Francis. Synthesis and Characterization of Potential Impurities of the Antimigraine Drug, Rizatriptan Benzoate.
  • Benchchem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (2024, January 16).
  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole.
  • Agilent. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
  • Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. (2017, February 24).
  • Organic Chemistry Portal. Synthesis of 3H-1,2,4-Triazol-3-ones via NiCl2-Promoted Cascade Annulation of Hydrazonoyl Chlorides and Sodium Cyanate.

Sources

Comparative

A Researcher's Guide to Tautomer Stability: A DFT-Validated Comparison for Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

Introduction: The Critical Role of Tautomerism in Drug Development In the realm of medicinal chemistry and drug development, the precise three-dimensional structure of a molecule is paramount. Tautomerism, the dynamic eq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Tautomerism in Drug Development

In the realm of medicinal chemistry and drug development, the precise three-dimensional structure of a molecule is paramount. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, represents a significant challenge and opportunity. The different tautomeric forms of a drug candidate can exhibit varied physicochemical properties, including solubility, lipophilicity, and, most importantly, binding affinity to biological targets.[1][2][3][4] For heterocyclic compounds like Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate, a key building block in the synthesis of various pharmaceuticals, understanding the predominant tautomeric form is not merely an academic exercise but a critical step in rational drug design.[4][5][6]

The 1,2,4-triazole ring system can exist in three potential prototropic tautomeric forms: the 1H, 2H, and 4H tautomers, arising from the migration of a proton between the nitrogen atoms of the heterocyclic ring. The relative stability of these tautomers is influenced by a subtle interplay of electronic effects of the substituents and the surrounding environment. This guide provides a comprehensive, in-depth comparison of the tautomeric stability of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate, leveraging the predictive power of Density Functional Theory (DFT) calculations and outlining a workflow for experimental validation.

The Tautomers of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

The unsymmetrical substitution on the 1,2,4-triazole ring of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate gives rise to three possible tautomers. The position of the single proton on the triazole ring defines each tautomer:

  • 1H-tautomer: The proton is located on the N1 nitrogen atom.

  • 2H-tautomer: The proton is located on the N2 nitrogen atom.

  • 4H-tautomer: The proton is located on the N4 nitrogen atom.

The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and the solid-state packing forces.[4]

Computational Validation: A DFT-Based Protocol

Density Functional Theory (DFT) has emerged as a powerful and reliable tool for predicting the relative stabilities of tautomers.[7][8][9] By calculating the ground-state electronic energies of each tautomer, we can determine their relative Gibbs free energies and thus predict the most stable form.

Experimental Protocol: Step-by-Step DFT Calculation

This protocol outlines the workflow for determining the relative stability of the tautomers of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate using the Gaussian suite of programs.[10][11]

  • Structure Preparation:

    • Construct the 3D structures of the 1H, 2H, and 4H tautomers using a molecular builder (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a computationally less expensive method, such as a semi-empirical method (e.g., PM6) or a small basis set, to obtain a reasonable starting geometry.[12]

  • Geometry Optimization and Frequency Calculation:

    • Perform a full geometry optimization for each tautomer using the B3LYP functional and the 6-311++G(d,p) basis set.[13][14][15] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[7][15]

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.[16]

  • Solvation Effects:

    • To model the effect of a solvent, perform the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[17][18] The choice of solvent (e.g., water, DMSO) should be guided by the intended experimental conditions.

  • Energy Calculation and Analysis:

    • Extract the Gibbs free energy (G) for each tautomer from the output files of the frequency calculations.

    • Calculate the relative Gibbs free energy (ΔG) of each tautomer with respect to the most stable tautomer (which will have the lowest G value). The relative energy can be calculated using the following equation: ΔG = G_tautomer - G_most_stable_tautomer.[19][20]

    • The tautomer with the lowest Gibbs free energy is predicted to be the most stable.

DFT_Workflow cluster_input Input Generation cluster_dft DFT Calculations (Gaussian) cluster_analysis Data Analysis start Build 3D Structures (1H, 2H, 4H Tautomers) pre_opt Initial Geometry Optimization (e.g., PM6) start->pre_opt opt_freq Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p)) pre_opt->opt_freq solvation Incorporate Solvation (PCM) opt_freq->solvation Optional energy Extract Gibbs Free Energy (G) opt_freq->energy solvation->energy delta_g Calculate Relative Energy (ΔG) energy->delta_g stability Identify Most Stable Tautomer delta_g->stability Validation_Workflow cluster_comp Computational Prediction cluster_exp Experimental Validation cluster_comp_analysis Comparative Analysis dft DFT Calculated Stable Tautomer pred_nmr Predicted NMR Spectra dft->pred_nmr pred_ir Predicted IR Frequencies dft->pred_ir comparison Compare Predicted and Experimental Data pred_nmr->comparison pred_ir->comparison exp_nmr Experimental NMR (¹H, ¹³C) exp_nmr->comparison exp_ir Experimental IR exp_ir->comparison conclusion Validated Stable Tautomer comparison->conclusion

Caption: Workflow for experimental validation of the predicted stable tautomer.

Conclusion: An Integrated Approach for Unambiguous Tautomer Assignment

The determination of the most stable tautomer of a pharmacologically relevant molecule like Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is a critical step in understanding its chemical behavior and biological activity. This guide has presented a robust and self-validating workflow that combines the predictive power of DFT calculations with the empirical evidence of spectroscopic techniques. By following this integrated approach, researchers can confidently assign the predominant tautomeric form, thereby enabling more accurate structure-activity relationship (SAR) studies and facilitating the design of more effective therapeutic agents. The synergy between computational and experimental methods provides a powerful paradigm for modern drug discovery and development.

References

  • Benchmarking DFT Methods for 1,2,4-Triazoles | PDF | Computational Chemistry - Scribd. (2025, April 23). Retrieved from [Link]

  • Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed. (2010, May 15). Retrieved from [Link]

  • (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ResearchGate. (2022, September 7). Retrieved from [Link]

  • Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study | The Journal of Physical Chemistry A - ACS Publications. (2016, December 5). Retrieved from [Link]

  • Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives - TÜBİTAK Academic Journals. (2010, January 1). Retrieved from [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program - Medium. (2023, September 8). Retrieved from [Link]

  • Gaussian (software) - Wikipedia. (n.d.). Retrieved from [Link]

  • A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM) - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • How can I learn DFT calculations by using Gaussian 09 Software? - ResearchGate. (2016, August 8). Retrieved from [Link]

  • DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC. (2023, July 21). Retrieved from [Link]

  • A DFT study of thymine and its tautomers. (n.d.). Retrieved from [Link]

  • Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM) - PMC. (n.d.). Retrieved from [Link]

  • Gas phase calculations with 6-311++(d, p) basis set and B3LYP level for... - ResearchGate. (n.d.). Retrieved from [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - MDPI. (2023, March 27). Retrieved from [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.). Retrieved from [Link]

  • Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies - MDPI. (2020, January 1). Retrieved from [Link]

  • Density Functional Theory (B3LYP/6-311+G(d, p)) Study of Stability, Tautomerism and Acidity of 2-Thioxanthine in Gas and Aqueous - Semantic Scholar. (2019, April 3). Retrieved from [Link]

  • Tautomerism and Expert Systems in Spectroscopy. (2014, August 22). Retrieved from [Link]

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023, February 27). Retrieved from [Link]

  • TD | Gaussian.com. (2023, May 31). Retrieved from [Link]

  • Tautomerism and Expert Systems in Spectroscopy, Part II: Assigning the Correct Tautomers Using NMR Spectral Predictors and IR Structure–Spectrum Verification Tools (PDF). (2026, March 11). Retrieved from [Link]

  • Dimers of and Tautomerism between 2-Pyrimidinethiol and 2(1H)-Pyrimidinethione: A Density Functional Theory (DFT) Study | The Journal of Physical Chemistry A - ACS Publications. (2006, June 8). Retrieved from [Link]

  • Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors - SCIRP. (n.d.). Retrieved from [Link]

  • Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides | Journal of Chemical Education - ACS Publications. (2024, June 20). Retrieved from [Link]

  • Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples - PMC. (2016, September 26). Retrieved from [Link]

  • Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples | Journal of Chemical Information and Modeling. (n.d.). Retrieved from [Link]

  • Tautomerism Detected by NMR - Encyclopedia.pub. (2020, October 29). Retrieved from [Link]

  • Multistate Method to Efficiently Account for Tautomerism and Protonation in Alchemical Free-Energy Calculations - PMC. (n.d.). Retrieved from [Link]

  • Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - ResearchGate. (n.d.). Retrieved from [Link]

  • Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed. (2004, August 15). Retrieved from [Link]

  • Gibbs free energies of keto-enol tautomerism of α- substituted... - ResearchGate. (n.d.). Retrieved from [Link]

  • Multistate Method to Efficiently Account for Tautomerism and Protonation in Alchemical Free-Energy Calculations | Journal of Chemical Theory and Computation - ACS Publications. (2024, May 14). Retrieved from [Link]

  • Pople Style Basis Sets for the Calculation of NMR Spin–Spin Coupling Constants: the 6-31G-J and 6-311G-J Basis Sets | Journal of Chemical Theory and Computation - ACS Publications. (2011, October 24). Retrieved from [Link]

  • Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate - Heterocyclic Compounds - Crysdot LLC. (n.d.). Retrieved from [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC. (n.d.). Retrieved from [Link]

  • 4-(4-(((1H-Benzo[d]t[1][7][21]riazol-1-yl)oxy)methyl) - MDPI. (n.d.). Retrieved from [Link]

Sources

Validation

Comparative Efficacy of Synthetic Routes to Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate: A Methodological Guide

Introduction & Pharmacological Context The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for amides and carboxylic acids. Specifically, 3-aryl-1H-1,2,4-triazoles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for amides and carboxylic acids. Specifically, 3-aryl-1H-1,2,4-triazoles like Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate are critical intermediates in the synthesis of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[1] and broad-spectrum antifungal agents targeting 14α-demethylase[2].

Synthesizing this specific functionalized benzoate requires careful selection of reaction conditions to prevent the premature hydrolysis or transesterification of the methyl ester moiety. This guide objectively compares three distinct synthetic methodologies—Classical Condensation, Metal-Free Oxidative Cyclization, and Copper-Catalyzed Annulation—providing researchers with the empirical data needed to select the optimal route for their specific scale and purity requirements.

Synthetic Strategy Overview

SyntheticRoutes SM1 Methyl 3-cyanobenzoate (Starting Material 1) INT Amidrazone Intermediate SM1->INT NH2NH2·H2O EtOH, 80°C R_C Route C: Cu-Catalyzed Annulation (Formamide / Oxidant) SM1->R_C Cu(OAc)2, O2 DMF, 120°C SM2 Methyl 3-formylbenzoate (Starting Material 2) R_B Route B: Metal-Free Cyclization (I2 / DMSO / NH4OAc) SM2->R_B NH2NH2, I2 100°C R_A Route A: Classical Condensation (Triethyl Orthoformate) INT->R_A HC(OEt)3 120°C TM Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate (Target Scaffold) R_A->TM R_B->TM R_C->TM

Figure 1: Divergent synthetic pathways to Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate.

Detailed Experimental Protocols & Mechanistic Causality

Route A: Classical Amidrazone-Orthoester Condensation

This two-step approach is a variation of the classical Pellizzari and Einhorn-Brunner reactions, relying on the condensation of an amidrazone with a C1 source[3].

  • Step 1 (Amidrazone Formation): Dissolve Methyl 3-cyanobenzoate (10 mmol) in absolute ethanol (20 mL). Add hydrazine hydrate (15 mmol) dropwise at 0 °C. Reflux for 4 hours.

  • Step 2 (Cyclization): Isolate the intermediate amidrazone via filtration. Suspend in neat triethyl orthoformate (15 mL) and reflux at 120 °C for 6 hours.

  • Step 3 (Work-up): Remove excess orthoformate under reduced pressure. Recrystallize the crude product from ethanol/water (8:2).

Causality & Expert Insight: The electron-withdrawing nature of the meta-ester group increases the electrophilicity of the nitrile carbon, accelerating the initial nucleophilic attack by hydrazine. Triethyl orthoformate is selected over formic acid to prevent acidic hydrolysis of the methyl ester. It acts dually as the C5 carbon source and a dehydrating agent, driving the cyclization equilibrium forward by continuously generating volatile ethanol as a byproduct. Self-Validating System: The reaction's progress is easily monitored by FTIR. The complete disappearance of the sharp C≡N stretch at ~2230 cm⁻¹ validates step one. In step two, the appearance of a sharp singlet at ~8.5 ppm (triazole C5-H) in ¹H NMR confirms successful cyclization.

Route B: Metal-Free Iodine-Mediated Oxidative Cyclization

Modern green chemistry often favors the elimination of transition metals. This route utilizes molecular iodine to mediate the oxidative cyclization of a hydrazone intermediate[4].

  • Step 1 (Hydrazone Formation): React Methyl 3-formylbenzoate (10 mmol) with hydrazine hydrate (11 mmol) in ethanol at room temperature for 2 hours.

  • Step 2 (Oxidative Cyclization): Concentrate the mixture and redissolve in DMSO (15 mL). Add ammonium acetate (20 mmol) as the nitrogen source and I₂ (20 mol%). Heat to 100 °C for 12 hours.

  • Step 3 (Work-up): Quench with saturated aqueous Na₂S₂O₃ to reduce residual iodine. Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Causality & Expert Insight: Iodine acts as a mild, halophilic Lewis acid that activates the imine bond for nucleophilic attack by ammonia. DMSO is not merely a solvent; it functions as a terminal oxidant, regenerating the active I₂ species from HI, which makes the process catalytic in iodine[4]. This route entirely avoids transition metal contamination, making it ideal for late-stage API synthesis. Self-Validating System: The visual transition of the reaction mixture from deep purple (active I₂) to pale yellow indicates the consumption of the oxidant. Quenching with Na₂S₂O₃ provides an immediate colorimetric validation of iodine neutralization.

Route C: Copper-Catalyzed Aerobic Annulation

A highly efficient one-pot strategy leveraging transition-metal catalysis for direct C-N bond formation.

  • Step 1 (Reaction Setup): In a Schlenk tube, combine Methyl 3-cyanobenzoate (10 mmol), formamide (30 mmol), Cu(OAc)₂ (10 mol%), and K₂CO₃ (20 mmol) in DMF (10 mL).

  • Step 2 (Annulation): Stir the mixture under an O₂ atmosphere (balloon) at 120 °C for 8 hours.

  • Step 3 (Work-up): Filter through a pad of Celite to remove copper salts. Dilute with water, extract with dichloromethane, and purify via recrystallization.

Causality & Expert Insight: The Cu(II) catalyst coordinates with the nitrile, dramatically lowering the activation energy for the insertion of formamide. Oxygen acts as the stoichiometric oxidant, facilitating the reductive elimination step that closes the triazole ring. The use of K₂CO₃ neutralizes the acidic protons generated during oxidation, preventing catalyst poisoning. Self-Validating System: The presence of a blue/green tint in the organic phase indicates copper carryover. Complete removal of the metal is validated when the organic layer becomes completely colorless post-Celite filtration and aqueous washing.

Quantitative Efficacy Comparison

ParameterRoute A (Classical)Route B (I₂-Mediated)Route C (Cu-Catalyzed)
Overall Yield 78%81%85%
Reaction Time 10 hours (total)14 hours (total)8 hours
Atom Economy ModerateHighHigh
E-Factor High (solvent heavy)Low (green oxidants)Medium
Key Advantage Highly scalable, cheap reagentsNo metal contaminationOne-pot, fast kinetics
Primary Limitation Two distinct isolation stepsSensitive to moistureRequires metal scavenging

Conclusion & Strategic Recommendations

For researchers prioritizing scale-up and cost-efficiency , Route A remains the gold standard. Its reliance on cheap, readily available reagents and robust crystallization-based purification outweighs the drawback of a two-step process.

Conversely, for drug development professionals synthesizing libraries for biological screening, Route B is highly recommended. The complete absence of transition metals eliminates the risk of false positives in sensitive enzymatic assays (such as IDO1 or CYP51 inhibition) caused by trace copper contamination[1]. Route C is best suited for rapid analog generation where time is the critical constraint, provided rigorous metal scavenging protocols are implemented.

References

  • [3] BenchChem Technical Support Team. "Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers." Benchchem, December 2025. 3

  • [4] ISRES. "Chemistry of 1,2,4-Triazoles in Current Science." ISRES, 2022. 4

  • [2] ACS Omega. "Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase." ACS, January 2023. 2

  • [1] NIH. "Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: General procedure (V) for the synthesis of 3-Aryl-1H-1,2,4-Triazoles." NIH.1

Sources

Comparative

cytotoxicity comparison between Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate and its derivatives

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced off-target effects is perpetual. Among the myriad of heterocyclic scaffolds under investigation, the 1,2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced off-target effects is perpetual. Among the myriad of heterocyclic scaffolds under investigation, the 1,2,4-triazole nucleus has emerged as a privileged structure, underpinning the activity of numerous approved drugs. This guide provides a comparative analysis of the cytotoxic profiles of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate and its conceptual derivatives, synthesizing data from recent preclinical studies. Our focus is to delineate structure-activity relationships (SAR) and elucidate the experimental methodologies that form the bedrock of these findings.

Introduction to Triazoles in Cancer Therapy

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts favorable pharmacological properties, including metabolic stability and the capacity for diverse molecular interactions.[1][2] Triazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and antiviral effects.[1] In oncology, their mechanism of action is often attributed to the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[3][4] This guide will explore how modifications to a parent triazole structure can significantly modulate its cytotoxic potency.

Experimental Rationale and Methodologies

The cornerstone of assessing the cytotoxic potential of novel compounds lies in robust and reproducible in vitro assays. The data presented herein is primarily derived from the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[1][5][6]

Standard Protocol: MTT Cytotoxicity Assay

The MTT assay is a widely accepted method for screening the cytotoxic effects of chemical compounds on cultured cell lines.[6]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (typically 24-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is then determined. A lower IC50 value indicates greater potency.[7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Seeding 2. Seed cells in 96-well plate Cell_Culture->Seeding Adhesion 3. Overnight Incubation for Adhesion Seeding->Adhesion Compound_Prep 4. Prepare Compound Dilutions Treatment 5. Add Compounds to Wells Compound_Prep->Treatment Incubation 6. Incubate for 24-72h Treatment->Incubation MTT_Addition 7. Add MTT Reagent Formazan_Formation 8. Incubate for 2-4h MTT_Addition->Formazan_Formation Solubilization 9. Solubilize Formazan Formazan_Formation->Solubilization Absorbance 10. Read Absorbance Calculation 11. Calculate IC50 Values Absorbance->Calculation

Caption: A schematic overview of the MTT assay workflow for determining cytotoxicity.

Comparative Cytotoxicity of Triazole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Thiadiazole-Triazole Amides Compound 8gHT-29 (Colon)12.69 ± 7.14Cisplatin14.01[6]
Indole-Triazoles Compound 9pHeLa (Cervical)Nanomolar range--[8]
Quinazolinone-Triazoles Compound 6aMCF-7 (Breast)High Activity--[9]
Benzoate Ester-Sulfonyl Hydrazones Compound 15A549 (Lung)29.59Cisplatin22.42[10]
Benzoate Ester-Sulfonyl Hydrazones Compound 15MCF-7 (Breast)27.70Cisplatin18.01[10]
1,2,4-Triazole Benzoic Acid Hybrids Compound 2MCF-7 (Breast)15.6 - 23.9Doxorubicin19.7[11]
1,2,4-Triazole Benzoic Acid Hybrids Compound 14HCT-116 (Colon)15.6 - 23.9Doxorubicin22.6[11]
1,2,3-Triazole Pyrazoles Compound 4aMCF-7 (Breast)PromisingDoxorubicin-[12]
1,2,3-Triazole Pyrazoles Compound 6aHepG2 (Liver)PromisingDoxorubicin-[12]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of triazole derivatives is significantly influenced by the nature and position of substituents on the triazole and associated aromatic rings.

  • Substitution on the Triazole Ring: The introduction of different functional groups at various positions of the triazole moiety can modulate the cytotoxic profile. For instance, in a series of 1,2,4-triazole benzoic acid hybrids, the presence of isothiocyanate and nitrobenzylidene substituents was found to be crucial for potent cytotoxic activity.[11]

  • Hybrid Molecules: The strategy of creating hybrid molecules by linking the triazole scaffold with other pharmacologically active moieties, such as quinazolinone or indole, has yielded compounds with high cytotoxic activity.[8][9] This suggests a synergistic effect or the ability to interact with multiple biological targets.

  • Influence of Aromatic Substituents: For derivatives containing additional aromatic rings, the electronic properties of the substituents on these rings play a key role. Electron-withdrawing or electron-donating groups can affect the molecule's overall electronic distribution, influencing its interaction with biological targets.

Mechanistic Considerations: Induction of Apoptosis

A common mechanistic thread among many cytotoxic triazole derivatives is the induction of apoptosis.[3][4] This programmed cell death can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Simplified Apoptosis Pathway

Apoptosis_Pathway cluster_induction Induction cluster_pathways Apoptotic Pathways cluster_execution Execution Triazole Triazole Derivative Cell_Stress Cellular Stress Triazole->Cell_Stress Induces Intrinsic Intrinsic Pathway (Mitochondrial) Cell_Stress->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Cell_Stress->Extrinsic Caspase_Activation Caspase Activation Intrinsic->Caspase_Activation Extrinsic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified diagram illustrating the induction of apoptosis by triazole derivatives.

Conclusion and Future Directions

The collective evidence from numerous studies strongly supports the 1,2,4-triazole scaffold as a valuable template for the design of novel anticancer agents. The cytotoxic activity of these compounds can be finely tuned through synthetic modifications, leading to derivatives with potent and selective effects against various cancer cell lines. While specific data on Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is limited in the public domain, the comparative analysis of its structural analogs provides a solid foundation for predicting its potential activity and guiding future research.

Future investigations should focus on synthesizing and evaluating a focused library of derivatives of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate to establish a more direct SAR. Furthermore, mechanistic studies beyond cytotoxicity assays, such as cell cycle analysis and investigation of specific protein targets, will be crucial in elucidating their precise modes of action and advancing the most promising candidates toward clinical development.

References

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. (n.d.). National Center for Biotechnology Information.
  • Synthesis, Characterization, and Cytotoxicity Evaluation of Triazole Derivatives from Osthol. (n.d.). Wiley Online Library.
  • Synthesis and anticancer activity of[1][5][13] triazole [4,3-b][1][5][7][13] tetrazine derivatives. (2022, February 1). SpringerLink. Retrieved from

  • Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][1][5][13]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. (2015, January 14). MDPI. Retrieved from

  • Cytotoxicity comparison of novel triazole derivatives against cancer cell lines. (n.d.). Benchchem.
  • Cytotoxic Activity and Structure-Activity Relationship of Triazole-Containing Bis(Aryl Ether) Macrocycles. (2018, June 20). PubMed.
  • Synthesis and anticancer activity of[1][5][13] triazole [4,3-b][1][5][7][13] tetrazine derivatives. (2022, February 1). SpringerLink. Retrieved from

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (n.d.). ResearchGate.
  • Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. (n.d.). ResearchGate.
  • Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. (n.d.). Royal Society of Chemistry.
  • Application of triazoles in the structural modification of natural products. (n.d.). National Center for Biotechnology Information.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). National Center for Biotechnology Information.
  • Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. (2023, December 21). MDPI.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). Frontiers.
  • Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (n.d.). ResearchGate.
  • The effect of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety on cancer cell migration and growth of melanoma, breast, and pancreatic cancer spheroids. (n.d.). SpringerLink.
  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (n.d.). Semantic Scholar.
  • Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl). (2015, August 3). International Journal of Chemistry and Pharmaceutical Sciences.
  • Molecular Hybrid Design, Synthesis, In Vitro Cytotoxicity, In Silico ADME and Molecular Docking Studies of New Benzoate Ester-Li. (2024, July 25). Semantic Scholar.
  • Synthesis, in silico pharmacokinetic analysis and anticancer activity evaluation of benzothiazole-triazole hybrids. (n.d.). National Center for Biotechnology Information.
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019, June 17). National Center for Biotechnology Information.
  • Synthesis, in vitro cytotoxicity, molecular docking and ADME study of some indolin-2-one linked 1,2,3-triazole. (n.d.). Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca.
  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl). (n.d.). Cardiff University.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results Between Research Groups

In the collaborative landscape of modern drug development, the ability to reproduce and compare biological assay results across different laboratories is paramount. This guide provides a comprehensive framework for resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the collaborative landscape of modern drug development, the ability to reproduce and compare biological assay results across different laboratories is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust inter-laboratory cross-validation studies. By adhering to the principles of scientific integrity and leveraging established best practices, we can ensure data comparability, build confidence in our collective findings, and accelerate the path to new therapies.

The "reproducibility crisis" in life sciences is a well-documented challenge, with studies showing that a significant portion of published research cannot be replicated.[1][2] This wastes resources, slows progress, and can erode public trust in scientific research.[2] Cross-validation of biological assays is a critical step in addressing this issue, particularly when data from multiple sites will be combined or compared for regulatory submissions.[3][4][5]

This guide will delve into the core principles of cross-validation, provide detailed experimental protocols, and outline the statistical methodologies required for a rigorous comparison of assay performance.

The Foundational Principles of Inter-Laboratory Cross-Validation

Before embarking on a cross-validation study, it is essential to grasp the underlying principles that ensure its success. The primary objective is to demonstrate that a validated analytical method can produce equivalent and reliable data, irrespective of the testing location, personnel, or equipment.[6]

1.1. When is Cross-Validation Necessary?

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on when cross-validation is required.[3][4][5][7][8][9][10] The International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) M10 guideline, in particular, provides a global standard for bioanalytical method validation.[5][8]

Cross-validation is generally mandated in the following scenarios:

  • Data from different analytical methods are being compared or combined. [5]

  • Data are generated for the same study at more than one laboratory. [4][5]

  • Data from different studies, which may have used different methods, are being combined to support regulatory decisions. [5]

1.2. Types of Validation

It's important to distinguish between different types of method validation to understand the specific role of cross-validation:

  • Full Validation: A comprehensive evaluation of a new bioanalytical method to ensure it is suitable for its intended purpose.[10]

  • Partial Validation: Performed when minor changes are made to an already validated method, such as a change in laboratory or equipment.[11][12]

  • Cross-Validation: A direct comparison of two or more validated methods or laboratories to establish data comparability.[3][4]

Designing a Robust Cross-Validation Study

A well-designed study is the cornerstone of a successful cross-validation. The following workflow outlines the key stages and considerations.

CrossValidation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Objectives & Acceptance Criteria B Develop a Detailed Protocol A->B C Select & Characterize Critical Reagents and Samples B->C D Assay Performance at Each Site C->D E Sample Exchange & Analysis D->E F Statistical Analysis of Results E->F G Investigate Discrepancies F->G H Final Report & Documentation G->H

Caption: Workflow for a comprehensive inter-laboratory cross-validation study.

Detailed Experimental Protocol: A Comparative Approach

This protocol outlines a comparative testing approach, a common and effective method for cross-validation.[6]

3.1. Objective

To demonstrate the equivalency of a specific biological assay performed at two different laboratories (Lab A - the transferring lab, and Lab B - the receiving lab).

3.2. Materials and Methods

  • Samples: A minimum of 40 unique patient or quality control (QC) samples spanning the entire assay range should be used.[13]

  • Reagents: Critical reagents should be from the same lot if possible to minimize variability.[14] If different lots are used, they must be thoroughly characterized.

  • Instrumentation: All instruments must be properly calibrated and qualified.

3.3. Experimental Procedure

  • Protocol Sharing: Lab A provides the complete, validated assay protocol to Lab B.[6]

  • Initial Familiarization (Lab B): Lab B performs the assay with a small set of non-critical samples to familiarize their analysts with the procedure.

  • Sample Analysis:

    • Both labs will analyze the same set of at least 40 samples.[13]

    • To minimize bias, samples should be blinded where possible.

    • It is recommended to perform measurements in duplicate to identify potential errors.[13]

  • Data Collection: All raw data, including instrument readouts and any deviations from the protocol, must be meticulously documented.

3.4. Acceptance Criteria

Pre-defined acceptance criteria are crucial for an objective assessment. These may vary depending on the assay, but common criteria include:

ParameterAcceptance Criteria
Mean Difference The mean result from Lab B should be within ±15-20% of the mean result from Lab A.
Precision The coefficient of variation (CV) for replicate measurements should not exceed 15-20% for each lab.
Correlation The correlation coefficient (r) between the results from both labs should be ≥ 0.90.
Incurred Sample Reanalysis (ISR) At least 67% of the re-analyzed samples should have results within 20% of the mean of the initial and repeat values.[15]
Statistical Analysis: The Key to Objective Comparison

Statistical analysis provides a quantitative basis for determining the equivalence of the assay results from different laboratories.

4.1. Visual Data Assessment

Before performing complex statistical tests, it is essential to visualize the data.

  • Scatter Plots: Plot the results from Lab B against Lab A. This provides a quick visual assessment of the correlation and linearity.

  • Bland-Altman Plots: This plot shows the difference between the two measurements against their average. It is useful for identifying systematic bias and outliers.[16]

4.2. Quantitative Statistical Tests

  • Paired t-test: Used to determine if there is a statistically significant difference between the mean results of the two labs.

  • Linear Regression Analysis: Provides the slope, intercept, and correlation coefficient (r) of the relationship between the two sets of data. An ideal slope is 1, and an ideal intercept is 0.

  • Z-score Analysis: Can be used in proficiency testing schemes to compare the performance of multiple laboratories.[17]

  • Mandel's h and k Statistics: These are graphical methods used to assess the consistency of data from different laboratories, with 'h' statistics comparing the means and 'k' statistics comparing the variances.[18]

StatisticalAnalysis_Flow Data Paired Data from Lab A & Lab B Visual Visual Assessment (Scatter & Bland-Altman Plots) Data->Visual Stats Quantitative Statistical Tests (t-test, Regression) Visual->Stats Criteria Compare to Acceptance Criteria Stats->Criteria Pass Cross-Validation Successful Criteria->Pass Pass Fail Investigate Discrepancies Criteria->Fail Fail

Caption: Decision flow for the statistical analysis of cross-validation data.

Troubleshooting and Addressing Discrepancies

If the acceptance criteria are not met, a thorough investigation is required. Common causes of discrepancies include:

  • Protocol Deviations: Ensure both labs adhered strictly to the protocol.

  • Reagent Variability: Differences in reagent lots or preparation can significantly impact results.[14]

  • Instrumental Differences: Calibration and performance of instruments should be verified.

  • Analyst Technique: Variations in analyst technique can introduce variability.

A root cause analysis should be conducted, and corrective and preventive actions (CAPAs) should be implemented before repeating the cross-validation study.

Conclusion: Fostering a Culture of Reproducibility

Cross-validation of biological assays is not merely a regulatory hurdle; it is a fundamental component of good scientific practice. By embracing a culture of reproducibility and adhering to the principles and protocols outlined in this guide, research groups can ensure the integrity and comparability of their data. This, in turn, builds confidence in our collective scientific endeavors and accelerates the development of safe and effective medicines.

References

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012, April 26). Taylor & Francis Online. Retrieved from [Link]

  • Measurement Procedure Comparison in the Clinical Lab. (2020, February 28). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. Retrieved from [Link]

  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. (n.d.). CNKI. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved from [Link]

  • ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS. (n.d.). IMEKO. Retrieved from [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). PMC. Retrieved from [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? (2010, July 5). Pharma IQ. Retrieved from [Link]

  • The challenges of reproducibility in life science research. (2017, May 23). Malvern Panalytical. Retrieved from [Link]

  • Comparison of different statistical methods for evaluation of proficiency test data. (n.d.). Springer. Retrieved from [Link]

  • Statistics services: Method validation according to CLSI guidelines. (n.d.). ACOMED statistik. Retrieved from [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). Diva-Portal.org. Retrieved from [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC. Retrieved from [Link]

  • CLSI Documents for Verifying Performance Claim for Medical Laboratory Tests. (2025, September 1). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • The Problem of Irreproducible Bioscience Research. (2022, September 7). Project MUSE. Retrieved from [Link]

  • Interlaboratory comparison. (n.d.). PE100+ Association. Retrieved from [Link]

  • Method Comparison and Bias Estimation Using Patient Samples; Approved Guideline—Second Edition. (n.d.). ANSI Webstore. Retrieved from [Link]

  • Critical appraisal of the CLSI guideline EP09c "measurement procedure comparison and bias estimation using patient samples". (2024, August 19). PubMed. Retrieved from [Link]

  • VAMAS Guidelines for the Design and Operation of Interlaboratory Comparisons (ILCs). (n.d.). VAMAS. Retrieved from [Link]

  • Assay Transfers: A Guide to USP <1224>. (2025, April 16). Quantics Biostatistics. Retrieved from [Link]

  • The Comparison of Methods Experiment. (n.d.). Westgard QC. Retrieved from [Link]

  • Comparing and Combining Data across Multiple Sources via Integration of Paired-sample Data to Correct for Measurement Error. (2012, July 5). PMC. Retrieved from [Link]

  • Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. (2022, August 11). NCBI. Retrieved from [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (n.d.). Ethiopian Accreditation Service. Retrieved from [Link]

  • Reporting biological assay screening results for maximum impact. (n.d.). PMC. Retrieved from [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020, February 7). BioProcess International. Retrieved from [Link]

  • Cross and Partial Validation. (n.d.). European Bioanalysis Forum. Retrieved from [Link]

  • Writing a Protocol for Analytical Method Transfer. (n.d.). Pharma Validation. Retrieved from [Link]

  • Bioassay method transfer: Regulator's perspective and case studies. (n.d.). CASSS. Retrieved from [Link]

  • PM 7/122 (2) Guidelines for the organization of interlaboratory comparisons by plant pest diagnostic laboratories. (n.d.). EPPO Global Database. Retrieved from [Link]

  • DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. (n.d.). INIS-IAEA. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate proper disposal procedures

Advanced Protocol for the Safe Handling and Disposal of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate Executive Summary Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate (C₁₀H₉N₃O₂) is a highly functionalized nitrogen heterocycle freq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocol for the Safe Handling and Disposal of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate

Executive Summary

Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate (C₁₀H₉N₃O₂) is a highly functionalized nitrogen heterocycle frequently utilized as a critical building block in pharmaceutical drug development and agricultural chemistry. Because this compound combines a biologically active 1,2,4-triazole ring with a benzoate ester, its disposal requires strict operational oversight. Improper disposal risks severe aquatic toxicity and the release of hazardous nitrogen oxides (NOx) [1][2]. This guide provides a self-validating, step-by-step operational plan for researchers to ensure absolute environmental compliance and laboratory safety.

Hazard Assessment & Causality

Understanding the chemical behavior of Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate is essential for implementing a logical and safe disposal strategy. Do not simply memorize the steps; understand the why behind them:

  • The Triazole Moiety : Nitrogen-rich heterocycles are notoriously recalcitrant in standard wastewater treatment systems and pose a significant risk to aquatic ecosystems [1]. Furthermore, upon combustion, the triazole ring decomposes into toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN) [3]. This causality mandates specialized high-temperature incineration equipped with exhaust scrubbers, rather than standard thermal destruction.

  • The Benzoate Ester : Esters are highly susceptible to hydrolysis under strongly acidic or basic conditions. Mixing this compound with incompatible waste streams (e.g., strong bases) can cause exothermic hydrolysis, yielding methanol and substituted benzoic acids. This unintended reaction alters the waste's toxicity and flammability profile, potentially over-pressurizing sealed waste containers.

Table 1: Physicochemical & Hazard Profile

Property / HazardSpecification / DetailsCausality for Disposal Protocol
Chemical Formula C₁₀H₉N₃O₂Non-halogenated; must be routed to standard organic waste.
Molecular Weight 203.20 g/mol Solid at room temperature; poses a severe dust inhalation risk.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityRequires primary containment; strictly prohibits drain disposal.
Combustion Byproducts CO, CO₂, NOx, HCNMandates incineration at licensed facilities with NOx scrubbers.
Incompatibilities Strong oxidizers, strong acids/basesMust be segregated to prevent exothermic hydrolysis reactions.

Operational Disposal Workflow

All disposal procedures must align with the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste [5][6] and the National Research Council's Prudent Practices in the Laboratory[2][4].

Routine Laboratory Disposal Protocol:

  • Waste Characterization : Verify that the waste stream containing Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate does not contain halogens or heavy metals. If pure or dissolved in non-halogenated solvents (e.g., DMSO, ethyl acetate), classify it strictly as "Non-Halogenated Organic Waste."

  • Containment :

    • Solid Waste: Collect residual powder in a high-density polyethylene (HDPE) or glass wide-mouth container. Seal tightly to prevent the aerosolization of dust.

    • Liquid Waste: Transfer solutions to a designated, chemically compatible liquid waste carboy. Do not use galvanized steel safety cans, as the nitrogenous compounds and potential trace acids may corrode the metal and cause leaks [4].

  • Segregation : Store the waste container in a designated secondary containment tray. Keep it strictly segregated from strong oxidizers (e.g., peroxides, nitrates) and strong mineral acids to prevent spontaneous reactions.

  • Labeling : Affix a hazardous waste tag immediately upon adding the first drop or grain of waste. Label clearly with: "Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate / Non-Halogenated Organic Waste / Toxic to Aquatic Life."

  • Transfer to TSDF : Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department. EHS will route the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration [1].

Disposal Decision & Routing Workflow

DisposalWorkflow Start Waste Generation: Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste / Powder StateCheck->SolidWaste Solid LiquidWaste Liquid / Solvent Solution StateCheck->LiquidWaste In Solution SolidContainer Seal in HDPE/Glass Container (Prevent Dust) SolidWaste->SolidContainer LiquidContainer Segregate into Non-Halogenated Organic Waste LiquidWaste->LiquidContainer Incineration High-Temp Incineration (with NOx Scrubbers) SolidContainer->Incineration LiquidContainer->Incineration

Decision tree for the segregation and disposal routing of triazole-benzoate waste.

Spill Response & Decontamination Protocol

A self-validating safety system requires that spill response protocols actively prevent the escalation of hazards. For example, never sweep dry triazole powders with a standard broom, as this generates explosive or highly inhalable dust [3].

Step-by-Step Spill Cleanup:

  • Isolate & Ventilate : Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential vapors or suspended dust.

  • Don PPE : Equip safety goggles, nitrile gloves (double-gloving is highly recommended), and a lab coat. If a large powder spill occurs outside a ventilated enclosure, an N95 or P100 particulate respirator is mandatory.

  • Containment & Collection :

    • For Solid Spills: Lightly dampen the powder with water or a compatible solvent (e.g., ethanol) to suppress dust formation [3]. Carefully scoop the dampened material using a non-sparking tool and place it into a hazardous waste container. Alternatively, use a HEPA-filtered vacuum dedicated to chemical spills.

    • For Liquid Spills (Solutions): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand) [1]. Do not use paper towels for large spills of flammable solvent solutions.

  • Decontamination : Wash the affected surface with a mild detergent and water. Collect all wash water and absorbent materials into the hazardous waste container, as chemical rinsate is legally classified as hazardous waste [4].

  • Documentation : Seal and label the container as "Spill Cleanup: Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate." Report the incident to your EHS department immediately.

Regulatory Grounding

Under the EPA's 40 CFR Part 261, while Methyl 3-(1H-1,2,4-triazol-3-yl)benzoate may not be a specifically listed waste (such as F- or K-listed wastes), it exhibits characteristic toxicity to aquatic life and must be managed as a solid hazardous waste [5]. Furthermore, facilities managing this waste must comply with 40 CFR Part 264/265 Subpart CC regarding organic air emission standards. This ensures that waste containers are kept strictly closed—except when actively adding or removing waste—to prevent volatile organic compound (VOC) emissions from associated solvent mixtures [6].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press,[Link]

  • NCBI Bookshelf. "Management of Waste - Prudent Practices in the Laboratory." National Institutes of Health,[Link]

  • eCFR. "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations,[Link]

  • US EPA. "RCRA Organic Air Emission Standards for Treatment, Storage and Disposal Facilities and Generators." Environmental Protection Agency,[Link]

© Copyright 2026 BenchChem. All Rights Reserved.